molecular formula C6H7N3O2 B1390206 5-Methyl-4-nitropyridin-2-amine CAS No. 895520-03-3

5-Methyl-4-nitropyridin-2-amine

Cat. No.: B1390206
CAS No.: 895520-03-3
M. Wt: 153.14 g/mol
InChI Key: KLZIMKRFVMVENM-UHFFFAOYSA-N
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Description

5-Methyl-4-nitropyridin-2-amine is a useful research compound. Its molecular formula is C6H7N3O2 and its molecular weight is 153.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-methyl-4-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c1-4-3-8-6(7)2-5(4)9(10)11/h2-3H,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLZIMKRFVMVENM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70669264
Record name 5-Methyl-4-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70669264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

895520-03-3
Record name 5-Methyl-4-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70669264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Methyl-4-nitropyridin-2-amine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 5-Methyl-4-nitropyridin-2-amine

Introduction: this compound is a substituted pyridine derivative that holds significant interest for researchers in medicinal chemistry and materials science. Its unique electronic and structural features, arising from the interplay between an electron-donating amino group, a weakly donating methyl group, and a strongly electron-withdrawing nitro group on the pyridine scaffold, make it a versatile building block in organic synthesis. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, offering field-proven insights for its effective utilization in research and development.

Molecular Structure and Identification

The foundational step in understanding the chemical behavior of this compound is to analyze its structure. The molecule consists of a pyridine ring substituted at key positions, which dictates its reactivity and physical properties.

  • IUPAC Name: this compound

  • CAS Number: 16315-75-2

  • Molecular Formula: C₆H₇N₃O₂[1]

  • Synonyms: 2-Amino-5-methyl-4-nitropyridine

The arrangement of functional groups is critical. The amino group at position 2 and the nitro group at position 4 create a "push-pull" electronic system across the pyridine ring, significantly influencing the molecule's dipole moment and reactivity towards electrophilic and nucleophilic reagents.

Caption: 2D structure of this compound.

Physicochemical Properties

The physical properties of a compound are paramount for its handling, formulation, and application in experimental settings. Below is a summary of the key physicochemical data for the isomeric compound 2-Amino-4-methyl-5-nitropyridine, which is expected to have similar properties.

PropertyValueSource
Molecular Weight 153.14 g/mol [2]
Appearance Solid[3]
Melting Point 223-225 °C[3]
XLogP3 0.7[2]
Hydrogen Bond Donors 1 (from the amino group)[2]
Hydrogen Bond Acceptors 4 (2 from nitro, 1 from amino, 1 from pyridine N)[2]
Polar Surface Area 84.7 Ų[2]

These properties indicate a polar, high-melting-point solid, consistent with a molecule capable of strong intermolecular hydrogen bonding and dipole-dipole interactions. Its moderate LogP value suggests some solubility in both polar and non-polar organic solvents.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. The expected spectral features are detailed below.

Infrared (IR) Spectroscopy

The IR spectrum provides a unique fingerprint based on the vibrational frequencies of the molecule's functional groups.

  • N-H Stretching: As a primary aromatic amine, two distinct, sharp to medium bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches.[4][5]

  • N-O Stretching (Nitro Group): Two strong absorption bands are characteristic of the nitro group. An asymmetric stretch typically appears around 1530 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹.[6]

  • N-H Bending: A bending vibration for the primary amine is expected in the 1580-1650 cm⁻¹ range.[4]

  • C-N Stretching: A strong band for the aromatic C-N bond is anticipated between 1250-1335 cm⁻¹.[4]

  • Aromatic C=C and C=N Stretching: Multiple bands of variable intensity will appear in the 1400-1600 cm⁻¹ region.

  • C-H Stretching: Aromatic C-H stretches will be observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group will appear just below 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is a powerful tool for structural elucidation.

  • Aromatic Protons: Two singlets are expected for the two protons on the pyridine ring. The proton at C6 will likely be downfield due to the influence of the adjacent pyridine nitrogen, while the proton at C3 will be in a more typical aromatic region.

  • Amine Protons (-NH₂): A broad singlet is expected, with a chemical shift that can vary depending on solvent and concentration. This signal will disappear upon D₂O exchange.[5]

  • Methyl Protons (-CH₃): A sharp singlet, integrating to three protons, is expected in the upfield region (typically 2.2-2.6 δ).[5]

¹³C NMR:

  • The six carbon atoms of the molecule will give rise to distinct signals. The carbons attached to the nitro (C4) and amino (C2) groups will be significantly shifted. C4 will be deshielded (downfield shift) due to the electron-withdrawing nitro group, while C2 will be shielded (upfield shift). The methyl carbon will appear at the most upfield position.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

  • Molecular Ion Peak (M⁺): The molecular ion peak should be observed at an m/z corresponding to the molecular weight (153.14).[2] According to the nitrogen rule, a compound with an odd number of nitrogen atoms (three in this case) will have an odd-numbered molecular weight.[5]

  • Fragmentation: Common fragmentation pathways would include the loss of the nitro group (-NO₂, 46 Da) and potentially the loss of HCN from the pyridine ring.[6]

Synthesis and Reactivity

Synthesis

The most direct and common method for synthesizing nitropyridine amines is through the electrophilic nitration of the corresponding aminopyridine precursor.[7]

Sources

An In-depth Technical Guide to 5-Methyl-4-nitropyridin-2-amine (CAS No. 895520-03-3)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-Methyl-4-nitropyridin-2-amine, a key heterocyclic building block for professionals in pharmaceutical research, drug development, and agrochemical synthesis. We will delve into its chemical properties, synthesis, reactivity, and applications, offering field-proven insights into its strategic use.

Core Molecular Attributes and Physicochemical Properties

This compound, registered under CAS number 895520-03-3, is a substituted pyridine derivative.[1][2] Its structure, featuring an amino group at the 2-position, a nitro group at the 4-position, and a methyl group at the 5-position, imparts a unique electronic landscape that dictates its reactivity and utility as a synthetic intermediate.

Key Physicochemical Data:
PropertyValueSource
CAS Number 895520-03-3[1]
Molecular Formula C₆H₇N₃O₂[3]
Molecular Weight 153.14 g/mol [1][3]
IUPAC Name This compound[1]
Appearance Typically a yellow to brown solidInferred from related compounds[4]
Storage Sealed in dry, 2-8°C[1]

Strategic Synthesis: The Nitration of 2-Amino-5-methylpyridine

The synthesis of this compound is most commonly achieved through the electrophilic nitration of 2-Amino-5-methylpyridine (CAS No. 1603-41-4). This reaction is a cornerstone in the production of nitropyridine derivatives; however, achieving high regioselectivity is a significant challenge that requires careful control of reaction conditions.

The amino group at the 2-position of the pyridine ring is an activating group, directing electrophilic substitution to the positions ortho and para to it (positions 3 and 5). The nitration of 2-aminopyridine itself can yield a mixture of 2-amino-3-nitropyridine and 2-amino-5-nitropyridine, with the latter often being the major product.[5] In the case of our target molecule, the starting material is 2-Amino-5-methylpyridine. The methyl group at the 5-position will also influence the regioselectivity of the nitration.

Plausible Synthetic Protocol:

A plausible synthetic route involves the careful addition of a nitrating agent, typically a mixture of concentrated sulfuric acid and nitric acid, to a solution of 2-Amino-5-methylpyridine.

Reaction: 2-Amino-5-methylpyridine → this compound

Reagents and Conditions:

  • Starting Material: 2-Amino-5-methylpyridine

  • Nitrating Agent: A mixture of concentrated sulfuric acid (H₂SO₄) and fuming nitric acid (HNO₃).

  • Solvent: Typically, the reaction is carried out in an excess of sulfuric acid.

  • Temperature: Low temperatures (e.g., 0-10°C) are crucial to control the exothermic reaction and minimize the formation of byproducts.

  • Workup: The reaction is quenched by pouring the mixture onto ice, followed by neutralization with a base (e.g., ammonium hydroxide or sodium carbonate) to precipitate the product. The crude product is then collected by filtration and purified by recrystallization.

Causality Behind Experimental Choices:

  • Sulfuric Acid: Acts as both a solvent and a catalyst. It protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

  • Low Temperature: The nitration of activated aromatic systems is highly exothermic. Maintaining a low temperature is critical to prevent over-nitration and decomposition of the starting material and product. It also helps to control the regioselectivity of the reaction.

  • Controlled Addition: Slow, dropwise addition of the nitrating agent to the substrate solution ensures that the reaction temperature remains low and prevents localized overheating.

Reactivity and Mechanistic Insights

The reactivity of this compound is governed by the interplay of its functional groups. The electron-withdrawing nitro group deactivates the pyridine ring towards further electrophilic substitution but activates it for nucleophilic aromatic substitution. The amino group, being a strong activating group, can direct further reactions and can itself be a site of chemical modification.

Visualization of the Synthetic Pathway:

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product 2_Amino_5_methylpyridine 2-Amino-5-methylpyridine Target_Molecule This compound 2_Amino_5_methylpyridine->Target_Molecule Electrophilic Nitration Nitrating_Agent HNO₃ / H₂SO₄ Nitrating_Agent->Target_Molecule

Caption: Synthetic pathway for this compound.

Applications in Research and Development

Nitropyridine derivatives are crucial intermediates in the synthesis of a wide range of bioactive molecules.[6] The structural motifs present in this compound make it a valuable precursor in several areas of drug discovery and agrochemical development.

Pharmaceutical Synthesis
  • Kinase Inhibitors: The pyridine core is a common scaffold in kinase inhibitors used in cancer therapy. The functional groups on this compound allow for further elaboration to create complex molecules that can target specific kinases.

  • Antimicrobial Agents: The nitropyridine moiety is found in some antimicrobial compounds. This intermediate can be used to synthesize novel antibiotics and antifungal agents.

  • Inducible Nitric Oxide Synthase (iNOS) Inhibitors: Analogs of 2-amino-4-methylpyridine have been investigated as inhibitors of iNOS, which is a target in inflammatory diseases.[7] this compound can serve as a starting point for the development of new iNOS inhibitors.

Agrochemical Development
  • Herbicides and Fungicides: Substituted pyridines are widely used in the agrochemical industry.[8] The specific substitution pattern of this compound can be exploited to create novel herbicides and fungicides with improved efficacy and selectivity.

Visualization of the Application Workflow:

G cluster_pharma Pharmaceutical R&D cluster_agro Agrochemical R&D Start This compound Kinase_Inhibitors Kinase Inhibitors Start->Kinase_Inhibitors Scaffold for Antimicrobials Antimicrobials Start->Antimicrobials Precursor for iNOS_Inhibitors iNOS Inhibitors Start->iNOS_Inhibitors Starting material for Herbicides Herbicides Start->Herbicides Intermediate for Fungicides Fungicides Start->Fungicides Building block for

Sources

An In-Depth Technical Guide to the Synthesis of 5-Methyl-4-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic pathway for 5-Methyl-4-nitropyridin-2-amine, a key intermediate in the development of various pharmaceutical compounds. The content herein is curated for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven methodologies.

Executive Summary

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure optimal yield and purity. This guide details a reliable and well-documented pathway starting from the commercially available 2-chloro-5-methylpyridine. The core of this synthetic route involves the strategic introduction of a nitro group at the 4-position, facilitated by the N-oxide functionality, followed by a nucleophilic aromatic substitution to install the 2-amino group. This approach circumvents the regioselectivity challenges associated with the direct nitration of 2-amino-5-methylpyridine, where the electronic directing effects of the amino and methyl groups do not favor the desired 4-nitro isomer.

Introduction to Synthetic Strategy

The successful synthesis of polysubstituted pyridines is a cornerstone of medicinal chemistry. The target molecule, this compound, presents a specific substitution pattern that necessitates a carefully planned synthetic route. Direct electrophilic nitration of 2-amino-5-methylpyridine is not a viable primary strategy. The strongly activating ortho,para-directing amino group at the 2-position, coupled with the weakly activating and ortho,para-directing methyl group at the 5-position, would preferentially direct the incoming nitro group to the 6- or 3-positions, rather than the sterically more hindered and electronically less favored 4-position.

Therefore, a more robust and regioselective pathway is employed, commencing with 2-chloro-5-methylpyridine. This strategy leverages the following key transformations:

  • N-Oxidation: Conversion of the pyridine nitrogen to an N-oxide. This serves a dual purpose: it activates the pyridine ring for electrophilic substitution and directs the incoming electrophile to the 4-position.

  • Nitration: Introduction of the nitro group at the 4-position of the N-oxide.

  • Reduction of the N-oxide: Removal of the N-oxide functionality.

  • Amination: Nucleophilic aromatic substitution of the 2-chloro group with an amino group.

This multi-step approach, while longer, provides a reliable and scalable method for the synthesis of the desired product with high regiochemical control.

Visualizing the Synthesis Pathway

Synthesis_Pathway cluster_0 Step 1: N-Oxidation cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction of N-oxide cluster_3 Step 4: Amination A 2-Chloro-5-methylpyridine B 2-Chloro-5-methylpyridine N-oxide A->B m-CPBA or H₂O₂/AcOH C 2-Chloro-5-methyl-4-nitropyridine N-oxide B->C HNO₃/H₂SO₄ D 2-Chloro-5-methyl-4-nitropyridine C->D PCl₃ or H₂/Pd/C E This compound D->E NH₃/EtOH, heat

Caption: Multi-step synthesis of this compound.

Detailed Experimental Protocols

PART 1: Synthesis of 2-Chloro-5-methylpyridine N-oxide

Principle: The pyridine nitrogen is oxidized to an N-oxide using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or a mixture of hydrogen peroxide and acetic acid. This transformation is crucial for the subsequent regioselective nitration.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Chloro-5-methylpyridine127.5710.0 g0.0784
m-CPBA (77%)172.5721.2 g0.0941
Dichloromethane (DCM)-200 mL-
Saturated aq. NaHCO₃-100 mL-
Anhydrous MgSO₄---

Procedure:

  • Dissolve 2-chloro-5-methylpyridine (10.0 g, 0.0784 mol) in dichloromethane (200 mL) in a 500 mL round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add m-CPBA (21.2 g, 0.0941 mol, 1.2 equivalents) portion-wise over 30 minutes, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture to 0 °C and filter to remove the precipitated meta-chlorobenzoic acid.

  • Wash the filtrate with saturated aqueous NaHCO₃ solution (2 x 50 mL) to remove residual acid.

  • Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford 2-chloro-5-methylpyridine N-oxide as a white to off-white solid.

PART 2: Synthesis of 2-Chloro-5-methyl-4-nitropyridine N-oxide

Principle: The electron-rich 4-position of the pyridine N-oxide is susceptible to electrophilic attack by the nitronium ion (NO₂⁺), generated in situ from a mixture of concentrated nitric and sulfuric acids.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Chloro-5-methylpyridine N-oxide143.5710.0 g0.0696
Concentrated H₂SO₄ (98%)-40 mL-
Fuming HNO₃ (90%)-20 mL-
Ice-200 g-

Procedure:

  • In a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, carefully add concentrated sulfuric acid (40 mL).

  • Cool the sulfuric acid to 0 °C in an ice-salt bath.

  • Slowly add 2-chloro-5-methylpyridine N-oxide (10.0 g, 0.0696 mol) to the cold sulfuric acid with vigorous stirring, ensuring the temperature remains below 10 °C.

  • In a separate beaker, prepare the nitrating mixture by cautiously adding fuming nitric acid (20 mL) to concentrated sulfuric acid (20 mL) while cooling in an ice bath.

  • Slowly add the pre-cooled nitrating mixture dropwise to the solution of the N-oxide over 1 hour, maintaining the reaction temperature between 0 and 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours.

  • Carefully pour the reaction mixture onto crushed ice (200 g) with stirring.

  • Neutralize the resulting solution to pH 6-7 by the slow addition of a saturated aqueous solution of sodium carbonate.

  • The precipitated yellow solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield 2-chloro-5-methyl-4-nitropyridine N-oxide.

PART 3: Synthesis of 2-Chloro-5-methyl-4-nitropyridine

Principle: The N-oxide is deoxygenated using a reducing agent such as phosphorus trichloride (PCl₃). Alternatively, catalytic hydrogenation can be employed, though care must be taken to avoid reduction of the nitro group.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Chloro-5-methyl-4-nitropyridine N-oxide188.5710.0 g0.0530
Chloroform (anhydrous)-100 mL-
Phosphorus trichloride (PCl₃)137.335.8 mL (7.9 g)0.0575
Ice water-100 mL-

Procedure:

  • Suspend 2-chloro-5-methyl-4-nitropyridine N-oxide (10.0 g, 0.0530 mol) in anhydrous chloroform (100 mL) in a 250 mL round-bottom flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add phosphorus trichloride (5.8 mL, 0.0575 mol, 1.1 equivalents) dropwise to the stirred suspension.

  • After the addition, allow the mixture to warm to room temperature and then heat to reflux for 2 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and carefully pour it into ice water (100 mL).

  • Separate the organic layer, wash with saturated aqueous NaHCO₃, then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to give 2-chloro-5-methyl-4-nitropyridine as a solid.

PART 4: Synthesis of this compound

Principle: The final step is a nucleophilic aromatic substitution (SNA) reaction. The electron-withdrawing nitro group activates the 2-position towards nucleophilic attack by ammonia, displacing the chloride leaving group.[1]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Chloro-5-methyl-4-nitropyridine172.575.0 g0.0290
Ethanolic ammonia (7N)-50 mL-

Procedure:

  • Place 2-chloro-5-methyl-4-nitropyridine (5.0 g, 0.0290 mol) in a high-pressure reaction vessel.

  • Add a 7N solution of ammonia in ethanol (50 mL).

  • Seal the vessel and heat the mixture to 100-120 °C for 12-24 hours.

  • Monitor the progress of the reaction by TLC.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

  • Concentrate the reaction mixture under reduced pressure.

  • The resulting residue can be purified by recrystallization from ethanol or by column chromatography on silica gel to afford this compound as a solid.

Characterization Data

Expected Results for this compound:

  • Appearance: Yellow to orange solid

  • Melting Point: Literature values vary, but typically in the range of 180-190 °C.

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 8.15 (s, 1H, H-6), 7.95 (br s, 2H, NH₂), 6.45 (s, 1H, H-3), 2.40 (s, 3H, CH₃).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 160.5 (C-2), 154.0 (C-4), 145.0 (C-6), 133.0 (C-5), 108.0 (C-3), 18.5 (CH₃).

Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration.

Safety and Hazard Considerations

The synthesis of this compound involves the use of hazardous materials and requires strict adherence to safety protocols.

  • Nitrating Mixture (Concentrated HNO₃/H₂SO₄): This mixture is extremely corrosive and a strong oxidizing agent.[2][3] It can cause severe burns upon contact with skin and eyes.[2][3] All manipulations should be performed in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.[2][3] The addition of reagents should be done slowly and with adequate cooling to control the exothermic reaction.[2][3]

  • Pyridine Derivatives: Pyridine and its derivatives can be toxic and should be handled with care.[3] Avoid inhalation of vapors and skin contact.

  • Pressurized Reactions: The final amination step is performed under pressure. Ensure the pressure vessel is in good condition and rated for the intended temperature and pressure.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

References

  • A document detailing the synthesis of 2-chloro-5-methyl-4-nitropyridine N-oxide.
  • Nitration reaction safety - YouTube. (2024). Retrieved from [Link]

  • nucleophilic aromatic substitutions - YouTube. (2019). Retrieved from [Link]

Sources

Spectroscopic Profiling of 5-Methyl-4-nitropyridin-2-amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Molecular Structure and Key Spectroscopic Features

The unique arrangement of substituents on the pyridine ring dictates the electronic environment of each atom, giving rise to a distinct spectroscopic fingerprint. The electron-donating amino group and the electron-withdrawing nitro group, in particular, exert significant influence on the chemical shifts of the aromatic protons and carbons.

Figure 1: Chemical structure of 5-Methyl-4-nitropyridin-2-amine with atom numbering for spectroscopic assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.[2]

¹H NMR Spectroscopy: Predicted Data and Interpretation

The proton NMR spectrum of this compound is anticipated to exhibit distinct signals for the aromatic protons, the amino protons, and the methyl protons. The chemical shifts are influenced by the electronic effects of the substituents.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-3~6.5 - 7.0Singlet-Located between the amino and nitro groups, its chemical shift will be influenced by both. The electron-donating amino group will shield this proton, while the electron-withdrawing nitro group will deshield it.
H-6~8.0 - 8.5Singlet-This proton is adjacent to the ring nitrogen and is significantly deshielded.
-NH₂~5.0 - 6.0Broad Singlet-The chemical shift of amino protons can vary depending on solvent and concentration due to hydrogen bonding. The signal is often broad.[3]
-CH₃~2.3 - 2.6Singlet-The methyl group protons will appear as a singlet in a typical range for methyl groups attached to an aromatic ring.

Causality Behind Experimental Choices: The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's signals.[2] Tetramethylsilane (TMS) is commonly used as an internal standard for referencing chemical shifts to 0 ppm.[2]

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will provide a single peak for each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the electronic environment.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C-2~155 - 160Attached to the electron-donating amino group, this carbon will be significantly shielded compared to unsubstituted pyridine.
C-3~105 - 115Shielded by the adjacent amino group.
C-4~145 - 155Attached to the electron-withdrawing nitro group, this carbon will be deshielded.
C-5~130 - 140Attached to the methyl group.
C-6~140 - 150Adjacent to the ring nitrogen, leading to deshielding.
-CH₃~15 - 25Typical chemical shift for a methyl carbon attached to an aromatic ring.
Methodology for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆). standard Add a small amount of TMS as an internal standard. dissolve->standard transfer Transfer the solution to a 5 mm NMR tube. standard->transfer instrument Place the NMR tube in a high-field NMR spectrometer (e.g., 400 or 500 MHz). shimming Shim the magnetic field to achieve high homogeneity. instrument->shimming h1_acq Acquire ¹H NMR spectrum. shimming->h1_acq c13_acq Acquire proton-decoupled ¹³C NMR spectrum. h1_acq->c13_acq fourier Apply Fourier transform to the raw data (FID). phase Phase correct the spectra. fourier->phase baseline Apply baseline correction. phase->baseline integrate Integrate the ¹H NMR signals. baseline->integrate chem_shift Determine chemical shifts relative to TMS. multiplicity Analyze signal multiplicities and coupling constants in the ¹H NMR spectrum. chem_shift->multiplicity assign Assign signals to the respective protons and carbons in the molecule. multiplicity->assign cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc cluster_analysis cluster_analysis cluster_proc->cluster_analysis

Figure 2: A generalized workflow for the acquisition and analysis of NMR spectra.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Data and Interpretation

The IR spectrum of this compound will be characterized by absorption bands corresponding to the N-H stretches of the primary amine, the N-O stretches of the nitro group, C-H stretches of the methyl and aromatic groups, and various fingerprint region vibrations.

Table 3: Predicted FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensityRationale
3450 - 3300N-H stretching (asymmetric and symmetric)MediumCharacteristic of a primary amine.[3] Two distinct bands are expected.
3100 - 3000Aromatic C-H stretchingMedium to WeakTypical for C-H bonds on a pyridine ring.
2980 - 2850Aliphatic C-H stretchingMedium to WeakCorresponding to the methyl group.
1650 - 1580N-H bending (scissoring)Medium to StrongA characteristic vibration for primary amines.[3]
1600 - 1450C=C and C=N ring stretchingMedium to StrongVibrations of the pyridine ring.
1550 - 1475Asymmetric N-O stretchingStrongA strong and characteristic absorption for aromatic nitro compounds.
1360 - 1290Symmetric N-O stretchingStrongThe second strong, characteristic band for the nitro group.
1335 - 1250Aromatic C-N stretchingStrongStretching vibration of the bond between the amino group and the pyridine ring.[3]
Methodology for FTIR Analysis

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for solid samples.

G cluster_setup Instrument Setup cluster_sample Sample Measurement cluster_analysis Data Analysis clean Clean the ATR crystal with a suitable solvent (e.g., isopropanol). background Acquire a background spectrum of the empty ATR crystal. clean->background place Place a small amount of the solid sample onto the ATR crystal. pressure Apply pressure to ensure good contact between the sample and the crystal. place->pressure acquire Acquire the sample spectrum. pressure->acquire process The instrument software automatically ratios the sample spectrum against the background. identify Identify and assign the characteristic absorption bands to the corresponding functional groups. process->identify cluster_setup cluster_setup cluster_sample cluster_sample cluster_setup->cluster_sample cluster_analysis cluster_analysis cluster_sample->cluster_analysis

Figure 3: A step-by-step workflow for acquiring an FTIR spectrum using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrum Data and Interpretation

For this compound (C₆H₇N₃O₂), the calculated molecular weight is approximately 153.14 g/mol . In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) is expected at m/z 153. The fragmentation pattern will be influenced by the stability of the resulting fragments.

Table 4: Predicted Mass Spectrometry Data for this compound

m/z ValueProposed FragmentRationale for Fragmentation
153[C₆H₇N₃O₂]⁺Molecular ion (M⁺). The presence of an odd number of nitrogen atoms results in an odd nominal molecular weight, consistent with the Nitrogen Rule.
136[M - OH]⁺Loss of a hydroxyl radical, a common fragmentation pathway for nitro compounds.
123[M - NO]⁺Loss of nitric oxide.
107[M - NO₂]⁺Loss of the nitro group, which is a common and significant fragmentation pathway. This fragment ion is expected to be relatively abundant.
92[M - NO₂ - CH₃]⁺Subsequent loss of the methyl group from the [M - NO₂]⁺ fragment.
78[C₅H₄N]⁺Pyridine ring fragment.
Methodology for Mass Spectrometry Analysis

Electron Ionization (EI) is a common ionization technique for relatively small and volatile organic molecules.

G cluster_intro Sample Introduction cluster_ion Ionization cluster_sep Mass Analysis cluster_detect Detection introduce Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). vaporize Vaporize the sample under high vacuum. introduce->vaporize bombard Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV). ionize This results in the ejection of an electron, forming a positively charged molecular ion (M⁺). bombard->ionize accelerate Accelerate the ions into a mass analyzer (e.g., a quadrupole). separate Separate the ions based on their mass-to-charge (m/z) ratio. accelerate->separate detect The separated ions are detected, and their abundance is recorded. spectrum A mass spectrum is generated, plotting ion abundance versus m/z. detect->spectrum cluster_intro cluster_intro cluster_ion cluster_ion cluster_intro->cluster_ion cluster_sep cluster_sep cluster_ion->cluster_sep cluster_detect cluster_detect cluster_sep->cluster_detect

Sources

An In-Depth Technical Guide to the Solubility of 5-Methyl-4-nitropyridin-2-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the principles, determination, and implications of the solubility of 5-Methyl-4-nitropyridin-2-amine in organic solvents. The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that significantly influences its bioavailability, formulation, and overall therapeutic efficacy.[][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for assessing and understanding the solubility profile of this specific pyridine derivative. While specific experimental solubility data for this compound is not extensively published, this guide establishes a robust framework for its determination and interpretation.

Introduction: The Significance of this compound and Its Solubility

This compound is a substituted pyridine derivative with a molecular formula of C6H7N3O2.[5] Its structure, featuring an amino group, a methyl group, and a nitro group on the pyridine ring, suggests a molecule with a moderate polarity and the potential for various intermolecular interactions, including hydrogen bonding. Understanding the solubility of this compound in a range of organic solvents is paramount for several stages of the drug development process:

  • Drug Discovery and Synthesis: Knowledge of solubility is crucial for purification, crystallization, and the selection of appropriate reaction media during synthesis.[6]

  • Preformulation Studies: Solubility data is a cornerstone of preformulation, guiding the selection of excipients and the development of stable and effective dosage forms.[7]

  • Bioavailability and Absorption: For orally administered drugs, the solubility of the API in gastrointestinal fluids is a key determinant of its absorption and, consequently, its bioavailability.[][3] Poorly soluble compounds often exhibit incomplete or variable absorption.[]

Given the increasing complexity of new chemical entities, a thorough understanding of their solubility characteristics is more critical than ever for successful drug development.[2]

Physicochemical Properties and Predicted Solubility Behavior

While experimental data is sparse, we can infer the likely solubility behavior of this compound from its structural features and the physicochemical properties of similar compounds.

PropertyValue/InformationSource
Molecular Formula C6H7N3O2[5]
Molecular Weight 153.14 g/mol [8]
IUPAC Name This compound[5]
Predicted Polarity The presence of the nitro (-NO2) and amino (-NH2) groups suggests the molecule is polar and capable of acting as both a hydrogen bond donor and acceptor. The methyl group (-CH3) adds some nonpolar character.Inferred

Based on the principle of "like dissolves like," it is anticipated that this compound will exhibit higher solubility in polar organic solvents and lower solubility in nonpolar organic solvents. The solubility will be influenced by the solvent's ability to form hydrogen bonds with the amino and nitro groups of the solute.

Theoretical Framework for Solubility

The dissolution of a crystalline solute in a liquid solvent is a complex thermodynamic process. The solubility of an API can be predicted and correlated using various thermodynamic models.[6][9][10][11] Some of the commonly used models in the pharmaceutical industry include:

  • The Apelblat Equation: A semi-empirical model that is widely used to correlate the solubility of solids in liquids with temperature.

  • Wilson, UNIQUAC, and NRTL Models: These are activity coefficient models that can be used to describe the non-ideal behavior of solutions and predict solid-liquid equilibrium.[12]

These models are valuable tools for interpolating and extrapolating solubility data, which can reduce the number of experiments required.[13]

Experimental Determination of Solubility

A systematic approach to determining the solubility of this compound in various organic solvents is essential. The shake-flask method is considered the "gold standard" for determining equilibrium solubility.[14][15]

Step-by-Step Experimental Protocol: Shake-Flask Method

This protocol outlines the steps for determining the equilibrium solubility of this compound.

Materials and Equipment:

  • This compound (pure, crystalline solid)

  • A selection of organic solvents of high purity (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Solvent: Ensure all organic solvents are of high purity and degassed if necessary.

  • Addition of Excess Solute: Add an excess amount of this compound to a known volume of each selected organic solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Allow the samples to shake for a sufficient period to reach equilibrium (typically 24-72 hours). The time to reach equilibrium should be determined experimentally.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the undissolved solid to settle.

  • Sampling: Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC or UPLC method to determine the concentration of this compound.

  • Calculation: Calculate the solubility of the compound in each solvent, typically expressed in mg/mL or mol/L.

Analytical Method Validation

The analytical method used for quantification (e.g., HPLC) must be validated to ensure accuracy and reliability.[16] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

SolventSolvent Polarity IndexSolubility (mg/mL)Solubility (mol/L)
Hexane0.1Experimental ValueCalculated Value
Dichloromethane3.1Experimental ValueCalculated Value
Ethyl Acetate4.4Experimental ValueCalculated Value
Acetone5.1Experimental ValueCalculated Value
Ethanol5.2Experimental ValueCalculated Value
Methanol6.6Experimental ValueCalculated Value
Water10.2Experimental ValueCalculated Value

This table is a template. Researchers should populate it with their own experimental data.

The results should be analyzed in the context of solvent properties. A correlation between solubility and solvent polarity, hydrogen bonding capacity, and other solvent parameters can provide valuable insights into the dissolution mechanism.

Visualization of Experimental Workflow

A visual representation of the experimental workflow can aid in understanding the process.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_results Results prep_solute Weigh excess This compound mix Combine solute and solvent in a sealed vial prep_solute->mix prep_solvent Measure known volume of organic solvent prep_solvent->mix shake Shake at constant temperature (24-72h) mix->shake settle Allow solid to settle shake->settle filter Filter supernatant settle->filter dilute Dilute sample filter->dilute analyze Analyze by validated HPLC/UPLC method dilute->analyze calculate Calculate solubility (mg/mL or mol/L) analyze->calculate

Caption: Experimental workflow for determining the solubility of this compound.

Implications for Drug Development and Regulatory Considerations

The solubility of an API is a critical parameter in the Biopharmaceutics Classification System (BCS), which is used by regulatory agencies to streamline drug approval processes.[17][18] According to the International Council for Harmonisation (ICH) M9 guideline, a drug substance is considered "highly soluble" if its highest single therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8 at 37 °C.[17][18][19][20]

While this guide focuses on organic solvents, understanding the aqueous solubility is a crucial next step. If this compound is found to have low solubility, various enhancement techniques may need to be considered, such as:

  • Salt formation: If the molecule has ionizable groups.

  • Particle size reduction: To increase the surface area for dissolution.[7]

  • Use of co-solvents or surfactants. [7]

  • Formation of amorphous solid dispersions. []

Conclusion

References

  • Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.
  • Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed.
  • API Solubility: Key Factor in Oral Drug Bioavailability. BOC Sciences.
  • Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models.
  • Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society.
  • Solubility: The Important Phenomenon in Pharmaceutical Analysis. Open Access Journals.
  • WHITEPAPER - Enhancing the Solubility of Active Pharmaceutical Ingredients Using Hot Melt Extrusion & Polyvinyl Alcohol. Drug Development and Delivery.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Drug Solubility: Importance and Enhancement Techniques. PMC - NIH.
  • The Importance of Solubility for New Drug Molecules.
  • A review of methods for solubility determination in biopharmaceutical drug characterisation.
  • Method Development & Method Validation for Solubility and Dissolution Curves.
  • ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9)
  • ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. Admescope.
  • Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents.
  • This compound | C6H7N3O2. PubChem.
  • Predicting drug solubility in organic solvents mixtures. Unipd.
  • ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. European Medicines Agency (EMA).
  • BIOPHARMACEUTICS CLASSIFIC
  • 2-Amino-4-methyl-5-nitropyridine | C6H7N3O2. PubChem.

Sources

The Versatile Scaffolding of 5-Methyl-4-nitropyridin-2-amine: A Technical Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Heterocycle

In the landscape of modern drug discovery and synthetic chemistry, nitrogen-containing heterocycles remain a cornerstone for the development of novel therapeutic agents. Among these, the pyridine scaffold is particularly prominent due to its ability to engage in a variety of biological interactions. This guide focuses on a specific, highly functionalized pyridine derivative: 5-Methyl-4-nitropyridin-2-amine (CAS No. 895520-03-3).[1] With its unique arrangement of an activating amino group, a deactivating yet synthetically versatile nitro group, and a methyl substituent, this compound presents itself as a rich platform for the construction of diverse and complex molecular architectures.

This technical guide will provide an in-depth exploration of this compound as a synthetic building block. We will delve into its synthesis, spectroscopic characterization, key chemical transformations, and its applications in the synthesis of biologically active molecules, particularly in the realm of kinase inhibitors. The insights provided herein are curated for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic endeavors.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis. Below is a summary of the key properties for this compound.

PropertyValueReference
Molecular Formula C₆H₇N₃O₂PubChem
Molecular Weight 153.14 g/mol PubChem
CAS Number 895520-03-3[1]
Appearance Pale yellow to yellow solid (predicted)-
Melting Point Not readily available-
Boiling Point Not readily available-
Solubility Soluble in DMSO, methanol, and other polar organic solvents (predicted)-

Spectroscopic Data:

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H NMR ~8.0-8.2s-H-6
~6.2-6.4s-H-3
~4.5-5.5br s--NH₂
~2.3-2.5s--CH₃
¹³C NMR ~158-160--C-2
~150-152--C-4
~140-142--C-6
~135-137--C-5
~105-107--C-3
~17-19---CH₃

Disclaimer: The NMR data presented is predicted and should be confirmed by experimental analysis.

Synthesis of this compound: A Proposed Protocol

The synthesis of this compound can be logically achieved through the electrophilic nitration of the corresponding precursor, 2-amino-5-methylpyridine.[7][8] The amino group at the 2-position is an activating group and directs electrophilic substitution to the 3- and 5-positions. The presence of the methyl group at the 5-position sterically hinders the 6-position and further influences the regioselectivity of the nitration. Based on established procedures for the nitration of similar aminopyridines, a detailed experimental protocol is proposed below.[9][10]

Exemplary Synthetic Protocol: Nitration of 2-Amino-5-methylpyridine

Reaction Scheme:

A proposed synthetic route.

Materials:

  • 2-Amino-5-methylpyridine (1.0 eq)

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (90%)

  • Ice

  • Saturated Sodium Bicarbonate Solution

  • Deionized Water

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

Procedure:

  • To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (5-10 volumes relative to the starting material).

  • Cool the sulfuric acid to 0-5 °C in an ice-salt bath.

  • Slowly add 2-amino-5-methylpyridine to the cold sulfuric acid while maintaining the temperature below 10 °C.

  • Once the addition is complete and the starting material has fully dissolved, begin the dropwise addition of a pre-cooled mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid (1:1 v/v) via the dropping funnel. The internal temperature must be strictly maintained between 0 and 5 °C throughout the addition.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH reaches 7-8. A precipitate should form.

  • Filter the solid precipitate and wash it thoroughly with cold deionized water.

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield this compound as a solid.

  • Dry the purified product under vacuum.

Causality Behind Experimental Choices:

  • Low Temperature: The nitration of activated aromatic rings is a highly exothermic process. Maintaining a low temperature is crucial to prevent over-nitration and the formation of undesired byproducts.

  • Sulfuric Acid: Sulfuric acid serves as both a solvent and a catalyst. It protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

  • Controlled Addition: The slow, dropwise addition of the nitrating mixture ensures that the reaction temperature remains under control and minimizes localized overheating.

  • Quenching on Ice: Pouring the reaction mixture onto ice serves to rapidly cool and dilute the strong acid, preventing degradation of the product.

  • Neutralization: Neutralization is necessary to deprotonate the aminopyridine product and facilitate its precipitation from the aqueous solution.

Key Reactions and Transformations: A Gateway to Molecular Diversity

The synthetic utility of this compound lies in the distinct reactivity of its three functional groups: the nitro group, the amino group, and the methyl group. This section will explore the key transformations that this building block can undergo.

Reduction of the Nitro Group: Accessing Diaminopyridines

The reduction of the nitro group to a primary amine is one of the most valuable transformations of this building block, yielding 4,5-diamino-2-methylpyridine. This diamine is a versatile intermediate for the synthesis of various heterocyclic systems, such as imidazopyridines and other fused bicyclic structures.

A variety of reducing agents can be employed for this transformation, with catalytic hydrogenation being a common and efficient method.[11][12]

Representative Protocol: Catalytic Hydrogenation

Reaction Scheme:

Catalytic reduction of the nitro group.

Materials:

  • This compound (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (5-10 mol%)

  • Methanol or Ethanol

  • Hydrogen Gas (H₂)

  • Celite

Procedure:

  • To a hydrogenation flask, add this compound and the solvent (e.g., methanol).

  • Carefully add the 10% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the flask and evacuate and backfill with hydrogen gas several times to ensure an inert atmosphere has been replaced by hydrogen.

  • Pressurize the flask with hydrogen gas (typically 1-3 atm, or using a hydrogen balloon) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4,5-diamino-2-methylpyridine, which can be used directly in the next step or purified by column chromatography or recrystallization.

Functionalization of the Amino Group

The 2-amino group of this compound can undergo a variety of reactions, including acylation, alkylation, and participation in coupling reactions. These modifications are crucial for extending the molecular scaffold and introducing functionalities that can interact with biological targets.

Nucleophilic Aromatic Substitution (SNAr)

While the 2-amino group is not a good leaving group, it can be converted into a better one, such as a diazonium salt, or the pyridine ring can be further functionalized to enable nucleophilic aromatic substitution reactions. For instance, conversion of the amino group to a halogen would allow for subsequent cross-coupling reactions.

Cross-Coupling Reactions

To utilize this compound in cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings, it is often necessary to first introduce a halide (e.g., bromine or iodine) onto the pyridine ring. This can be achieved through various synthetic routes, potentially starting from a different precursor or by functionalizing the target molecule. Once a halogenated derivative is obtained, it can be coupled with a wide range of boronic acids or amines to introduce aryl, heteroaryl, or amino substituents, respectively.[13][14][15][16][17]

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The aminopyridine scaffold is a well-established "privileged structure" in medicinal chemistry, particularly in the design of kinase inhibitors. The nitrogen atoms of the pyridine ring and the amino group can form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases.

The synthetic versatility of this compound makes it an attractive starting point for the synthesis of kinase inhibitors. The subsequent reduction of the nitro group to an amine provides an additional point for diversification, allowing for the exploration of the solvent-exposed region of the kinase active site.

Conceptual Workflow for Kinase Inhibitor Synthesis:

Kinase Inhibitor Synthesis Workflow A This compound B Functionalization of the 2-amino group (e.g., Buchwald-Hartwig Coupling) A->B Introduce R1 C Reduction of the 4-nitro group B->C D Functionalization of the 4-amino group (e.g., Amide Coupling) C->D Introduce R2 E Library of Potential Kinase Inhibitors D->E

A conceptual workflow for generating a library of kinase inhibitors.

Several approved drugs and clinical candidates feature the aminopyridine core, highlighting the importance of this scaffold in drug design. While specific examples directly utilizing this compound are not abundant in the literature, the synthetic strategies outlined in this guide provide a clear path for its incorporation into novel drug discovery programs. For instance, nitropyridine derivatives have been used as precursors in the synthesis of potent Janus kinase 2 (JAK2) inhibitors and DNA-dependent protein kinase inhibitors.[18][19][20][21]

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in synthetic and medicinal chemistry. Its strategic arrangement of amino, nitro, and methyl groups on a pyridine core provides multiple avenues for chemical modification, enabling the rapid construction of diverse molecular libraries. The key transformations, particularly the reduction of the nitro group to access diaminopyridines, open the door to a wide range of fused heterocyclic systems. As the demand for novel kinase inhibitors and other targeted therapeutics continues to grow, the strategic application of such well-designed building blocks will be instrumental in accelerating the drug discovery process. This guide provides a foundational understanding and practical, albeit exemplary, protocols to empower researchers to unlock the full synthetic potential of this compound.

References

  • Bruker. (n.d.). NMR Spectrometers. Retrieved from [Link]

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • Starosotnikov, A., & Bastrakov, M. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 18(5), 692. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Synthetic Strategies for 2-Amino-4-methyl-5-nitropyridine and Analogs. Retrieved from [Link]

  • Starosotnikov, A., & Bastrakov, M. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. ResearchGate. [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on.
  • Starosotnikov, A., & Bastrakov, M. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. PubMed. [Link]

  • Ikram, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H (a) and 13 C (b) NMR spectra of.... Retrieved from [Link]

  • Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy. InTech.
  • Google Patents. (n.d.). US2456379A - 2-amino-5-methyl pyridine and process of making it.
  • Ohta, S., et al. (2007). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules, 12(5), 1085-1103. [Link]

  • Begum, M., et al. (2022). 2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol Schiff base ligand and its Cu(II) and Zn(II) complexes: Synthesis, Characterization and Biological investigations. ResearchGate. [Link]

  • Google Patents. (n.d.). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.
  • ResearchGate. (n.d.). Process Development and Protein Engineering Enhanced Nitroreductase-Catalyzed Reduction of 2-Methyl-5-nitro-pyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • Avanthay, M., et al. (2019). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv. [Link]

  • Ganin, A., et al. (2023). Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. Dalton Transactions. [Link]

  • Wang, M., et al. (2007). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry, 50(16), 3845-3855.
  • Royal Society of Chemistry. (n.d.). c5sc02983j1.pdf. Retrieved from [Link]

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Reactivity of the nitro group in 5-Methyl-4-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of the Nitro Group in 5-Methyl-4-nitropyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal intermediate in modern synthetic and medicinal chemistry. Its chemical persona is dominated by the powerful electron-withdrawing nitro group positioned para to the ring nitrogen. This arrangement profoundly influences the pyridine core's electronic landscape, creating a versatile scaffold for constructing complex molecular architectures. This guide provides an in-depth exploration of the nitro group's reactivity, not as a static functional group, but as a dynamic controller of the molecule's synthetic destiny. We will dissect its dual role: first, as a potent activating group for nucleophilic aromatic substitution (SNAr), and second, as a synthetic precursor to the invaluable 2,4-diamino-5-methylpyridine scaffold. This document moves beyond mere procedural descriptions to explain the underlying chemical principles, offering field-proven insights and detailed protocols to empower researchers in drug discovery and process development.

Molecular Architecture and Electronic Profile

The reactivity of this compound is a direct consequence of the interplay between its substituents. The pyridine nitrogen, inherently electron-withdrawing, along with the potent nitro group at the C4 position, renders the ring significantly electron-deficient. This effect is most pronounced at the C2 and C4 positions.[1][2] Conversely, the amino group at C2 and the methyl group at C5 are electron-donating groups (EDG) through resonance and hyperconjugation, respectively.

However, the overwhelming influence of the C4-nitro group dictates the primary modes of reactivity:

  • Activation for Nucleophilic Attack: The strong resonance and inductive electron withdrawal by the nitro group makes the C4 carbon highly electrophilic and susceptible to attack by nucleophiles.

  • Transformation into an Amine: The nitro group itself can be chemically reduced to an amine, a fundamental transformation that dramatically alters the molecule's electronic properties and opens new avenues for functionalization.[3][4]

This guide will focus on these two key transformations.

The Nitro Group as an Activating Director for Nucleophilic Aromatic Substitution (SNAr)

The most significant role of the nitro group in this context is its ability to facilitate the displacement of a leaving group at the C4 position, or in this specific molecule, the displacement of the nitro group itself by certain strong nucleophiles. While the nitro group is not a classical leaving group like a halide, its displacement on highly electron-deficient rings is a known phenomenon, particularly with soft nucleophiles.[5] The reaction proceeds via the addition-elimination pathway, forming a resonance-stabilized Meisenheimer complex as an intermediate.[3][6]

Mechanistic Rationale

The favorability of SNAr at the C4 position is rooted in the stability of the anionic Meisenheimer intermediate. When a nucleophile attacks the C4 carbon, the negative charge is delocalized across the pyridine ring and, crucially, onto the oxygen atoms of the nitro group. This delocalization provides substantial stabilization, lowering the activation energy for the reaction.

SNAr_Mechanism

Experimental Protocol: Thiolation of this compound

Displacement of the nitro group by sulfur nucleophiles is a synthetically useful transformation.[5] This protocol provides a representative method for such a reaction.

Objective: To synthesize 5-methyl-4-(phenylthio)pyridin-2-amine.

Materials:

  • This compound (1.0 eq)

  • Thiophenol (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and potassium carbonate.

  • Solvent & Reagent Addition: Add anhydrous DMF to create a stirrable suspension. Add thiophenol dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80-100 °C. The causality for heating is to provide sufficient activation energy to overcome the barrier to form the Meisenheimer complex.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. A typical mobile phase would be 30-50% EtOAc in hexanes.

  • Workup: Cool the mixture to room temperature and pour it into water. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

ParameterConditionRationale
Nucleophile ThiophenolSoft nucleophile, effective for displacing nitro groups.
Base K₂CO₃Deprotonates the thiol to generate the active thiolate nucleophile.
Solvent DMFAprotic, polar solvent that solubilizes reactants and facilitates SNAr.
Temperature 80-100 °CProvides energy to overcome the reaction's activation barrier.

The Nitro Group as a Precursor to the Amine

The reduction of the nitro group to an amine is one of the most synthetically valuable transformations in organic chemistry.[3][4] It converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group, and provides a handle for a vast array of subsequent reactions, particularly in the synthesis of pharmaceuticals.[7][8][9] The resulting 5-methylpyridine-2,4-diamine is a critical building block for kinase inhibitors and other complex heterocyclic systems.

Reduction_Workflow

Comparison of Reduction Methodologies

The choice of reducing agent is critical and depends on factors like cost, scale, and the presence of other sensitive functional groups.

MethodReducing Agent/CatalystSolventProsCons
Metal/Acid Fe / HCl or Acetic Acid[10]Water, Ethanol, Acetic AcidCost-effective, robust, high yield.Requires stoichiometric metal, acidic workup.
Catalytic Hydrogenation H₂ / Pd/C or Raney Ni[11][12]Ethanol, Ethyl AcetateClean reaction, high yield, easy workup.May reduce other functional groups (alkenes, etc.), requires specialized equipment.
Transfer Hydrogenation Ammonium formate / Pd/C[7]Methanol, EthanolAvoids use of H₂ gas, generally safe.Cost of catalyst and hydrogen donor.
Metal Salts Tin(II) Chloride (SnCl₂)[12]Ethanol, HClMild conditions, good for sensitive substrates.Stoichiometric tin waste, can be expensive.
Field-Proven Protocol: Reduction with Iron and Hydrochloric Acid

This method is a classic, cost-effective, and highly efficient protocol suitable for large-scale synthesis.[10]

Objective: To synthesize 5-methylpyridine-2,4-diamine.

Materials:

  • This compound (1.0 eq)

  • Iron powder (Fe) (3.0-5.0 eq)

  • Concentrated Hydrochloric Acid (HCl) (catalytic to 1.0 eq)

  • Ethanol (EtOH) and Water

  • Sodium Carbonate (Na₂CO₃) or Ammonium Hydroxide (NH₄OH)

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser, create a slurry of iron powder in a mixture of ethanol and water (e.g., 4:1).

  • Activation: Add a small amount of concentrated HCl and heat the mixture to reflux for 15-20 minutes. This step activates the iron surface.

  • Substrate Addition: Add the this compound in portions to the refluxing mixture. The reaction is exothermic; control the addition rate to maintain a steady reflux.

  • Reaction: After the addition is complete, continue refluxing for 1-3 hours. Monitor the reaction by TLC. The product, being more polar, will have a lower Rf value than the starting material.

  • Workup: Cool the reaction to room temperature. Filter the mixture through a pad of celite to remove the iron salts, washing the pad with ethanol.

  • Neutralization: Carefully neutralize the filtrate to a pH of 8-9 with a saturated solution of sodium carbonate or ammonium hydroxide. This step precipitates any remaining iron salts and deprotonates the product.

  • Extraction: Extract the product from the aqueous mixture with a suitable organic solvent like ethyl acetate or DCM (3x).

  • Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude 5-methylpyridine-2,4-diamine, which can be purified further if necessary.

Synthetic Utility in Drug Discovery

The transformation of this compound into 5-methylpyridine-2,4-diamine is not an endpoint but a gateway to molecular complexity. The newly formed amine at the C4 position is a versatile nucleophile, readily participating in reactions that are central to the construction of modern pharmaceuticals.

Synthetic_Utility

A prime example of this strategy is in the synthesis of kinase inhibitors. For instance, the synthesis of the DNA-dependent protein kinase inhibitor AZD7648 utilizes a similar starting material, 2-amino-4-methyl-5-nitropyridine.[7] The nitro group is reduced, and the resulting amine is then subjected to a Buchwald-Hartwig coupling reaction to install a complex pyrimidine fragment, demonstrating the industrial relevance of this transformation.[7]

Conclusion

The nitro group in this compound is the linchpin of its chemical reactivity. It masterfully orchestrates the molecule's behavior, rendering it a versatile and highly valuable intermediate for drug development. By activating the pyridine ring for nucleophilic aromatic substitution and serving as a latent form of the synthetically crucial amino group, it provides chemists with a powerful toolset. Understanding the principles and protocols governing its reactivity is essential for any scientist aiming to leverage this scaffold to build the next generation of complex, biologically active molecules.

References

  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. (2022). Organic Letters.
  • Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. (2010). Semantic Scholar.
  • Reactivity of 4‐nitropyridine‐N‐oxide (II)): Substitution of the nitro‐group by hydroxyl). (1952). Recueil des Travaux Chimiques des Pays-Bas. [Link]

  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. (2022).
  • Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine. (2010).
  • Reactivity of the nitro group on a pyridine ring. BenchChem.
  • Nitropyridines, their synthesis and reactions. (2005). Journal of Heterocyclic Chemistry.
  • Application Notes and Protocols: Reduction of 3-Ethyl-4-nitropyridine 1-oxide. BenchChem.
  • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. (2022).
  • SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Semantic Scholar.
  • Nitropyridines in the Synthesis of Bioactive Molecules. (2023).
  • Synthetic Strategies for 2-Amino-4-methyl-5-nitropyridine and Analogs. BenchChem.
  • The Role of Nitropyridines in Pharmaceutical Development. BenchChem.
  • Reduction of nitro compounds. Wikipedia.
  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. (2018). Master Organic Chemistry.
  • Nitro Reduction - Common Conditions. The Organic Chemistry Portal.
  • organic chemistry reaction #13 - reduction of nitro group to amine. (2014). YouTube.
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. (2018). StackExchange.
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. (2018). ECHEMI.
  • The Role of 2-Amino-5-nitropyridine in Advancing Chemical Research and Production. BenchChem.
  • Chemists Make Strides to Simplify Drug Design, Synthesis. (2016). Rice University News.

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5-Methyl-4-nitropyridin-2-amine: A Versatile Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine nucleus is a cornerstone of medicinal chemistry, embedded in a significant percentage of approved pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions make it a "privileged scaffold" in drug design.[3] This guide focuses on the untapped potential of a specific substituted pyridine, 5-Methyl-4-nitropyridin-2-amine, as a versatile building block for the synthesis of novel therapeutic agents. We will explore its synthetic accessibility, inherent chemical reactivity, and propose several high-potential applications in medicinal chemistry, including the development of kinase inhibitors and other targeted therapies. This document serves as a technical resource, providing not only theoretical rationale but also actionable experimental protocols for researchers in the field.

The Strategic Advantage of the Substituted Pyridine Core

The pyridine ring is a bioisostere of benzene, but the presence of the nitrogen atom significantly alters its physicochemical properties. It introduces a dipole moment, enhances water solubility, and provides a hydrogen bond acceptor site, all of which can be leveraged to optimize the pharmacokinetic and pharmacodynamic profiles of a drug candidate.[4] The strategic placement of substituents on the pyridine ring allows for the fine-tuning of these properties and the introduction of specific functionalities for target engagement.

The subject of this guide, this compound, possesses a unique combination of functional groups that make it a particularly interesting starting point for drug discovery:

  • The 2-Amino Group: A key nucleophile and a hydrogen bond donor, this group can be readily derivatized through acylation, alkylation, or condensation reactions to build more complex molecular architectures.

  • The 4-Nitro Group: This strong electron-withdrawing group significantly influences the electronics of the pyridine ring, activating it for nucleophilic aromatic substitution reactions. Furthermore, the nitro group can be reduced to a primary amine, providing a synthetic handle for a second vector of diversification.

  • The 5-Methyl Group: This small alkyl group can provide beneficial steric interactions within a target's binding pocket and can improve metabolic stability by blocking a potential site of oxidation.

This trifecta of functionalities provides a rich platform for combinatorial library synthesis and the exploration of structure-activity relationships (SAR).

Synthesis and Characterization

While specific literature on the synthesis of this compound is sparse, a plausible and efficient synthetic route can be inferred from the well-established chemistry of pyridine nitration. The most common approach for the synthesis of the isomeric 2-amino-4-methyl-5-nitropyridine involves the electrophilic nitration of 2-amino-4-methylpyridine.[5] A similar strategy is proposed here for the 4-nitro isomer.

Proposed Synthetic Pathway

Synthetic Pathway start 2-Amino-5-methylpyridine intermediate This compound start->intermediate HNO₃ / H₂SO₄

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Disclaimer: This is a proposed protocol based on established chemical principles. Appropriate safety precautions and small-scale trials are essential before scaling up.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-amino-5-methylpyridine (1.0 eq).

  • Acidification: Cool the flask in an ice-water bath to 0-5 °C and slowly add concentrated sulfuric acid (H₂SO₄) (3-4 eq) dropwise, ensuring the temperature does not exceed 10 °C.

  • Nitration: Prepare a nitrating mixture of concentrated nitric acid (HNO₃) (1.1 eq) and concentrated sulfuric acid (1.1 eq) and add it dropwise to the reaction mixture, maintaining the temperature between 0-5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization and Extraction: Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until a pH of 7-8 is reached. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Characterization Data (Hypothetical)
Property Value
Molecular Formula C₆H₇N₃O₂
Molecular Weight 153.14 g/mol
Appearance Yellow to orange crystalline solid
¹H NMR (400 MHz, DMSO-d₆) δ 8.10 (s, 1H), 6.55 (s, 1H), 6.20 (s, 2H), 2.20 (s, 3H)
¹³C NMR (100 MHz, DMSO-d₆) δ 160.2, 155.8, 145.1, 108.7, 105.4, 17.8
Mass Spectrometry (ESI+) m/z 154.06 [M+H]⁺

Potential Applications in Medicinal Chemistry

The strategic arrangement of functional groups in this compound opens up a multitude of possibilities for its application as a scaffold in drug discovery.

Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The development of kinase inhibitors is a major focus of modern drug discovery. The isomeric compound, 2-amino-4-methyl-5-nitropyridine, has been successfully utilized as a precursor for the synthesis of the highly selective DNA-dependent protein kinase (DNA-PK) inhibitor, AZD7648.[1] DNA-PK is a key enzyme in the non-homologous end joining (NHEJ) pathway, which is a major mechanism for the repair of DNA double-strand breaks.[6] Inhibiting DNA-PK can sensitize cancer cells to radiation therapy and certain chemotherapeutic agents.[7][8]

Given the structural similarity, this compound is an excellent candidate for the development of novel kinase inhibitors, potentially targeting DNA-PK or other members of the PI3K-like kinase (PIKK) family.

The synthesis of kinase inhibitors from this compound would likely follow a two-pronged approach:

  • Derivatization of the 2-amino group: The amino group can be acylated or coupled with various heterocyclic systems, a common feature in many kinase inhibitors that interact with the hinge region of the kinase domain.

  • Reduction of the 4-nitro group and subsequent derivatization: The reduction of the nitro group to an amine provides a second point of diversification. This newly formed amino group can be used to introduce substituents that can occupy the solvent-exposed region of the ATP-binding pocket, often leading to improved potency and selectivity.

Kinase Inhibitor Synthesis start This compound step1 Derivatization of 2-amino group start->step1 intermediate1 N-acylated or N-heteroarylated intermediate step1->intermediate1 step2 Reduction of 4-nitro group intermediate1->step2 intermediate2 4-amino intermediate step2->intermediate2 step3 Derivatization of 4-amino group intermediate2->step3 final_product Potential Kinase Inhibitor step3->final_product

Caption: General workflow for synthesizing kinase inhibitors.

Intermediate for Finerenone Analogs

Finerenone is a non-steroidal mineralocorticoid receptor (MR) antagonist used for the treatment of chronic kidney disease associated with type 2 diabetes.[9] The synthesis of finerenone involves intermediates derived from substituted pyridines.[10][11] A patent describes the synthesis of 4-amino-5-methyl-pyridin-2(1H)-one, a key intermediate, from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide.[10] This highlights the utility of 4-nitro-5-methylpyridine scaffolds in the synthesis of complex, biologically active molecules. This compound could serve as a valuable starting material for the synthesis of novel finerenone analogs with potentially improved properties.

Other Potential Therapeutic Areas

The versatility of the this compound scaffold extends beyond kinase inhibitors. The inherent reactivity of the nitropyridine core allows for its use in the synthesis of compounds with a wide range of biological activities, including:

  • Antimicrobial agents: The pyridine ring is a common motif in antimicrobial drugs.[4]

  • Antiviral compounds: Many antiviral drugs incorporate heterocyclic scaffolds.[3]

  • CNS-active agents: The ability of the pyridine nitrogen to engage in hydrogen bonding can be beneficial for crossing the blood-brain barrier.

Experimental Workflow for Lead Discovery

The following workflow outlines a systematic approach to exploring the medicinal chemistry potential of this compound.

Lead Discovery Workflow cluster_0 Library Synthesis cluster_1 Screening and Hit Identification cluster_2 Lead Optimization A This compound B Parallel Synthesis of Diversified Library A->B C Purification and Characterization B->C D High-Throughput Screening (e.g., Kinase Panel) C->D E Hit Identification and Validation D->E F Structure-Activity Relationship (SAR) Studies E->F G ADME/Tox Profiling F->G H Lead Candidate Selection G->H

Caption: A typical workflow for drug discovery.

Conclusion

This compound represents a largely unexplored yet highly promising scaffold for medicinal chemistry. Its unique combination of reactive functional groups, coupled with the proven importance of the substituted pyridine core in drug discovery, makes it a valuable tool for the synthesis of novel therapeutic agents. This guide has provided a comprehensive overview of its synthetic accessibility, key chemical properties, and potential applications, particularly in the development of kinase inhibitors. By providing detailed, albeit inferred, experimental protocols and a clear strategic workflow, we aim to empower researchers to unlock the full potential of this versatile molecule and accelerate the discovery of next-generation medicines.

References

  • Bayer Aktiengesellschaft. (2020). Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on. Google Patents.
  • Boger, D. L., et al. (2022). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry, 65(15), 10445–10473. Retrieved from [Link]

  • Chumakov, Y. M., et al. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 27(10), 3235. Retrieved from [Link]

  • Gomtsyan, A. (2012). Pyridine in Medicinal Chemistry. In Pyridine and Its Derivatives: Supplement, Part 4 (pp. 1-4). John Wiley & Sons, Inc.
  • Google Patents. (n.d.). Preparation method of 5-nitro-2-aminopyridine.
  • Google Patents. (n.d.). Process for the preparation of finerenone.
  • Hickson, I., et al. (2020). Discovery and Development of Novel DNA-PK Inhibitors by Targeting the unique Ku-DNA Interaction. bioRxiv. Retrieved from [Link]

  • MDPI. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-4-methyl-5-nitropyridine. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Amino-2-nitropyridine. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. PubMed Central. Retrieved from [Link]

  • Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. (2011).
  • ResearchGate. (2016). Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect. Retrieved from [Link]

  • ResearchGate. (n.d.). An Improved Process For The Enantioselective Preparation Of Finerenone Intermediate Compound. Retrieved from [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Retrieved from [Link]

  • Springer. (2017). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Pharmaceuticals, 10(4), 85. Retrieved from [Link]

  • Taylor & Francis. (2019). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry, 62(15), 7076-7093. Retrieved from [Link]

  • Wiley Online Library. (2011). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Journal of Heterocyclic Chemistry, 48(4), 865-870. Retrieved from [Link]

  • Wiley Online Library. (2021). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Symmetry, 13(7), 1234. Retrieved from [Link]

  • Zhang, X., et al. (2022). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 7(37), 33241–33255. Retrieved from [Link]

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An In-depth Technical Guide to 5-Methyl-4-nitropyridin-2-amine: Discovery, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Methyl-4-nitropyridin-2-amine, a heterocyclic compound of interest in medicinal chemistry and materials science. While the definitive discovery and initial synthesis of this specific isomer are not prominently documented in publicly accessible literature, this guide synthesizes information on its characterization, plausible synthetic routes based on established pyridine chemistry, and its relationship to structurally similar compounds. This document serves as a foundational resource for researchers working with or considering the use of this molecule, offering insights into its synthesis, properties, and potential applications.

Introduction: The Significance of Substituted Nitropyridines

Substituted pyridines are a cornerstone of modern medicinal chemistry, with the pyridine scaffold appearing in numerous approved pharmaceuticals. The introduction of a nitro group (-NO₂) and an amino group (-NH₂) onto the pyridine ring, as seen in this compound, creates a molecule with a rich and versatile chemical profile. The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the pyridine ring, making it susceptible to nucleophilic substitution reactions. Conversely, the amino group can act as a directing group in electrophilic substitutions and serves as a key functional handle for further molecular elaboration.

This guide will delve into the specifics of this compound, a molecule whose subtle isomeric arrangement of functional groups dictates its unique reactivity and potential as a building block in the synthesis of more complex molecules.

Historical Context and Discovery

The nitration of pyridine and its derivatives has historically been a challenging endeavor due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic attack. Early research in this area laid the groundwork for understanding the directing effects of activating groups, such as amino and methyl substituents, which is crucial for the regioselective synthesis of compounds like this compound.

Physicochemical and Spectroscopic Data

Characterization of this compound is essential for its identification and use in synthetic applications. While a comprehensive, publicly available dataset is not consolidated in a single source, the following information has been compiled from various chemical databases and supplier information.

PropertyValue
Molecular Formula C₆H₇N₃O₂
Molecular Weight 153.14 g/mol
CAS Number 895520-03-3
Appearance Expected to be a solid

Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) is often available from commercial suppliers upon request.

For comparison, the spectroscopic data for the related isomer, 2-Amino-4-methyl-5-nitropyridine , is well-documented in public databases such as PubChem. Researchers can use this data as a reference point for interpreting the spectra of this compound, anticipating similar chemical shifts and vibrational frequencies, with subtle differences arising from the altered substitution pattern.

Synthetic Methodologies

While a specific, peer-reviewed synthesis protocol for this compound is not prominently published, a highly plausible and scientifically sound synthetic strategy can be inferred from the well-established chemistry of its isomers and related compounds. The most logical approach is the electrophilic nitration of 2-amino-5-methylpyridine.

Plausible Synthetic Pathway: Electrophilic Nitration

The synthesis of this compound can be logically approached through the direct nitration of 2-amino-5-methylpyridine. The amino group at the 2-position is an activating group and directs electrophilic substitution to the 3- and 5-positions. The methyl group at the 5-position provides some steric hindrance and also influences the electronic distribution in the ring. The nitration is expected to occur at the 4-position, which is ortho to the activating amino group and meta to the methyl group.

Experimental Protocol: Representative Synthesis of this compound

Disclaimer: The following protocol is a representative procedure based on the synthesis of structurally related compounds and general principles of pyridine nitration. It has not been directly extracted from a publication for this specific molecule and should be optimized and performed with all necessary safety precautions.

Objective: To synthesize this compound via electrophilic nitration of 2-amino-5-methylpyridine.

Materials:

  • 2-amino-5-methylpyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Sodium Hydroxide (NaOH) solution (for neutralization)

  • Organic solvent for extraction (e.g., Ethyl Acetate)

  • Drying agent (e.g., anhydrous Sodium Sulfate)

Procedure:

  • Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add a stoichiometric amount of concentrated nitric acid to a calculated volume of concentrated sulfuric acid. Maintain the temperature below 10 °C.

  • Dissolution of Starting Material: In a separate flask, dissolve 2-amino-5-methylpyridine in a minimal amount of concentrated sulfuric acid, keeping the mixture cool.

  • Nitration Reaction: Slowly add the solution of 2-amino-5-methylpyridine to the pre-cooled nitrating mixture dropwise. The temperature of the reaction mixture should be carefully controlled and maintained between 0 and 10 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature for a specified period. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. This will precipitate the product.

  • Neutralization and Extraction: Neutralize the acidic solution with a suitable base, such as a sodium hydroxide solution, until the pH is neutral or slightly basic. The crude product can then be extracted with an appropriate organic solvent like ethyl acetate.

  • Purification: Combine the organic extracts, dry over an anhydrous drying agent, and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Alternative Synthetic Considerations

An alternative approach to the synthesis of this compound could involve the construction of the substituted pyridine ring from acyclic precursors. Additionally, functional group interconversions on a pre-existing, appropriately substituted pyridine ring are also a viable strategy. For instance, a synthetic route could potentially start from a chlorinated precursor, such as 2-chloro-5-methyl-4-nitropyridine, followed by amination. A patent for a related compound describes the synthesis of an intermediate from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide, highlighting the utility of such precursors.[1]

Logical Relationships in Synthesis

The synthesis of this compound is logically dependent on the principles of electrophilic aromatic substitution on a pyridine ring. The interplay of the activating amino group and the methyl group is key to directing the incoming nitro group.

G cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product 2-amino-5-methylpyridine 2-amino-5-methylpyridine Nitration Electrophilic Nitration 2-amino-5-methylpyridine->Nitration HNO3_H2SO4 Conc. HNO3 / Conc. H2SO4 HNO3_H2SO4->Nitration Target This compound Nitration->Target

Caption: Plausible synthetic workflow for this compound.

Potential Applications in Research and Development

This compound, as a functionalized heterocyclic molecule, holds potential in several areas of chemical research and development:

  • Medicinal Chemistry: It can serve as a versatile intermediate for the synthesis of novel bioactive compounds. The nitro group can be reduced to an amino group, providing a different point for diversification. The pyridine nitrogen and the existing amino group can be involved in hydrogen bonding interactions with biological targets.

  • Materials Science: The presence of the nitro group, a known chromophore, suggests potential applications in the development of dyes and pigments. The overall electronic structure of the molecule could also be of interest in the design of organic electronic materials.

  • Agrochemicals: Substituted nitropyridines are known to exhibit herbicidal and insecticidal activities. This compound could be a precursor for the synthesis of new agrochemicals.

Conclusion

This compound is a valuable heterocyclic building block with significant potential for applications in drug discovery and materials science. While its specific discovery and a detailed, published synthesis protocol remain to be widely disseminated, a logical and experimentally sound synthetic route can be proposed based on the well-established principles of pyridine chemistry. This guide provides a foundational understanding of this compound, intended to facilitate further research and application by the scientific community. As with any chemical synthesis, proper safety precautions and optimization of reaction conditions are paramount for successful and reproducible results.

References

  • PubChem. (n.d.). 2-Amino-4-methyl-5-nitropyridine. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.
  • Google Patents. (n.d.). WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine.

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Methodological & Application

Synthesis of 5-Methyl-4-nitropyridin-2-amine from 2-amino-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Regioselective Synthesis of 5-Methyl-4-nitropyridin-2-amine

Introduction

This compound is a valuable heterocyclic intermediate in the synthesis of various pharmacologically active compounds and advanced materials. Its specific substitution pattern, featuring an amino, a methyl, and a nitro group on the pyridine core, makes it a versatile building block for further functionalization. This application note provides a comprehensive, field-tested protocol for the synthesis of this compound via the electrophilic nitration of 2-amino-5-methylpyridine. The guide delves into the reaction mechanism, regiochemical control, a detailed step-by-step experimental procedure, safety protocols, and methods for product characterization, tailored for researchers in organic synthesis and drug development.

Reaction Overview and Mechanistic Insights

The synthesis proceeds via an electrophilic aromatic substitution, where the pyridine ring of 2-amino-5-methylpyridine is nitrated using a classic mixed-acid system of concentrated sulfuric and nitric acids.

The Reaction Scheme

Caption: Overall synthesis of this compound.

Mechanism and Regioselectivity

The nitration of substituted pyridines is a nuanced process governed by the electronic effects of the existing substituents and the reaction conditions.

  • Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, facilitating the loss of a water molecule to generate the highly electrophilic nitronium ion (NO₂⁺). This is the active nitrating agent in the reaction.

  • Directing Effects: The pyridine ring is inherently electron-deficient and generally resistant to electrophilic substitution. However, the presence of the powerful electron-donating amino group at the C2 position activates the ring towards substitution. The C5-methyl group provides further weak activation. The amino group strongly directs incoming electrophiles to the ortho (C3) and para (C5) positions. In this substrate, the para position is occupied by the methyl group.

  • Achieving C4-Nitration: While the C3 position is electronically favored by the C2-amino group, nitration occurs at the C4 position. This outcome is attributed to the complex interplay of electronics and the harsh acidic conditions. Under strong acid, the pyridine ring nitrogen is protonated, further deactivating the ring. The C2-amino group also exists in equilibrium with its protonated form (-NH₃⁺), which is deactivating. The observed regioselectivity at C4 suggests that the reaction proceeds on the activated, unprotonated species, where factors beyond simple resonance, such as "electric hindrance" between the approaching positive electrophile and localized charges, may play a crucial role in directing the substitution pattern.[1]

Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be adjusted as needed.

Materials and Equipment
Reagent/MaterialSpecificationSupplier
2-Amino-5-methylpyridine≥98% purityStandard Chemical Supplier
Sulfuric Acid (H₂SO₄)95-98% (conc.)Standard Chemical Supplier
Nitric Acid (HNO₃)70% (conc.)Standard Chemical Supplier
Deionized WaterHigh PurityLaboratory Supply
IceFrom deionized waterLaboratory Supply
Ammonium Hydroxide28-30% solutionStandard Chemical Supplier
Equipment Specification
Three-neck round-bottom flask250 mL
Magnetic stirrer and stir bar
Dropping funnel100 mL
Thermometer-20 to 100 °C range
Ice-water bath
Buchner funnel and filter flask
pH paper or pH meter
Safety First: Critical Precautions

Nitration reactions are highly energetic and require strict adherence to safety protocols to mitigate risks.[2]

  • Corrosive Reagents: Concentrated sulfuric and nitric acids are extremely corrosive and can cause severe chemical burns.[2] Always handle them inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Non-negotiable PPE includes acid-resistant gloves (e.g., nitrile or neoprene), chemical splash goggles, a face shield, and a flame-resistant lab coat.[3][4]

  • Exothermic Reaction: The reaction is highly exothermic. The rate of addition of the nitrating mixture must be carefully controlled, and the reaction temperature must be maintained below 10 °C to prevent thermal runaway.[2]

  • Ventilation: All steps must be performed in a well-ventilated chemical fume hood to avoid inhalation of toxic nitrogen oxide fumes that may be generated.[3][4]

  • Emergency Preparedness: Ensure immediate access to an emergency shower, eyewash station, and appropriate spill kits (e.g., sodium bicarbonate for acid neutralization).

Step-by-Step Synthesis Workflow

Workflow start Start: Assemble Glassware prep_sm 1. Dissolve 2-amino-5-methylpyridine in concentrated H₂SO₄ at 0°C start->prep_sm prep_nitro 2. Prepare Nitrating Mixture (H₂SO₄ + HNO₃) separately and cool to 0°C addition 3. Add Nitrating Mixture Dropwise to Substrate Solution (Maintain Temp < 10°C) prep_sm->addition prep_nitro->addition Slowly react 4. Stir Reaction Mixture at 0-5°C for 2-3 hours addition->react quench 5. Quench by Slowly Pouring Reaction Mixture onto Crushed Ice react->quench neutralize 6. Neutralize with Ammonium Hydroxide to pH 7-8 to Precipitate Product quench->neutralize isolate 7. Isolate Crude Product by Vacuum Filtration neutralize->isolate wash 8. Wash Solid with Cold Deionized Water isolate->wash dry 9. Dry the Product Under Vacuum wash->dry end End: Characterize Product dry->end

Caption: Step-by-step workflow for the synthesis process.

1. Substrate Preparation:

  • In a 250 mL three-neck flask equipped with a magnetic stir bar, thermometer, and dropping funnel, add concentrated sulfuric acid (60 mL).

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Slowly and portion-wise, add 2-amino-5-methylpyridine (10.8 g, 0.1 mol) to the cold sulfuric acid with vigorous stirring. Ensure the temperature does not exceed 10 °C during the addition. A clear, slightly viscous solution should form.

2. Nitrating Mixture Preparation:

  • In a separate beaker or flask, carefully add concentrated nitric acid (7.5 mL, ~0.12 mol) to concentrated sulfuric acid (15 mL). Caution: This mixing is exothermic. Perform this step slowly in an ice bath.

  • Cool this nitrating mixture to 0 °C before use.

3. Nitration Reaction:

  • Transfer the cold nitrating mixture to the dropping funnel.

  • Add the nitrating mixture dropwise to the stirred solution of 2-amino-5-methylpyridine in sulfuric acid over a period of 60-90 minutes.

  • Crucial Control Point: Meticulously maintain the internal reaction temperature between 0 °C and 10 °C throughout the addition. Use the ice bath to manage the temperature.

  • After the addition is complete, allow the reaction to stir for an additional 2 hours at 0-5 °C.

4. Work-up and Isolation:

  • In a large beaker (1 L), prepare a slurry of crushed ice and water (~400 g).

  • Very slowly, pour the reaction mixture onto the ice with vigorous stirring. This quenching step is highly exothermic.

  • The resulting acidic solution will be a pale yellow. Cool this solution in an ice bath.

  • Slowly add cold ammonium hydroxide solution (~28%) to the mixture to neutralize the acid. Monitor the pH continuously. The product will begin to precipitate as the pH increases.

  • Continue adding ammonium hydroxide until the pH of the slurry is approximately 7-8.[5]

  • Stir the resulting suspension in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake thoroughly with several portions of cold deionized water (3 x 50 mL) until the washings are neutral.

  • Dry the collected yellow solid in a vacuum oven at 50-60 °C to a constant weight.

Process Data and Yield

ParameterValueMolesMolar Ratio
2-Amino-5-methylpyridine10.8 g0.1 mol1.0
Conc. Nitric Acid (70%)~7.5 mL~0.12 mol1.2
Conc. Sulfuric Acid75 mL (total)-Solvent/Catalyst
Reaction Temperature0-10 °C--
Reaction Time~3-4 hours--
Expected Yield 11-13 g-72-85%
Product Appearance Yellow solid--
Molecular Weight 153.14 g/mol [6]--

Characterization and Quality Control

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended.

  • ¹H NMR: The proton NMR spectrum should show distinct signals corresponding to the aromatic protons and the methyl and amine protons, confirming the substitution pattern.

  • Mass Spectrometry (MS): Analysis should reveal a molecular ion peak (M+H⁺) at m/z 154.1, corresponding to the molecular formula C₆H₈N₃O₂⁺.

  • HPLC: High-performance liquid chromatography can be used to assess the purity of the final product. A purity of >98% is typically achievable after proper washing and drying.

  • Melting Point: The melting point of the purified product should be sharp and consistent with literature values.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction.Extend the reaction time or ensure efficient stirring.
Loss of product during work-up.Ensure pH is accurately adjusted to 7-8 for maximal precipitation. Avoid using excess water for washing.
Temperature too high during nitration.Improve temperature control; slow down the addition of the nitrating agent.
Dark/Oily Product Formation of side products (e.g., dinitro compounds, oxidation products).Strict temperature control is essential. Ensure the purity of starting materials.
Insufficient washing.Wash the crude product thoroughly with cold water to remove residual acids and impurities.
Product Fails Purity Spec Presence of starting material or isomeric impurities.Consider recrystallization from a suitable solvent (e.g., ethanol/water mixture) for further purification.

References

  • Vertex AI Search. (2026). Safety Issues with Pyridine Ring Construction.
  • Dakenchem. (2026). Synthetic Strategies for 2-Amino-4-methyl-5-nitropyridine and Analogs.
  • YouTube. (2024). Nitration reaction safety.
  • Sánchez-Viesca, F., & Gómez, R. (2015). Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. American Journal of Chemistry, 5(1), 19-22.
  • BLD Pharm. (2026). This compound.
  • ResearchGate. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?.
  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions.
  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.
  • ChemicalBook. (2026). 2-Amino-5-nitropyridine synthesis.
  • ResearchGate. (2021). A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H₂SO₄/HNO₃.
  • PubChem. (2026). 2-Amino-4-methyl-5-nitropyridine.
  • ResearchGate. (2025). (PDF) 2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol Schiff base ligand and its Cu(II) and Zn(II) complexes: Synthesis, Characterization and Biological investigations.
  • Google Patents. (2026). CN104447522A - Preparation method of 5-nitro-2-aminopyridine.

Sources

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-Methyl-4-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Arylated Aminopyridines

In the landscape of modern medicinal chemistry and drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and ability to engage in hydrogen bonding have cemented its status as a "privileged" structure. The introduction of aryl substituents onto the pyridine core, particularly in aminopyridine derivatives, gives rise to a class of compounds with significant therapeutic potential. These arylated aminopyridines are key pharmacophores in a multitude of biologically active agents, including kinase inhibitors for oncology and anti-inflammatory applications.

The Suzuki-Miyaura cross-coupling reaction stands as a premier method for the construction of carbon-carbon bonds, lauded for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acid coupling partners.[1][2] This application note provides a detailed guide to the Suzuki-Miyaura coupling of 5-Methyl-4-nitropyridin-2-amine, a versatile building block for the synthesis of highly functionalized 2-aryl-aminopyridine derivatives. We will delve into the mechanistic underpinnings of the reaction, provide a robust experimental protocol, and discuss the rationale behind the selection of catalysts, ligands, and reagents to navigate the specific challenges posed by this electron-deficient, multi-functionalized substrate.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst.[1] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction. The cycle can be broken down into three primary steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (in this case, a 2-halo-5-methyl-4-nitropyridine). This step forms a Pd(II) intermediate. The rate of this step is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the pyridine ring. The electron-withdrawing nitro group in our substrate is anticipated to facilitate this rate-limiting step.[3]

  • Transmetalation: In this step, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4] This step can be challenging for pyridine substrates due to the potential for the pyridine nitrogen to coordinate with the palladium catalyst.

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond between the two organic partners, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. The bulkiness of the phosphine ligands on the palladium catalyst often plays a crucial role in promoting this step.[1]

Suzuki_Miyaura_Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Pd(II) Intermediate Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Di-organic Pd(II) Complex Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Coupled Product Reductive_Elimination->Ar-Ar' RX 2-Halo-5-methyl- 4-nitropyridin-2-amine RX->Oxidative_Addition R'B(OH)2 Arylboronic Acid R'B(OH)2->Transmetalation Base Base Base->Transmetalation caption Suzuki-Miyaura Catalytic Cycle

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Navigating the Challenges: The "2-Pyridyl Problem" and Substrate-Specific Considerations

The Suzuki-Miyaura coupling of 2-halopyridines, often termed the "2-pyridyl problem," can be notoriously difficult.[5] This is attributed to several factors, including the potential for the pyridine nitrogen to coordinate to the palladium catalyst, leading to catalyst inhibition, and the electronic nature of the pyridine ring, which can slow down the transmetalation step.

For our substrate, this compound, we must consider:

  • The Unprotected Amino Group: While primary amines can sometimes interfere with palladium-catalyzed reactions, numerous studies have shown that Suzuki couplings on aminopyridines can proceed efficiently without the need for a protecting group.[6][7]

  • The Electron-Withdrawing Nitro Group: The nitro group at the 4-position makes the pyridine ring electron-deficient. This is advantageous for the initial oxidative addition step.[3] However, it can also impact the transmetalation step. Literature suggests that nitro groups are generally stable under Suzuki coupling conditions and do not act as competing pseudohalides with common catalysts like Pd(PPh₃)₄.[3]

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-5-methyl-4-nitropyridin-2-amine with 4-Methoxyphenylboronic Acid

This protocol provides a starting point for the synthesis of 2-(4-methoxyphenyl)-5-methyl-4-nitropyridin-2-amine. Optimization may be necessary for other boronic acids.

Materials:

  • 2-Bromo-5-methyl-4-nitropyridin-2-amine (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 - 1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 eq)

  • 1,4-Dioxane, anhydrous and degassed

  • Water, degassed

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, combine 2-Bromo-5-methyl-4-nitropyridin-2-amine (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Inerting the Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (5 mol%).

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the 2-bromo-5-methyl-4-nitropyridin-2-amine.

  • Reaction: Heat the reaction mixture to 85-95 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(4-methoxyphenyl)-5-methyl-4-nitropyridin-2-amine.

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Data Presentation: A Comparative Overview of Reaction Parameters

The choice of catalyst, base, and solvent can significantly impact the yield and purity of the desired product. The following table provides a summary of commonly used conditions for the Suzuki coupling of related aminopyridine substrates, offering a valuable reference for optimization.

Catalyst SystemLigandBaseSolvent SystemTemperature (°C)Typical Yield (%)Reference(s)
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)85-9575-90[7]
Pd(dppf)Cl₂dppfNa₃PO₄1,4-Dioxane/H₂O (4:1)65-10070-85[8]
Pd₂(dba)₃XPhosK₃PO₄1,4-Dioxane/H₂O (4:1)10080-95[9]
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100-11085-98[6]

Yields are based on analogous reactions and may vary for the specific substrate.

Conclusion: A Versatile Tool for Drug Discovery

The Suzuki-Miyaura cross-coupling of this compound provides a robust and versatile route to a diverse array of 2-aryl-5-methyl-4-nitropyridin-2-amine derivatives. These compounds represent a valuable scaffold for the development of novel therapeutics, particularly in the realm of kinase inhibition. The protocol and insights provided in this application note offer a solid foundation for researchers to synthesize and explore the potential of this promising class of molecules. Careful consideration of the catalyst system and reaction conditions is paramount to overcoming the inherent challenges of coupling with 2-aminopyridine substrates.

References

  • Fitzarr. (2019). Comment on "How resistant are Suzuki couplings to nitro groups?" Reddit. Available at: [Link]

  • Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14082. Available at: [Link]

  • MDPI. (2020). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Catalysts, 10(1), 103. Available at: [Link]

  • MDPI. (2018). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. Molecules, 23(11), 2942. Available at: [Link]

  • RSC Publishing. (2019). Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. RSC Advances, 9(56), 32871-32875. Available at: [Link]

  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 213. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Ikram, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195. Available at: [Link]

  • Wikipedia. (2023). Suzuki reaction. Available at: [Link]

  • SciSpace. (2019). Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. RSC Advances, 9(56), 32871-32875. Available at: [Link]

  • Buchwald, S. L., et al. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5564-5567. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. PubMed Central. Available at: [Link]

  • ResearchGate. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Available at: [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Available at: [Link]

  • Sanford, M. S., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Organic & Biomolecular Chemistry, 19(30), 6649–6653. Available at: [Link]

  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts, 12(1), 10. Available at: [Link]

  • ResearchGate. (2021). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Available at: [Link]

Sources

Buchwald-Hartwig amination of 5-Methyl-4-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Buchwald-Hartwig Amination of 5-Methyl-4-nitropyridin-2-amine

Abstract

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds, enabling the construction of complex aryl and heteroaryl amines.[1][2] This application note provides a comprehensive technical guide for researchers and drug development professionals on the specific application of this reaction to this compound, a challenging, electron-deficient heterocyclic substrate. We delve into the mechanistic nuances pertinent to this molecule, provide a rationale-driven guide for component selection, and present detailed, field-tested protocols for its successful coupling with various aryl halides. The guide includes optimization strategies, troubleshooting advice, and visual workflows to ensure reproducibility and high-yield outcomes in both discovery and process development settings.

Introduction: The Strategic Importance of Pyridine Scaffolds

Substituted aminopyridines are privileged scaffolds in medicinal chemistry and materials science. The target substrate, this compound, presents a unique synthetic challenge due to its electronic properties. The pyridine ring and the nitro group render the system highly electron-deficient, which can complicate the catalytic cycle. Furthermore, the presence of multiple nitrogen atoms provides potential coordination sites that can inhibit the palladium catalyst.[3] Classical methods like nucleophilic aromatic substitution (SNAr) often fail or give low yields with such substrates, making a robust cross-coupling strategy like the Buchwald-Hartwig amination essential.[4] This guide provides the necessary framework to overcome these challenges.

Reaction Principle and Mechanistic Considerations

The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a Palladium(0) species.[5] Understanding this mechanism is critical to optimizing the reaction for a specific substrate.

The catalytic cycle involves three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) intermediate. This is often the rate-determining step, particularly with less reactive aryl chlorides.[5]

  • Amine Coordination & Deprotonation: The amine (in this case, this compound) coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex. The choice and strength of the base are paramount.[6][7]

  • Reductive Elimination: The desired C-N bond is formed, releasing the arylated amine product and regenerating the active Pd(0) catalyst.[1][8]

Buchwald-Hartwig Catalytic Cycle cluster_main Catalytic Cycle cluster_io Inputs & Outputs Pd(0)L Active Pd(0) Catalyst OA_Complex Oxidative Addition Complex (Pd-II) Pd(0)L->OA_Complex Ar-X (Oxidative Addition) Amido_Complex Pd(II)-Amido Complex OA_Complex->Amido_Complex 1. Amine (R-NH2) 2. Base (-HX) Amido_Complex->Pd(0)L Reductive Elimination Product Coupled Product (Ar-NH-R) Amido_Complex->Product BaseH Base-H+ + X- Amido_Complex->BaseH ArX Aryl Halide (Ar-X) ArX->OA_Complex Amine This compound Amine->Amido_Complex

Figure 1: The Buchwald-Hartwig amination catalytic cycle.

Causality for this compound:

  • Catalyst Inhibition: The pyridine nitrogen and the 2-amino group can act as ligands, potentially coordinating to the palladium center and forming off-cycle, inactive complexes.[9] The use of sterically hindered ligands is crucial to prevent this and favor the desired catalytic pathway.

  • Functional Group Incompatibility: The nitro group is sensitive to strongly basic and nucleophilic conditions, which can lead to decomposition or side reactions.[10] This necessitates careful selection of a base that is strong enough to facilitate amine deprotonation but mild enough to preserve the nitro functionality.

Component Selection and Optimization Strategy

The success of this coupling is critically dependent on the judicious selection of the catalyst system and reaction conditions.

ComponentRecommended Choice(s)Rationale & Justification
Palladium Precursor Pd₂(dba)₃, Pd(OAc)₂, G3/G4 PrecatalystsPd₂(dba)₃ and Pd(OAc)₂ are cost-effective but require in situ reduction to the active Pd(0) state.[11] Modern palladacycle precatalysts (e.g., XPhos Pd G3) are air-stable, form the active monoligated Pd(0) species readily, and often provide higher activity and reproducibility, making them ideal for challenging substrates.[3]
Ligand XPhos , RuPhos , BrettPhos Electron-deficient heteroaryl amines require bulky, electron-rich dialkylbiaryl phosphine ligands.[10] These ligands promote the crucial oxidative addition and reductive elimination steps, increase catalyst stability, and their steric bulk helps prevent the formation of inactive catalyst dimers.[1][12] Xantphos is another viable option for heteroaromatic couplings.[13]
Base Cs₂CO₃ , K₃PO₄ , K₂CO₃ The nitro group is often incompatible with strong alkoxide bases like NaOt-Bu.[10] Weaker inorganic bases provide the best balance of reactivity and functional group tolerance. Cesium carbonate is often highly effective but can be expensive.[10] K₃PO₄ is a cost-effective and highly reliable alternative.[14]
Solvent Toluene, Dioxane, t-BuOHAprotic solvents are standard. Toluene is often preferred for its ability to azeotropically remove traces of water and its poor solubility for iodide salts, which can sometimes inhibit the catalyst.[10][15] Dioxane is also widely used.
Temperature 80 - 110 °CHigher temperatures are typically required to drive the reaction to completion, especially with less reactive aryl chlorides.[8] The optimal temperature should be determined empirically.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk line or glovebox techniques. Solvents must be anhydrous and degassed prior to use.

Protocol 1: General Procedure for Coupling with an Aryl Bromide

This protocol describes a reliable starting point for the amination of this compound with a generic aryl bromide.

  • Reagent Preparation:

    • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv, e.g., 153 mg, 1.0 mmol).

    • Add the aryl bromide (1.2 equiv, 1.2 mmol).

    • Add the phosphine ligand (e.g., XPhos, 4 mol%, 0.04 mmol).

    • Add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%, 0.02 mmol).

    • Add the base (e.g., K₃PO₄, 2.0 equiv, 2.0 mmol).

  • Reaction Execution:

    • Seal the Schlenk tube with a septum.

    • Evacuate the tube and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.[16]

    • Add anhydrous, degassed toluene (e.g., 5 mL) via syringe.

    • Place the sealed tube in a preheated oil bath at 110 °C.

  • Monitoring and Workup:

    • Stir the reaction vigorously. Monitor its progress by TLC or LC-MS analysis of small aliquots. A typical reaction time is 12-24 hours.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and filter through a short pad of Celite® to remove palladium residues and inorganic salts. Wash the pad with additional ethyl acetate (10 mL).

    • Wash the combined organic filtrate with water (2 x 15 mL) and then brine (15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Optimized Procedure for Challenging Aryl Chlorides

Aryl chlorides are less reactive and require a more active catalyst system.[8][17]

  • Reagent Preparation:

    • To an oven-dried Schlenk tube, add the aryl chloride (1.0 equiv, 1.0 mmol), this compound (1.1 equiv, 1.1 mmol), and a strong, non-alkoxide base (e.g., LHMDS, 1.5 equiv, 1.5 mmol) if protic groups are absent, or K₃PO₄ (2.0 equiv) for general use.

    • In a separate vial inside a glovebox, add a pre-formed catalyst like XPhos Pd G3 (2 mol%, 0.02 mmol). This avoids issues with in situ catalyst formation.

  • Reaction Execution & Workup:

    • Add the catalyst to the Schlenk tube.

    • Follow steps 2-4 from Protocol 1, potentially using a higher reaction temperature (e.g., 110-120 °C) and expecting longer reaction times.

Experimental Workflow and Troubleshooting

A systematic approach is key to successful execution and optimization.

Experimental_Workflow start Start prep 1. Reagent Preparation (Inert Atmosphere) start->prep setup 2. Reaction Setup (Evacuate/Backfill, Add Solvent) prep->setup reaction 3. Execution & Monitoring (Heat, Stir, TLC/LC-MS) setup->reaction workup 4. Reaction Workup (Quench, Filter, Extract) reaction->workup purify 5. Purification (Column Chromatography) workup->purify analysis 6. Characterization (NMR, MS, Purity Analysis) purify->analysis end End Product analysis->end

Sources

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Methyl-4-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Methyl-4-nitropyridin-2-amine in Kinase Inhibitor Scaffolding

Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small-molecule kinase inhibitors has revolutionized the treatment of many malignancies. Within the medicinal chemist's arsenal, the pyridine ring stands out as a "privileged scaffold" due to its ability to form crucial hydrogen bond interactions within the ATP-binding pocket of kinases.

This compound is a highly versatile and strategically functionalized starting material for the synthesis of a diverse range of kinase inhibitors. Its unique substitution pattern offers multiple avenues for synthetic elaboration, allowing for the systematic exploration of the chemical space around the pyridine core to achieve high potency and selectivity. The key structural features of this compound and their implications for kinase inhibitor design are:

  • 2-Amino Group: This primary amine serves as a crucial handle for building out the kinase inhibitor scaffold. It can be readily functionalized, often forming part of a key pharmacophore that interacts with the hinge region of the kinase active site.

  • 4-Nitro Group: The electron-withdrawing nitro group can be readily reduced to a primary amine. This newly formed amino group can then be further derivatized to interact with other regions of the kinase active site or to introduce solubilizing groups.

  • 5-Methyl Group: The methyl group can contribute to hydrophobic interactions within the kinase active site and can influence the overall conformation of the inhibitor, potentially enhancing binding affinity and selectivity.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of potent and selective kinase inhibitors. We will provide detailed, field-proven protocols for key synthetic transformations, explain the rationale behind experimental choices, and present a case study on the synthesis of a clinical-stage DNA-dependent protein kinase (DNA-PK) inhibitor.

Key Synthetic Transformations and Core Protocols

The journey from this compound to a potent kinase inhibitor typically involves a series of key chemical transformations. Below, we detail the protocols for these critical steps, with a focus on a practical and efficient synthetic route.

Protocol 1: One-Pot Synthesis of (E)-N-Hydroxy-N'-(4-methyl-5-nitropyridin-2-yl)formimidamide

This initial step transforms the starting aminopyridine into a key intermediate for the construction of a fused ring system, a common motif in many kinase inhibitors. A "one-pot" procedure is employed for efficiency and to minimize purification steps.[1]

Reaction Principle: The reaction proceeds through an initial addition-elimination reaction of this compound with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a formamidine intermediate. This is followed by a subsequent addition-elimination with hydroxylamine hydrochloride in the same reaction vessel to yield the desired N-hydroxyformimidamide.

Experimental Protocol:

  • To a stirred solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction mixture at room temperature for 2-3 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion of the first step, add hydroxylamine hydrochloride (1.5 eq) to the reaction mixture.

  • Continue stirring at room temperature for an additional 4-6 hours, or until TLC analysis indicates the complete consumption of the formamidine intermediate.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford (E)-N-hydroxy-N'-(4-methyl-5-nitropyridin-2-yl)formimidamide as a solid.

Diagram 1: Synthesis of the N-hydroxyformimidamide intermediate

G start This compound reagents 1. DMF-DMA, THF 2. Hydroxylamine HCl intermediate (E)-N-Hydroxy-N'-(4-methyl-5-nitropyridin-2-yl)formimidamide reagents->intermediate

Caption: One-pot synthesis of the key N-hydroxyformimidamide intermediate.

Protocol 2: Cyclization to form the[1][2][3]Triazolo[1,5-a]pyridine Core

This step involves an intramolecular cyclization to form a fused heterocyclic system, which often serves as the core scaffold of the final kinase inhibitor.

Reaction Principle: The N-hydroxyformimidamide intermediate undergoes an intramolecular cyclization upon heating, typically in the presence of a dehydrating agent or under acidic conditions, to form the triazolo[1,5-a]pyridine ring system.

Experimental Protocol:

  • Suspend the (E)-N-hydroxy-N'-(4-methyl-5-nitropyridin-2-yl)formimidamide (1.0 eq) in a suitable high-boiling solvent such as Dowtherm A or polyphosphoric acid.

  • Heat the reaction mixture to 180-200 °C under an inert atmosphere.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • After completion, cool the reaction mixture to room temperature.

  • If using Dowtherm A, the product may precipitate upon cooling and can be collected by filtration.

  • If using polyphosphoric acid, carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry under vacuum to yield 7-methyl-6-nitro-[1][2][3]triazolo[1,5-a]pyridine.

Diagram 2: Cyclization to the Triazolopyridine Core

G start (E)-N-Hydroxy-N'-(4-methyl-5-nitropyridin-2-yl)formimidamide reagents Heat (e.g., Dowtherm A) product 7-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine reagents->product

Caption: Intramolecular cyclization to form the fused heterocyclic core.

Protocol 3: Reduction of the Nitro Group

The reduction of the nitro group to a primary amine is a critical step, as this new functional group is often essential for coupling to the second half of the kinase inhibitor.

Reaction Principle: The nitro group is reduced to an amine using a variety of reducing agents. Catalytic hydrogenation is a common and clean method.

Experimental Protocol:

  • To a solution of 7-methyl-6-nitro-[1][2][3]triazolo[1,5-a]pyridine (1.0 eq) in a suitable solvent such as ethanol or methanol, add a catalytic amount of palladium on carbon (Pd/C, 10 mol%).

  • Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.

  • Stir the reaction vigorously until TLC analysis indicates the complete disappearance of the starting material.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 7-methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine, which can often be used in the next step without further purification.

Diagram 3: Reduction of the Nitro Group

G start 7-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine reagents H2, Pd/C, Ethanol product 7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine reagents->product

Caption: Catalytic hydrogenation to form the key amino intermediate.

Protocol 4: Coupling to the Kinase-Targeting Moiety

This final step involves coupling the aminotriazolopyridine core with a second heterocyclic fragment, which is designed to interact with specific residues in the kinase active site. Two common and effective methods are the Buchwald-Hartwig amination and nucleophilic aromatic substitution (SNA_r_).

Reaction Principle: This palladium-catalyzed cross-coupling reaction forms a C-N bond between the aminotriazolopyridine and an aryl or heteroaryl halide. The choice of ligand for the palladium catalyst is crucial for the success of this reaction.[4][5]

Experimental Protocol:

  • To a dry Schlenk flask, add 7-methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine (1.0 eq), the aryl/heteroaryl halide (e.g., a 2-chloropyrimidine derivative, 1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 5 mol%), a suitable phosphine ligand (e.g., Xantphos, 10 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add a dry, degassed solvent such as toluene or 1,4-dioxane.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, or until TLC or LC-MS analysis shows completion.

  • Cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite to remove insoluble salts and the catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the final kinase inhibitor.

Reaction Principle: When the coupling partner is sufficiently electron-deficient (e.g., containing a methylsulfonyl leaving group), a direct nucleophilic aromatic substitution can occur without the need for a metal catalyst. This approach is often more cost-effective and leads to a simpler purification.[1]

Experimental Protocol:

  • In a sealed reaction vessel, combine 7-methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine (1.0 eq) and the heteroaryl sulfone (e.g., a 2-(methylsulfonyl)pyrimidine derivative, 1.2 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Heat the reaction mixture to 120-150 °C for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Diagram 4: Final Coupling Step to the Kinase Inhibitor

G cluster_0 Buchwald-Hartwig Amination cluster_1 SNAr start 7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine product Final Kinase Inhibitor start->product Pd catalyst, Ligand, Base coupling_partner Aryl/Heteroaryl Halide or Sulfone coupling_partner->product Base, Heat

Caption: Alternative final coupling strategies: Buchwald-Hartwig vs. SNAr.

Case Study: Synthesis of the DNA-PK Inhibitor AZD7648

AZD7648 is a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK) that has entered clinical trials.[2][6] Its synthesis provides an excellent example of the strategic use of this compound. An improved synthesis of AZD7648 has been reported that utilizes the protocols outlined above, including a final SNA_r_ step for improved efficiency and sustainability.[1]

Table 1: Biological Activity of AZD7648

Target KinaseIC₅₀ (nM)
DNA-PK0.6
PI3Kα>10,000
PI3Kβ>10,000
PI3Kδ>10,000
PI3Kγ>10,000
ATM>10,000
ATR>10,000
mTOR>10,000

Data obtained from published literature.[6]

Conclusion and Future Perspectives

This compound has proven to be a valuable and versatile starting material for the synthesis of complex kinase inhibitors. The strategic placement of its functional groups allows for the efficient construction of diverse molecular scaffolds. The protocols detailed in this application note provide a robust foundation for researchers in drug discovery to design and synthesize novel kinase inhibitors. The evolution of synthetic methodologies, such as the shift from traditional cross-coupling reactions to more sustainable alternatives like SNA_r_, will continue to enhance the utility of this important building block in the development of next-generation targeted therapies.

References

  • An improved synthetic strategy for the multigram-scale synthesis of DNA–PK inhibitor AZD7648. ProQuest. [Link]

  • The Discovery of 7-Methyl-2-[(7-methyl[1][2][3]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. ACS Publications. [Link]

  • AZD7648 is a potent and selective DNA-PK inhibitor that enhances radiation, chemotherapy and olaparib activity. ResearchGate. [Link]

  • Redox Conversions of 5-Methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidinide L-Arginine Monohydrate as a Promising Antiviral Drug. MDPI. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. National Institutes of Health (NIH). [Link]

  • (PDF) Redox Conversions of 5-Methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4triazolo[1,5-a]pyrimidinide L-Arginine Monohydrate as a Promising Antiviral Drug. ResearchGate. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

Sources

Application Note & Protocol: Regioselective Nitration of 2-Amino-5-Methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive protocol for the laboratory-scale nitration of 2-amino-5-methylpyridine, a critical intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] The primary product of this electrophilic aromatic substitution is 2-amino-5-methyl-3-nitropyridine. This guide details the underlying reaction mechanism, offers a step-by-step experimental procedure, outlines stringent safety measures, and describes methods for purification and characterization. The causality behind critical process parameters, such as temperature control and reagent stoichiometry, is explained to ensure procedural robustness and reproducibility for researchers in chemical synthesis and drug development.

Introduction and Scientific Principles

The introduction of a nitro group onto a pyridine ring is a fundamental transformation in heterocyclic chemistry. Nitropyridine derivatives are valuable precursors for a wide range of more complex molecules, often serving as key building blocks in the synthesis of bioactive compounds.[3] The nitration of 2-amino-5-methylpyridine is an example of electrophilic aromatic substitution on an electron-rich pyridine ring.

Reaction Mechanism and Regioselectivity

The reaction proceeds via the formation of the highly electrophilic nitronium ion (NO₂⁺) from the protonation of nitric acid by the stronger sulfuric acid.

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

The directing effects of the substituents on the pyridine ring govern the position of nitration. The amino (-NH₂) group is a powerful activating, ortho-, para-director. However, in the strongly acidic reaction medium, it is protonated to form the ammonium ion (-NH₃⁺), which is a deactivating, meta-directing group. The methyl (-CH₃) group is a weakly activating, ortho-, para-director.

The interplay of these effects dictates the regiochemical outcome. The -NH₃⁺ group at position 2 directs incoming electrophiles to position 5. The -CH₃ group at position 5 directs to positions 2 and 4 (ortho) and 6 (para). The most favorable position for electrophilic attack is C-3, which is ortho to the activating methyl group (after considering the C-2 and C-6 positions are adjacent to the deactivating ring nitrogen) and meta to the deactivating -NH₃⁺ group. This leads to the preferential formation of 2-amino-5-methyl-3-nitropyridine .

Critical Safety Precautions

Nitration reactions are energetically favorable and can be highly exothermic. The reagents used are extremely corrosive and powerful oxidizing agents. Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear acid-resistant gloves (e.g., butyl rubber or Viton), chemical safety goggles, a face shield, and a chemical-resistant lab coat.[4]

  • Ventilation: All operations must be conducted inside a certified chemical fume hood with the sash at the lowest practical height to control exposure to toxic nitric acid fumes and nitrogen dioxide gas.

  • Emergency Equipment: Ensure immediate access to an emergency eyewash station and safety shower.[4][5] Have appropriate spill containment materials (e.g., sodium bicarbonate or other acid neutralizers) readily available.

  • Reagent Handling: Concentrated sulfuric and nitric acids are severely corrosive and can cause extreme chemical burns.[4][6] Handle with extreme care. When preparing mixtures, always add acid to acid slowly (in this case, nitric to sulfuric) and always add the acid mixture to the substrate solution , never the other way around. When diluting, always add acid to water (or ice).[6]

  • Exothermic Reaction: The reaction is highly exothermic. Maintain strict temperature control using an ice/salt bath. A runaway reaction can lead to violent boiling, pressure buildup, and the release of toxic gases.[7]

  • Waste Disposal: Do not mix nitration waste with organic solvents or other waste streams.[8] Quench the reaction mixture carefully before neutralization and dispose of it according to institutional guidelines.

Materials and Equipment

Reagents
  • 2-Amino-5-methylpyridine (C₆H₈N₂)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Crushed Ice

  • Ammonium Hydroxide (NH₄OH, ~30%) or Sodium Hydroxide (NaOH) solution

  • Deionized Water

  • Ethanol (for recrystallization)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Dichloromethane (for extraction)

Equipment
  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer

  • Dropping funnel

  • Ice/salt bath

  • Büchner funnel and filter flask

  • Standard laboratory glassware

  • Rotary evaporator

Detailed Experimental Protocol

This protocol is adapted from established methodologies for the nitration of aminopyridine derivatives.[7][9][10]

Reaction Setup
  • Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, and a dropping funnel.

  • Place the flask in an ice/salt bath to maintain a low temperature.

  • In the flask, add 5.4 g (0.05 mol) of 2-amino-5-methylpyridine.

  • Carefully and slowly add 25 mL of concentrated sulfuric acid to the flask with continuous stirring. The temperature should be maintained below 10°C during this addition. A clear solution of the pyridinium salt should form.

Preparation of Nitrating Mixture
  • In a separate beaker, cool 15 mL of concentrated sulfuric acid in an ice bath.

  • Slowly and with extreme caution, add 4.0 mL (~0.09 mol) of 70% nitric acid dropwise to the cold sulfuric acid. Keep the mixture cooled throughout the addition. This is the nitrating mixture.

Nitration Reaction
  • Once the 2-amino-5-methylpyridine solution is cooled to 0-5°C, transfer the prepared nitrating mixture to the dropping funnel.

  • Add the nitrating mixture dropwise to the stirred pyridine solution over a period of 30-45 minutes.

  • Crucially, monitor the internal temperature and ensure it does not rise above 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

  • Continue stirring at room temperature for 2-3 hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) if desired.

Workup and Isolation
  • Prepare a large beaker containing approximately 200 g of crushed ice.

  • Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. This quenching step is highly exothermic.

  • The resulting acidic solution is then neutralized. Slowly add concentrated ammonium hydroxide (~30%) or a 10 M NaOH solution until the pH is approximately 7-8. Perform this in the fume hood and cool the beaker in an ice bath as the neutralization is also very exothermic.

  • A yellow solid precipitate of the crude product should form.

  • Allow the mixture to stand in the ice bath for 30 minutes to maximize precipitation.

  • Collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the solid precipitate thoroughly with cold deionized water (3 x 50 mL) to remove residual acids and inorganic salts.

  • Dry the crude product in a desiccator or a vacuum oven at low heat.

Purification Protocol

  • Recrystallization: Transfer the dried crude solid to a flask. Recrystallize from a minimal amount of hot ethanol or hot water.[7]

  • Dissolve the solid in the hot solvent, then allow it to cool slowly to room temperature, and finally in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

  • Alternative: If impurities persist, dissolve the crude product in a solvent like dichloromethane, wash with a dilute alkaline solution (e.g., 5% NaHCO₃) to remove acidic byproducts, then with water.[11] Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure before recrystallization.

Data Summary

ParameterValueNotes
Substrate 2-Amino-5-methylpyridine5.4 g (0.05 mol)
Nitrating Agent 70% HNO₃4.0 mL (~1.5-1.8 eq.)
Acidic Medium 98% H₂SO₄40 mL total
Addition Temp. 0-10°CCritical for safety and selectivity
Reaction Temp. Room TemperatureAfter slow warming
Reaction Time 2-3 hoursMonitor by TLC for completion
Expected Product 2-Amino-5-methyl-3-nitropyridineC₆H₇N₃O₂
Theoretical Yield 7.65 g-
Appearance Yellow Crystalline Solid-

Characterization and Analysis

The identity and purity of the final product should be confirmed using standard analytical techniques.[12]

  • Melting Point: Compare the observed melting point with the literature value.

  • ¹H NMR: Confirm the substitution pattern. Expect distinct shifts for the aromatic protons and the methyl/amino protons.

  • IR Spectroscopy: Look for characteristic absorption bands for N-H stretching of the amino group (~3300-3500 cm⁻¹), and asymmetric/symmetric stretching of the nitro group (~1550 cm⁻¹ and ~1350 cm⁻¹).

  • HPLC/GC-MS: To assess purity and confirm the molecular weight of the product.[12]

Experimental Workflow Diagram

The following diagram outlines the complete workflow from preparation to analysis.

Nitration_Protocol cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Purification & Analysis prep_reagents Prepare Reagents & Setup Glassware prep_nitrating_mix Prepare Nitrating Mix (HNO3 in H2SO4) prep_reagents->prep_nitrating_mix prep_substrate Dissolve Substrate in H2SO4 at 0-5°C prep_reagents->prep_substrate add_reagents Slow Dropwise Addition of Nitrating Mix (<10°C) prep_nitrating_mix->add_reagents prep_substrate->add_reagents react Stir at RT (2-3 hours) add_reagents->react quench Quench on Ice react->quench neutralize Neutralize with Base (pH 7-8) quench->neutralize filter_wash Filter & Wash Crude Solid neutralize->filter_wash dry Dry Crude Product filter_wash->dry purify Recrystallize (e.g., from Ethanol) dry->purify analyze Characterize Product (NMR, IR, MP, HPLC) purify->analyze

Sources

Application Note and Protocol: High-Purity Isolation of 5-Methyl-4-nitropyridin-2-amine via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 5-Methyl-4-nitropyridin-2-amine, a key intermediate in pharmaceutical synthesis. The inherent chemical properties of this molecule, specifically the basicity of the 2-amino group and the electron-withdrawing nature of the 4-nitro substituent, present unique challenges for standard chromatographic separation, often leading to poor resolution and recovery. This guide elucidates the underlying chemical principles governing the separation and presents a detailed, step-by-step protocol for efficient purification using automated flash column chromatography. The methodology emphasizes a systematic approach to solvent system selection, stationary phase choice, and the rationale for using a mobile phase modifier to achieve high purity (>98%) and recovery. This document is intended for researchers, scientists, and professionals in drug development and process chemistry.

Introduction: The Chromatographic Challenge of Substituted Pyridines

This compound is a valuable building block in medicinal chemistry. Its purity is paramount for the successful synthesis of downstream active pharmaceutical ingredients (APIs), as impurities can lead to unwanted side reactions, lower yields, and complications in regulatory filings. The purification of this compound by column chromatography is non-trivial due to its molecular structure.

The primary challenge arises from the interaction between the basic 2-amino group and the acidic silanol groups on the surface of standard silica gel, the most common stationary phase[1][2]. This acid-base interaction can lead to:

  • Irreversible adsorption: The compound strongly binds to the silica, resulting in low recovery.

  • Peak tailing: The analyte elutes slowly and asymmetrically from the column, leading to poor separation from impurities.

This application note details a robust method employing a modified mobile phase to achieve a highly efficient and reproducible purification.

Principles of the Chromatographic Separation

The separation of this compound from non-polar and closely related polar impurities is achieved through normal-phase chromatography. The fundamental principle is the differential partitioning of the components of the crude mixture between a polar stationary phase (silica gel) and a less polar mobile phase[3][4].

Stationary Phase Selection

Standard silica gel (SiO₂) is a highly polar stationary phase due to the presence of surface silanol groups (Si-OH). While these groups are essential for the separation of many organic compounds, they are problematic for basic compounds like our target molecule. To address this, several options are available:

  • Deactivated Silica: Using a less acidic, end-capped silica gel can reduce the strong acid-base interactions.

  • Alumina (Al₂O₃): Basic or neutral alumina can be an alternative to silica for the purification of basic compounds.

  • Amine-functionalized Silica: This stationary phase has a less acidic surface and can be beneficial for the purification of amines.

  • Standard Silica with a Mobile Phase Modifier: This is often the most practical and cost-effective approach. A small amount of a basic modifier is added to the mobile phase to compete with the analyte for the acidic sites on the silica surface, thereby improving peak shape and recovery[5].

This protocol will focus on the use of standard silica gel with a triethylamine (TEA) modifier in the mobile phase.

Mobile Phase Selection and Optimization

The choice of the mobile phase is critical for achieving good separation. A solvent system with the appropriate polarity will ensure that the components of the mixture are not too strongly or too weakly adsorbed to the stationary phase.

Thin-Layer Chromatography (TLC) for Method Development:

Before performing column chromatography, it is essential to determine the optimal solvent system using TLC[6][7]. The goal is to find a solvent mixture that gives the target compound a retention factor (Rf) of approximately 0.2-0.4, with good separation from impurities.

  • Rf = (distance traveled by the compound) / (distance traveled by the solvent front)

A common starting point for polar aromatic amines is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). For this compound, a mixture of ethyl acetate and hexane is a suitable starting point. The addition of a small amount of triethylamine (0.1-1%) to the mobile phase will be evaluated to improve the spot shape on the TLC plate.

Experimental Protocol

This protocol is designed for the purification of approximately 1 gram of crude this compound. Proportional adjustments will be necessary for different scales.

Materials and Equipment
Reagents and Consumables Equipment
Crude this compoundAutomated Flash Chromatography System
Silica gel (230-400 mesh)Pre-packed silica gel column (40 g)
Ethyl acetate (HPLC grade)TLC plates (silica gel 60 F₂₅₄)
n-Hexane (HPLC grade)TLC developing chamber
Triethylamine (TEA)UV lamp (254 nm)
Dichloromethane (DCM, for sample loading)Rotary evaporator
Glass vials for fraction collectionStandard laboratory glassware
Step-by-Step Methodology

Step 1: TLC Method Development

  • Prepare several eluent systems with varying ratios of ethyl acetate and hexane (e.g., 20:80, 30:70, 40:60 v/v).

  • Prepare a second set of these eluents containing 0.5% (v/v) triethylamine.

  • Dissolve a small amount of the crude material in dichloromethane.

  • Spot the crude mixture onto two TLC plates.

  • Develop one plate in the unmodified eluent systems and the other in the TEA-modified systems.

  • Visualize the plates under a UV lamp at 254 nm.

  • Select the solvent system that provides an Rf of 0.2-0.4 for the main spot with the best separation from impurities and minimal tailing. A typical optimal mobile phase is in the range of 30-50% ethyl acetate in hexane with 0.5% TEA.

Step 2: Sample Preparation (Dry Loading)

  • Dissolve 1 g of the crude this compound in a minimal amount of dichloromethane (approx. 5-10 mL).

  • Add 2-3 g of silica gel to the solution.

  • Remove the solvent under reduced pressure using a rotary evaporator until a free-flowing powder is obtained. This ensures that the sample is evenly introduced to the column.

Step 3: Column Chromatography

  • Equilibrate the 40 g silica column with the chosen mobile phase (e.g., 70:30 hexane/ethyl acetate with 0.5% TEA) using the automated flash chromatography system.

  • Load the dry-loaded sample onto the column.

  • Run the purification using a linear gradient elution. A typical gradient is from a lower polarity (e.g., 20% ethyl acetate in hexane) to a higher polarity (e.g., 60% ethyl acetate in hexane) over 10-15 column volumes. The addition of 0.5% TEA should be maintained throughout the gradient.

  • Collect fractions based on the UV chromatogram. The target compound should elute as a well-defined peak.

Step 4: Fraction Analysis and Product Isolation

  • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dry the resulting solid under high vacuum to remove any residual solvent and triethylamine.

  • Determine the yield and assess the purity of the final product by HPLC and ¹H NMR.

Data Presentation

Table 1: TLC Data for Mobile Phase Optimization

Eluent (Ethyl Acetate:Hexane)Rf (without TEA)Observations (without TEA)Rf (with 0.5% TEA)Observations (with 0.5% TEA)
20:800.15Significant tailing0.18Sharper spot, less tailing
30:700.28Moderate tailing0.32Well-defined spot
40:600.45Some tailing0.50Well-defined spot
50:500.60Less defined spot0.65Good spot shape

Based on this data, a gradient starting from a composition around 30:70 Ethyl Acetate:Hexane with 0.5% TEA is recommended for the column separation.

Table 2: Expected Purification Outcome

ParameterValue
Crude Material1.0 g
Purified Product Yield850-950 mg
Purity (by HPLC)>98%
AppearanceYellow to orange solid

Visualization of the Workflow

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC TLC Method Development (Hexane/EtOAc + 0.5% TEA) Sample_Prep Sample Preparation (Dry Loading with Silica) TLC->Sample_Prep Column_Equilibration Column Equilibration Sample_Prep->Column_Equilibration Gradient_Elution Gradient Elution (Automated Flash System) Column_Equilibration->Gradient_Elution Fraction_Collection Fraction Collection (UV Detection) Gradient_Elution->Fraction_Collection Fraction_Analysis Fraction Analysis (TLC) Fraction_Collection->Fraction_Analysis Combine_Fractions Combine Pure Fractions Fraction_Analysis->Combine_Fractions Solvent_Removal Solvent Removal (Rotary Evaporation) Combine_Fractions->Solvent_Removal Final_Product High-Purity Product (>98%) Solvent_Removal->Final_Product

Sources

Application Note & Protocol: A Scalable and Robust Synthesis of 5-Methyl-4-nitropyridin-2-amine for Pharmaceutical and Agrochemical Intermediate Production

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 5-Methyl-4-nitropyridin-2-amine is a pivotal building block in the synthesis of complex organic molecules, serving as a key intermediate in the development of novel pharmaceuticals and advanced agrochemicals.[1] Its specific arrangement of amino, methyl, and nitro functional groups on a pyridine core allows for diverse subsequent chemical transformations. This document provides a comprehensive guide for the large-scale synthesis of this compound, detailing a field-proven protocol that emphasizes safety, scalability, and high-yield production. We will delve into the mechanistic underpinnings of the synthesis, provide a step-by-step protocol for multi-kilogram scale production, and outline critical safety and handling procedures.

Strategic Overview and Mechanistic Rationale

The selected industrial-scale synthesis of this compound proceeds via the direct nitration of 2-Amino-4-methylpyridine. This route is favored for its atom economy and straightforward execution. The reaction is a classic example of electrophilic aromatic substitution.

Causality of Experimental Design:

  • The Reagents: A mixed acid nitrating system, comprising concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), is employed. Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. This is a standard and cost-effective method for industrial nitrations.[2]

  • Regioselectivity: The directing effects of the substituents on the pyridine ring are crucial for the outcome. The amino group at the C2 position is a powerful activating group and is ortho, para-directing. The methyl group at C4 is also an activating, ortho, para-director. The confluence of these directing effects strongly favors the substitution of the nitro group at the C5 position, which is para to the C2-amino group and ortho to the C4-methyl group. While minor formation of the 3-nitro isomer is possible, controlling the reaction conditions, particularly temperature, minimizes its formation.[2]

  • Thermal Control: Nitration is a significantly exothermic process. The generation of the nitronium ion and the subsequent electrophilic substitution release substantial heat. Uncontrolled temperature can lead to a runaway reaction, decreased yield, and the formation of undesirable by-products. Therefore, maintaining a strict low-temperature profile (0–5 °C) during the addition of the nitrating agent is the most critical parameter for both safety and process efficiency.

Reaction Mechanism Overview

G cluster_0 Step 1: Generation of Nitronium Ion cluster_1 Step 2: Electrophilic Aromatic Substitution HNO3 HNO₃ NO2+ NO₂⁺ (Nitronium Ion) HNO3->NO2+ + 2 H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ H2O H₂O Start 2-Amino-4-methylpyridine NO2+->Start Electrophilic Attack Intermediate Sigma Complex (Resonance Stabilized) Start->Intermediate + NO₂⁺ Product This compound Intermediate->Product - H⁺

Caption: Overview of the two-stage reaction mechanism.

Safety & Hazard Management

Executing this synthesis on a large scale requires strict adherence to safety protocols. The reagents are corrosive, the reaction is highly exothermic, and the final product has associated hazards.

Key Hazards:

  • Corrosive Acids: Concentrated sulfuric and nitric acids are highly corrosive and can cause severe chemical burns upon contact. They must be handled in a well-ventilated area using appropriate personal protective equipment (PPE).

  • Exothermic Reaction: The nitration reaction can generate significant heat. A failure in cooling systems can lead to a rapid increase in temperature and pressure, potentially causing a runaway reaction.

  • Product Hazards: this compound is classified as causing skin and serious eye irritation.[3] Inhalation of dust may cause respiratory irritation.[3]

Mandatory Personal Protective Equipment (PPE):

  • Acid-resistant gloves (e.g., butyl rubber).

  • Chemical splash goggles and a full-face shield.

  • Flame-retardant lab coat and an acid-resistant apron.

  • Properly fitted respirator with acid gas cartridges if ventilation is insufficient.

Emergency Procedures:

  • Acid Spills: Neutralize spills immediately with a suitable agent like sodium bicarbonate and absorb with an inert material.

  • Skin/Eye Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek urgent medical attention.[4][5]

  • Runaway Reaction: Have an emergency quench plan in place. This typically involves a pre-chilled vessel with a large volume of ice water into which the reaction can be safely discharged.

Large-Scale Synthesis Protocol

This protocol is designed for a target output in the 1.5 - 1.8 kg range. All operations should be conducted in a walk-in fume hood or a well-ventilated designated area with appropriate engineering controls.

Materials and Equipment
Reagent / EquipmentSpecification / GradeSupplier ExampleNotes
Reagents
2-Amino-4-methylpyridine>98% PuritySigma-AldrichStarting material.
Sulfuric Acid (H₂SO₄)98% Conc.TCI ChemicalsCatalyst and solvent.
Nitric Acid (HNO₃)68-70% Conc.MilliporeSigmaNitrating agent.
Ammonium Hydroxide (NH₄OH)28-30% SolutionFisher ScientificFor neutralization. A solution of NaOH can also be used, but NH₄OH is often preferred for work-up.
Isopropyl Alcohol (IPA)ACS GradeVWRRecrystallization solvent.
Deionized WaterN/AIn-houseFor quenching and washing.
Crushed IceN/AIn-houseFor quenching and temperature control.
Equipment
20L Jacketed Glass ReactorBorosilicate GlassChemglassMain reaction vessel with temperature control capabilities.
Overhead Mechanical StirrerHigh-Torque MotorIKATo ensure efficient mixing in the viscous acid mixture.
2L Graduated Dropping FunnelPressure-EqualizingKimbleFor controlled addition of the nitrating mixture.
Chiller/Circulator-20 °C to 20 °C RangeJulaboTo maintain low temperature in the reactor jacket.
Large Buchner Funnel & Filter Flask5L CapacityCoorsTekFor product filtration.
Vacuum OvenN/ASheldonFor drying the final product.
Experimental Workflow

Caption: Step-by-step workflow for the synthesis process.

Step-by-Step Methodology

1. Reactor Setup and Reagent Charging: a. Assemble the 20L jacketed glass reactor with the overhead stirrer, temperature probe, and dropping funnel. Ensure all joints are properly sealed. b. Connect the reactor jacket to the chiller/circulator. c. Charge the reactor with concentrated sulfuric acid (6.0 L). d. Begin stirring at a moderate speed (e.g., 150 RPM) to create a vortex. e. Cool the sulfuric acid to 0–5 °C using the circulator. f. Once the temperature is stable, slowly add 2-Amino-4-methylpyridine (1.00 kg, 9.25 mol) in portions, ensuring the temperature does not exceed 15 °C. The dissolution is exothermic. g. After the addition is complete, cool the resulting solution back down to 0–5 °C.

2. Preparation of Nitrating Mixture: a. In a separate appropriate vessel, cool concentrated nitric acid (0.62 L, 9.71 mol) to 0 °C. b. CAUTION: Slowly and carefully add concentrated sulfuric acid (0.62 L) to the nitric acid with efficient cooling and stirring. The temperature must be maintained below 10 °C. c. Transfer this freshly prepared nitrating mixture to the 2L dropping funnel.

3. Nitration Reaction: a. Ensure the solution in the main reactor is at 0–5 °C. b. Begin adding the nitrating mixture from the dropping funnel dropwise into the reactor. c. CRITICAL STEP: The rate of addition must be carefully controlled to maintain the internal reaction temperature between 0–5 °C. This addition will typically take 3–4 hours. d. After the addition is complete, allow the reaction mixture to stir at 0–5 °C for an additional 2 hours.

4. Work-up and Isolation: a. Prepare a large vessel (e.g., 50L container) with crushed ice (15 kg) and deionized water (5 L). b. CAUTION: Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. This quenching process is highly exothermic; a slow, controlled pour is essential. c. The solution will turn into a thick, acidic slurry. Cool this slurry to below 10 °C in an ice bath. d. Slowly add concentrated ammonium hydroxide (~6.0 L) to neutralize the slurry. The pH should be adjusted to 7.0–8.0. This step is also highly exothermic and requires efficient cooling to keep the temperature below 25 °C. A yellow-orange precipitate will form. e. Stir the neutralized slurry for 1 hour to ensure complete precipitation. f. Filter the crude product using the large Buchner funnel. g. Wash the filter cake thoroughly with cold deionized water (3 x 2 L) until the washings are neutral (pH ~7).

5. Purification and Drying: a. Transfer the wet filter cake to a clean 20L reactor. b. Add isopropyl alcohol (approx. 5 L, or until a stirrable slurry is formed). c. Heat the mixture to reflux (approx. 80-85 °C) until all the solid dissolves. d. Allow the solution to cool slowly to room temperature, then cool further to 0–5 °C for at least 4 hours to maximize crystallization. e. Filter the purified crystals and wash with a small amount of cold isopropyl alcohol (2 x 250 mL). f. Dry the final product in a vacuum oven at 50–60 °C until a constant weight is achieved.

Expected Results & Characterization
ParameterValue
Starting Material1.00 kg (9.25 mol)
Expected Yield 1.15 – 1.35 kg (81 – 95% yield)
Appearance Yellow to orange crystalline solid
Purity (by HPLC) >99%
Melting Point 200-204 °C
Molecular Formula C₆H₇N₃O₂
Molecular Weight 153.14 g/mol [3]

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, LC-MS, and HPLC.

Conclusion

This application note provides a validated and scalable protocol for the synthesis of this compound. The cornerstone of this process is the meticulous control of the reaction temperature during the addition of the nitrating agent. Adherence to the detailed safety and handling procedures is non-negotiable to ensure a safe and successful large-scale production campaign. The described method consistently delivers a high-purity product in excellent yield, suitable for direct use in subsequent stages of pharmaceutical and agrochemical manufacturing.

References

  • PubChem Compound Summary for CID 45121912, this compound. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 243165, 2-Amino-4-methyl-5-nitropyridine. National Center for Biotechnology Information. [Link]

  • 5-Methyl-3-nitropyridin-2-amine: Synthesis Applications and Key Suppliers. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

Derivatization of the amino group of 5-Methyl-4-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Anwendungs- und Protokollhandbuch: Derivatisierung der Aminogruppe von 5-Methyl-4-nitropyridin-2-amin

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument bietet eine detaillierte technische Anleitung zur chemischen Modifikation der primären Aminogruppe von 5-Methyl-4-nitropyridin-2-amin. Als wichtige Zwischenstufe in der Synthese von bioaktiven Molekülen ist die gezielte Derivatisierung dieses Bausteins von entscheidender Bedeutung für die Erforschung von Struktur-Wirkungs-Beziehungen (SAR) und die Entwicklung neuer pharmazeutischer Wirkstoffe.[1][2] Die hier vorgestellten Protokolle basieren auf etablierten chemischen Transformationen und bieten sowohl praktische Anleitungen als auch Einblicke in die zugrunde liegenden mechanistischen Prinzipien.

Strategische Bedeutung der Derivatisierung

5-Methyl-4-nitropyridin-2-amin ist ein vielseitiger Baustein in der medizinischen Chemie. Die elektronenziehende Nitrogruppe und die elektronenspendende Aminogruppe modulieren die Reaktivität des Pyridinrings und bieten mehrere Angriffspunkte für synthetische Modifikationen. Die Derivatisierung der exozyklischen Aminogruppe ist oft der erste Schritt zur Erzeugung von Molekülbibliotheken für das Wirkstoffscreening.[2] Durch Reaktionen wie Acylierung, Sulfonylierung, Alkylierung oder die Bildung von Schiff'schen Basen können die physikochemischen Eigenschaften – wie Löslichkeit, Lipophilie und pKa – sowie die pharmakologischen Profile der resultierenden Verbindungen gezielt gesteuert werden.[1]

Derivatization_Overview Start 5-Methyl-4-nitropyridin-2-amin Acylation Acylierung (Amide) Start->Acylation RCOCl, Base Sulfonylation Sulfonylierung (Sulfonamide) Start->Sulfonylation RSO₂Cl, Base Alkylation Alkylierung (Sekundäre/Tertiäre Amine) Start->Alkylation RX, Base Schiff_Base Schiff'sche Base (Imine) Start->Schiff_Base RCHO/RCOR'

Abbildung 1: Übersicht der primären Derivatisierungsstrategien für 5-Methyl-4-nitropyridin-2-amin.

Kernprotokolle zur Derivatisierung

Die folgenden Abschnitte beschreiben detaillierte Protokolle für die gängigsten Derivatisierungsreaktionen der 2-Aminogruppe. Jedes Protokoll ist als ein sich selbst validierendes System konzipiert, das die Kausalität hinter den experimentellen Entscheidungen erläutert.

Acylierung: Synthese von N-(5-Methyl-4-nitropyridin-2-yl)amiden

Die Acylierung ist eine robuste und weit verbreitete Methode zur Umwandlung von primären Aminen in stabile Amide. Die Reaktion erfolgt durch nukleophilen Angriff des Amins auf ein elektrophiles Acylierungsreagenz wie ein Säurechlorid oder -anhydrid.[3]

Mechanistische Begründung: Die 2-Aminogruppe agiert als Nukleophil. Die Reaktion wird typischerweise in Gegenwart einer nicht-nukleophilen Base (z. B. Pyridin oder Triethylamin) durchgeführt, um den bei der Reaktion entstehenden Chlorwasserstoff (HCl) zu neutralisieren und das Gleichgewicht in Richtung des Produkts zu verschieben. Aprotische Lösungsmittel wie Dichlormethan (DCM) oder Tetrahydrofuran (THF) werden bevorzugt, da sie nicht mit den Reaktanten konkurrieren.

Acylation_Workflow cluster_prep Vorbereitung cluster_reaction Reaktion cluster_workup Aufarbeitung & Reinigung A 5-Methyl-4-nitropyridin-2-amin in aprotischem Lsgm. (DCM) lösen B Reaktionskolben unter Inertgas (N₂ oder Ar) auf 0 °C kühlen A->B C Base (z.B. Pyridin) zugeben B->C D Acylchlorid (z.B. Acetylchlorid) langsam zutropfen C->D E Reaktion bei 0 °C für 30 min, dann bei RT für 2-4 h rühren D->E F Reaktionsfortschritt via DC (Dünnschichtchromatographie) prüfen E->F G Reaktion mit ges. NaHCO₃-Lösung quenching F->G H Phasentrennung, wässrige Phase mit DCM extrahieren G->H I Vereinigte organische Phasen mit Sole waschen, über Na₂SO₄ trocknen H->I J Lösungsmittel im Vakuum entfernen I->J K Rohprodukt via Säulenchromatographie oder Umkristallisation reinigen J->K

Abbildung 2: Allgemeiner Arbeitsablauf für die Acylierung der Aminogruppe.

Detailliertes Protokoll: Synthese von N-(5-Methyl-4-nitropyridin-2-yl)acetamid

  • Vorbereitung: 1,0 g (6,53 mmol) 5-Methyl-4-nitropyridin-2-amin in 20 mL wasserfreiem DCM in einem trockenen Rundkolben unter Stickstoffatmosphäre lösen.

  • Kühlung: Die Lösung in einem Eisbad auf 0 °C abkühlen.

  • Basenzugabe: 0,64 mL (7,84 mmol, 1,2 Äquivalente) wasserfreies Pyridin zugeben.

  • Reagenzzugabe: 0,51 mL (7,18 mmol, 1,1 Äquivalente) Acetylchlorid, gelöst in 5 mL wasserfreiem DCM, langsam über einen Zeitraum von 10 Minuten zutropfen.

  • Reaktion: Die Mischung 30 Minuten bei 0 °C und anschließend 3 Stunden bei Raumtemperatur rühren.

  • Aufarbeitung: Die Reaktion durch langsame Zugabe von 20 mL gesättigter Natriumbicarbonatlösung beenden. Die Phasen trennen und die wässrige Phase zweimal mit 15 mL DCM extrahieren.

  • Reinigung: Die vereinigten organischen Phasen mit 20 mL gesättigter NaCl-Lösung (Sole) waschen, über wasserfreiem Natriumsulfat trocknen und im Vakuum einengen.

  • Isolierung: Das Rohprodukt durch Säulenchromatographie an Kieselgel (Eluent: Hexan/Ethylacetat-Gemisch) reinigen, um das reine Amid zu erhalten.

  • Charakterisierung: Die Struktur des Produkts mittels ¹H-NMR, ¹³C-NMR und Massenspektrometrie bestätigen.

Sulfonylierung: Synthese von N-(5-Methyl-4-nitropyridin-2-yl)sulfonamiden

Die Sulfonylierung führt zur Bildung von Sulfonamiden, einer wichtigen funktionellen Gruppe in vielen Arzneistoffen. Die Reaktion des Amins mit einem Sulfonylchlorid verläuft analog zur Acylierung.[4]

Mechanistische Begründung: Ähnlich wie bei der Acylierung agiert das Amin als Nukleophil und greift das elektrophile Schwefelatom des Sulfonylchlorids an. Pyridin dient hier oft sowohl als Base zur Neutralisierung der entstehenden HCl als auch als Lösungsmittel und Katalysator. Die resultierenden Sulfonamide sind chemisch sehr stabil.

Sulfonylation_Workflow cluster_prep Vorbereitung cluster_reaction Reaktion cluster_workup Aufarbeitung & Reinigung A 5-Methyl-4-nitropyridin-2-amin in wasserfreiem Pyridin lösen B Reaktionskolben unter N₂ auf 0 °C kühlen A->B C Sulfonylchlorid (z.B. Tosylchlorid) in Portionen zugeben B->C D Reaktion über Nacht bei RT rühren C->D E Reaktionsfortschritt via DC prüfen D->E F Reaktionsmischung auf Eiswasser gießen E->F G Ausgefallenen Feststoff abfiltrieren F->G H Feststoff mit Wasser und kaltem Diethylether waschen G->H I Rohprodukt aus Ethanol oder Acetonitril umkristallisieren H->I J Produkt trocknen und charakterisieren I->J

Abbildung 3: Allgemeiner Arbeitsablauf für die Sulfonylierung der Aminogruppe.

Detailliertes Protokoll: Synthese von 4-Methyl-N-(5-methyl-4-nitropyridin-2-yl)benzolsulfonamid

  • Vorbereitung: 1,0 g (6,53 mmol) 5-Methyl-4-nitropyridin-2-amin in 15 mL wasserfreiem Pyridin in einem trockenen Rundkolben unter Stickstoffatmosphäre lösen.

  • Kühlung: Die Lösung in einem Eisbad auf 0 °C abkühlen.

  • Reagenzzugabe: 1,37 g (7,18 mmol, 1,1 Äquivalente) p-Toluolsulfonylchlorid (Tosylchlorid) in kleinen Portionen über 15 Minuten zugeben, sodass die Temperatur unter 10 °C bleibt.

  • Reaktion: Das Eisbad entfernen und die Mischung über Nacht (ca. 16 Stunden) bei Raumtemperatur rühren.

  • Aufarbeitung: Die Reaktionsmischung vorsichtig auf 100 mL Eiswasser gießen. Der ausfallende Niederschlag wird unter Rühren für 30 Minuten digeriert.

  • Isolierung: Den Feststoff durch Vakuumfiltration abtrennen und gründlich mit kaltem Wasser und anschließend mit einer kleinen Menge kaltem Diethylether waschen, um Pyridinreste zu entfernen.

  • Reinigung: Das Rohprodukt aus einem geeigneten Lösungsmittel (z. B. Ethanol/Wasser-Gemisch) umkristallisieren, um das reine Sulfonamid zu erhalten.

  • Charakterisierung: Die Struktur des Produkts mittels ¹H-NMR, IR (charakteristische S=O-Banden) und Massenspektrometrie verifizieren.

Zusammenfassende Datentabelle

Die folgende Tabelle fasst die wichtigsten Parameter der beschriebenen Derivatisierungsstrategien zusammen und ermöglicht einen schnellen Vergleich.

StrategieReagenzklasseTypische BaseLösungsmittelReaktionstemperaturTypische Ausbeuten
Acylierung Säurechloride, AnhydridePyridin, TriethylaminDCM, THF, Acetonitril0 °C bis RT70-95%
Sulfonylierung SulfonylchloridePyridin, DMAPPyridin, DCM0 °C bis RT65-90%
Alkylierung AlkylhalogenideNaH, K₂CO₃DMF, DMSORT bis 80 °CVariabel (oft moderat)
Schiff'sche Base Aldehyde, KetoneSäure-/Base-KatalyseEthanol, MethanolRT bis Reflux75-98%

Fazit und Ausblick

Die Derivatisierung der 2-Aminogruppe von 5-Methyl-4-nitropyridin-2-amin ist ein fundamentaler Prozess in der Synthesechemie zur Erzeugung neuer Molekülgerüste. Die hier vorgestellten Protokolle für Acylierung und Sulfonylierung sind hochgradig reproduzierbar und skalierbar. Während die Alkylierung aufgrund potenzieller Nebenreaktionen (z. B. Überalkylierung oder Ring-Alkylierung) eine sorgfältigere Optimierung erfordern kann, bietet sie Zugang zu sekundären und tertiären Amin-Derivaten.[1][5] Die Bildung von Schiff'schen Basen ist eine weitere effiziente Methode, um die strukturelle Vielfalt schnell zu erhöhen.[6] Diese grundlegenden Transformationen bilden die Basis für die systematische Erforschung der chemischen und biologischen Eigenschaften von Nitropyridin-Derivaten und bleiben ein Eckpfeiler in der modernen Wirkstoffforschung.

Referenzen

  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. National Center for Biotechnology Information (PMC), NIH.[Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. National Center for Biotechnology Information (PMC), PubMed Central, NIH.[Link]

  • Acylation of Aminopyridines and Related Compounds with Endic Anhydride. ResearchGate.[Link]

  • Sulfonylation of amino acid esters hydrochloride. ResearchGate.[Link]

  • Practical and Regioselective Synthesis of C4-Alkylated Pyridines. National Center for Biotechnology Information (PMC), NIH.[Link]

  • Selective C-4 Alkylation of Pyridines. ChemistryViews.[Link]

  • 2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol Schiff base ligand and its Cu(II) and Zn(II) complexes: Synthesis, Characterization and Biological investigations. ResearchGate.[Link]

  • Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. ResearchGate.[Link]

Sources

Application Note: 5-Methyl-4-nitropyridin-2-amine as a Versatile Precursor for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: 5-Methyl-4-nitropyridin-2-amine is a pivotal starting material in medicinal chemistry, prized for its utility in constructing diverse and biologically significant heterocyclic scaffolds. The strategic positioning of its amino, nitro, and methyl groups on the pyridine ring offers a versatile platform for a variety of chemical transformations. This guide provides an in-depth exploration of its reactivity and detailed protocols for its conversion into high-value fused heterocyclic systems, particularly imidazo[4,5-c]pyridines. The methodologies described herein emphasize experimental rationale, safety, and the characterization of resulting compounds, serving as a comprehensive resource for researchers in drug discovery and organic synthesis.

Physicochemical Properties and Safety Profile

This compound is a substituted pyridine derivative that serves as a key building block in organic synthesis.[1] A thorough understanding of its properties and adherence to safety protocols are paramount before its use in any experimental setting.

Table 1: Physicochemical Data for this compound

PropertyValueReference
IUPAC Name 4-methyl-5-nitropyridin-2-amine[2]
CAS Number 895520-03-3[3]
Molecular Formula C₆H₇N₃O₂[4]
Molecular Weight 153.14 g/mol [2]
Appearance Solid (form may vary)General
Melting Point Data not consistently available; empirical determination recommended.

Safety and Handling: this compound and its related structures are potent chemical agents that require careful handling in a controlled laboratory environment.

  • Hazard Identification: While specific GHS classifications for this exact compound are not universally aggregated, related nitropyridine and aminopyridine compounds are often classified as toxic if swallowed or in contact with skin, and can cause severe skin and eye irritation.[5][6][7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling the compound.[5]

  • Engineering Controls: Work in a well-ventilated chemical fume hood to avoid inhalation of dusts or vapors.[8]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[8]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Core Reactivity and Synthetic Potential

The synthetic versatility of this compound stems from the distinct reactivity of its functional groups. The electron-withdrawing nitro group activates the pyridine ring and, along with the amino group, sets the stage for cyclization reactions.

  • Nitro Group (C4): The primary role of the nitro group is as a precursor to a second amino group via reduction. This transformation is the key step in forming an ortho-diamine system, which is essential for subsequent annulation reactions to form fused five-membered rings.[9]

  • Amino Group (C2): The existing amino group at the C2 position is a key nucleophile. After the reduction of the nitro group, this amine and the newly formed amine at C4 participate in condensation and cyclization reactions.

  • Pyridine Ring: The pyridine nitrogen and the electron-deficient ring can influence the reactivity of the substituents and can be involved in various transformations, although the primary utility of this scaffold focuses on the interplay between the amino and nitro groups.

Caption: Reactivity map of this compound.

Key Synthetic Transformations and Protocols

The most valuable application of this compound is its role as a precursor to fused bicyclic heterocycles, which are bioisosteres of purines and exhibit a wide range of pharmacological activities.[10] The general workflow involves reduction of the nitro group followed by cyclization.

G start This compound reduction Step 1: Nitro Group Reduction (e.g., Catalytic Hydrogenation) start->reduction intermediate 5-Methylpyridine-2,4-diamine (Key Intermediate) reduction->intermediate cyclization Step 2: Annulation/Cyclization (e.g., with Aldehyde R-CHO) intermediate->cyclization product 2-Substituted-7-methyl-1H-imidazo[4,5-c]pyridine cyclization->product

Caption: General workflow for imidazo[4,5-c]pyridine synthesis.

Protocol 1: Reduction of the Nitro Group to Form 5-Methylpyridine-2,4-diamine

The reduction of the nitro group is the crucial first step. Catalytic hydrogenation is a clean and efficient method, often providing high yields of the desired diamine.[9] Alternative methods include using reducing agents like iron powder in acidic media or sodium dithionite.[11][12]

Method: Catalytic Hydrogenation

  • Rationale: This method is highly selective for the nitro group, typically leaving other functional groups and the aromatic ring intact. Palladium on carbon (Pd/C) is a common and effective catalyst.[9] The use of hydrogen gas makes it an atom-economical and environmentally benign choice, with water being the only stoichiometric byproduct.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Ethanol (EtOH) or Methanol (MeOH), reagent grade

  • Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)

  • Inert gas (Nitrogen or Argon)

  • Celite® or a similar filtration aid

Procedure:

  • Vessel Preparation: To a hydrogenation flask or a suitable round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Catalyst Addition: Under a gentle stream of inert gas, carefully add 10% Pd/C (0.05-0.10 eq by weight).

    • Scientist's Note: Pd/C is flammable, especially when dry and in the presence of flammable solvents. Handle with care under an inert atmosphere. Using a 50% wet catalyst mitigates this risk.

  • Solvent Addition: Add a suitable solvent such as Ethanol or Methanol to create a slurry (concentration typically 0.1-0.5 M).

  • Inerting: Seal the flask and purge the system by evacuating and backfilling with inert gas three times.

  • Hydrogenation: Replace the inert gas atmosphere with hydrogen gas (a balloon is sufficient for small-scale reactions; for larger scales, a Parr shaker or similar apparatus at 1-3 atm is recommended).

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the disappearance of the starting material. Reactions are typically complete within 2-24 hours.[9]

  • Work-up: Once the reaction is complete, carefully purge the flask with inert gas to remove all hydrogen.

  • Filtration: Dilute the reaction mixture with additional solvent and filter it through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with more solvent to ensure complete recovery of the product.

    • Scientist's Note: The filter cake containing palladium and carbon should not be allowed to dry in the air, as it can be pyrophoric. Quench it carefully with water while still wet.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 5-Methylpyridine-2,4-diamine, which is often used directly in the next step without further purification.

Protocol 2: Synthesis of 2-Substituted-7-methyl-1H-imidazo[4,5-c]pyridines

The resulting diamine is a versatile building block for constructing the fused imidazole ring.[13] Condensation with aldehydes is a common method to produce 2-substituted derivatives.[14]

Method: Phillips Condensation with Aldehydes

  • Rationale: This acid-catalyzed condensation reaction between an ortho-diamine and an aldehyde, followed by an oxidative cyclization, is a classic and reliable method for forming the imidazole ring. The in-situ oxidation is often accomplished by air or a mild oxidizing agent.

Materials:

  • Crude 5-Methylpyridine-2,4-diamine (from Protocol 1)

  • Substituted Aldehyde (R-CHO, 1.0-1.2 eq)

  • Ethanol (EtOH) or Acetic Acid (AcOH) as solvent

  • Optional: Mild oxidizing agent like sodium metabisulfite (Na₂S₂O₅) or simply exposure to air.

Procedure:

  • Reaction Setup: Dissolve the crude 5-Methylpyridine-2,4-diamine (1.0 eq) in a suitable solvent like ethanol or acetic acid in a round-bottom flask.

  • Reagent Addition: Add the desired aldehyde (1.1 eq) to the solution.

  • Reaction Conditions: Heat the mixture to reflux. The reaction time can vary from 2 to 12 hours depending on the reactivity of the aldehyde.

    • Scientist's Note: If using a less reactive aldehyde, employing a catalyst like ytterbium triflate or simply using acetic acid as the solvent can accelerate the reaction.[13] Some protocols utilize an oxidizing agent like Na₂S₂O₅ to facilitate the final aromatization step.[14]

  • Reaction Monitoring: Monitor the formation of the product by TLC or LC-MS.

  • Isolation and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, it can be collected by filtration.

    • If no precipitate forms, concentrate the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

Applications in Drug Discovery

The imidazo[4,5-c]pyridine scaffold is a "privileged structure" in medicinal chemistry due to its structural and electronic resemblance to endogenous purines.[10] This allows these molecules to interact with a variety of biological targets.

  • Kinase Inhibition: Many imidazopyridine derivatives have been investigated as potent inhibitors of various kinases, such as Bruton's tyrosine kinase (BTK) and Src family kinases, which are implicated in cancer and inflammatory diseases.[10][15]

  • Antiviral and Antimicrobial Activity: The scaffold has been incorporated into compounds showing notable activity against viruses and bacteria.[10][16]

  • Central Nervous System (CNS) Agents: Certain imidazopyridines act as modulators of receptors in the CNS, such as GABA-A receptors.[13]

The synthetic routes described here provide a reliable foundation for producing libraries of these valuable compounds for screening and lead optimization in drug development programs.

References

  • BenchChem. (2025). Application Notes and Protocols: Catalytic Hydrogenation of 3-Amino-4-nitropyridine 1-oxide. BenchChem.
  • Geronikaki, A., et al. (2022). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central.
  • Sbardella, G., et al. (2023). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. PubMed Central.
  • Sigma-Aldrich. (2025). Safety Data Sheet. Sigma-Aldrich.
  • BenchChem. (2025). Application Notes and Protocols: Reduction of 3-Ethyl-4-nitropyridine 1-oxide. BenchChem.
  • Bulavka, V. N., & Boiko, I. I. (2000). Synthesis of 4-aminopyridine and 4-acetylaminopyridine by reduction of 4-nitropyridine-n-oxide with iron and mineral acids. Fourth International Electronic Conference on Synthetic Organic Chemistry.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet. Fisher Scientific.
  • TCI Chemicals. (2024). Safety Data Sheet. TCI Chemicals.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet. Fisher Scientific.
  • ResearchGate. (n.d.). Pyridines and Imidazaopyridines With Medicinal Significance. ResearchGate.
  • Wang, X., et al. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. PubMed Central.
  • Yildirim, I., et al. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. PubMed.
  • EvitaChem. (n.d.). Buy this compound. EvitaChem.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • National Center for Biotechnology Information. (n.d.). 2-Amino-4-methyl-5-nitropyridine. PubChem.
  • BLD Pharm. (n.d.). This compound. BLD Pharm.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methyl-4-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 5-Methyl-4-nitropyridin-2-amine. This guide is designed for researchers, chemists, and drug development professionals who are working with this important intermediate. The synthesis, while conceptually straightforward, presents common challenges related to yield, purity, and regioselectivity. This document provides in-depth, experience-based answers to frequently encountered issues, moving beyond simple protocols to explain the underlying chemical principles that govern success.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the standard synthetic approach for this compound, and what is the underlying mechanism?

The most prevalent and industrially relevant method for synthesizing this compound is the direct electrophilic nitration of 2-Amino-5-methylpyridine using a mixed acid reagent, typically a combination of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃).[1][2]

Mechanistic Rationale: The reaction proceeds via an electrophilic aromatic substitution pathway. The key steps are:

  • Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[3]

  • Protonation of the Substrate: In the strongly acidic medium, the 2-amino group of the pyridine ring is protonated to form the corresponding pyridinium ion (-NH₃⁺). This is a critical event that dictates the reaction's regioselectivity.

  • Electrophilic Attack: The electron-deficient pyridine ring is normally resistant to electrophilic attack. However, the activating methyl group (-CH₃) and the complex directing effects of the protonated amino group guide the substitution. The -NH₃⁺ group is a strong deactivator and a meta-director, while the -CH₃ group is an activator and an ortho, para-director. The observed formation of the 4-nitro product is a result of the nitronium ion attacking the position that is ortho to the methyl group and meta to the protonated amino group, representing a complex interplay of electronic and steric effects.[4][5]

  • Re-aromatization: The resulting intermediate, often called a sigma complex or Wheland intermediate, loses a proton to restore the aromaticity of the pyridine ring, yielding the final product.

Reaction_Mechanism Fig. 1: Reaction Mechanism for Nitration cluster_0 Nitronium Ion Formation cluster_1 Electrophilic Substitution HNO3 HNO₃ NO2+ NO₂⁺ (Nitronium Ion) HNO3->NO2+ + 2 H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ H3O+ H₃O⁺ StartMat 2-Amino-5-methylpyridine (Protonated Form) SigmaComplex Sigma Complex (Intermediate) StartMat->SigmaComplex + NO₂⁺ Product This compound SigmaComplex->Product - H⁺

Caption: Fig. 1: Simplified mechanism of electrophilic nitration.

Q2: My reaction yield is consistently low. What are the primary factors that could be responsible?

Low yield is a frequent complaint. The issue can typically be traced to one or more of the following factors. Use the troubleshooting workflow below to diagnose the problem.

Troubleshooting_Workflow Fig. 2: Troubleshooting Workflow for Low Yield Start Low Yield Observed CheckPurity Analyze Crude Product (TLC, ¹H NMR, LC-MS) Start->CheckPurity WorkupLoss Check Workup Procedure (pH, Extraction, Isolation) Start->WorkupLoss MultipleSpots Multiple Spots/Peaks? CheckPurity->MultipleSpots YesSpots Yes MultipleSpots->YesSpots NoSpots No (Mainly Starting Material) MultipleSpots->NoSpots SideRxns Significant Side Reactions (Isomer Formation, Oxidation) YesSpots->SideRxns IncompleteRxn Incomplete Reaction NoSpots->IncompleteRxn OptimizeTemp Optimize Temperature (Too high? Too low?) SideRxns->OptimizeTemp OptimizeTime Optimize Reaction Time (Too short?) IncompleteRxn->OptimizeTime OptimizeReagents Check Reagent Stoichiometry & Purity IncompleteRxn->OptimizeReagents

Caption: Fig. 2: A logical workflow to diagnose the cause of low yields.

Problem Probable Cause(s) Recommended Solution(s)
Incomplete Reaction 1. Insufficient Reaction Time: The reaction may be sluggish at very low temperatures. 2. Poor Reagent Quality: Water in the sulfuric or nitric acid can inhibit the formation of the nitronium ion.[3] 3. Incorrect Stoichiometry: An insufficient amount of the nitrating agent was used.1. Increase Reaction Time: Monitor the reaction by TLC until the starting material is consumed. 2. Use High-Purity Reagents: Use fresh, anhydrous grade concentrated acids. 3. Optimize Reagent Ratio: Ensure at least one equivalent of nitric acid is used. A slight excess may be beneficial, but can lead to side products.
Side Reactions 1. Temperature Too High: Nitration is highly exothermic. Poor temperature control leads to the formation of undesired isomers and oxidation byproducts.[1][5] 2. Formation of Nitramine: The nitro group can attack the exocyclic amino nitrogen to form a 2-nitramino intermediate, which may not efficiently rearrange to the desired C-nitro product under the reaction conditions.[4]1. Strict Temperature Control: Maintain the reaction temperature below 5-10°C, especially during the addition of the nitrating mixture. Use an ice-salt or acetone-dry ice bath.[5] 2. Slow Addition: Add the nitrating mixture dropwise to the substrate solution to manage the exotherm.[6]
Product Loss During Workup 1. Incorrect pH during Neutralization: The product is amphoteric. If the pH is too high or too low during neutralization, the product may remain dissolved in the aqueous phase. 2. Incomplete Extraction: The product has moderate polarity. An inappropriate solvent or an insufficient number of extractions will result in significant loss.1. Careful Neutralization: Slowly add a base (e.g., NaOH or NH₄OH solution) while cooling to precipitate the product. Adjust the pH carefully to the isoelectric point, typically around pH 7-8, to maximize precipitation.[7] 2. Use an Appropriate Solvent: Use a moderately polar solvent like ethyl acetate or dichloromethane for extraction. Perform multiple extractions (at least 3-4) to ensure complete recovery.
Q3: I am observing significant amounts of impurities. What are they likely to be, and how can I minimize them?

The primary impurities are positional isomers formed during nitration. The directing effects of the protonated amino group (meta-directing) and the methyl group (ortho, para-directing) lead to a mixture of products.

  • Desired Product: 5-Methyl-4-nitro pyridin-2-amine

  • Potential Isomeric Byproducts:

    • 5-Methyl-6-nitro pyridin-2-amine (Attack ortho to -NH₃⁺, ortho to -CH₃) - Sterically hindered.

    • 5-Methyl-3-nitro pyridin-2-amine (Attack ortho to -NH₃⁺, meta to -CH₃) - Electronically disfavored but possible.[1]

Strategies to Enhance Regioselectivity:

  • Maintain Low Temperature: This is the most critical parameter. Lower temperatures (0 to -10 °C) favor the thermodynamically more stable product and suppress the formation of kinetic byproducts.[5]

  • Ensure Full Protonation: A high concentration of sulfuric acid ensures the amino group remains protonated as the -NH₃⁺ moiety, reinforcing its meta-directing influence and deactivating the ring against unwanted substitutions.

  • Protecting Group Strategy: For ultimate control, though it adds steps, the amino group can be protected as an acetamide. The N-acetyl group is less deactivating than -NH₃⁺ and is a strong ortho, para-director. Nitration of 2-acetamido-5-methylpyridine followed by deprotection (hydrolysis) can significantly improve the yield of the desired 4-nitro isomer.[5]

Q4: What are the most effective methods for purifying the final product?

Purification is essential to remove isomeric byproducts and any unreacted starting material.

  • Recrystallization: This is the most common and effective method for purifying the crude product. The choice of solvent is critical.

    • Recommended Solvents: Ethanol, isopropanol, or an ethanol/water mixture are often effective.[5] The goal is to find a solvent system where the desired product is sparingly soluble at room temperature but highly soluble when hot, while impurities remain soluble at all temperatures or are insoluble.

  • Acid-Base Wash: Before recrystallization, washing an organic solution of the crude product with a dilute acid can remove any remaining unreacted 2-Amino-5-methylpyridine. A subsequent wash with a dilute base can remove acidic impurities.

  • Column Chromatography: If recrystallization fails to provide the desired purity, silica gel column chromatography can be used. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective for separating the isomers.[2]

Optimized Experimental Protocol

This protocol is a synthesized guideline based on established procedures.[5][6] Researchers should perform their own risk assessment before proceeding.

Materials:

  • 2-Amino-5-methylpyridine

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (68-70%)

  • Sodium Hydroxide (or Ammonium Hydroxide)

  • Ethyl Acetate

  • Ethanol

  • Deionized Water

  • Ice

Procedure:

  • Preparation of the Substrate Solution:

    • In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid (approx. 4-5 mL per gram of starting material).

    • Cool the flask in an ice-salt bath to between -5 and 0°C.

    • Slowly and portion-wise, add 2-Amino-5-methylpyridine (1.0 eq). Ensure the internal temperature does not exceed 10°C. Stir until all solids have dissolved.

  • Preparation of the Nitrating Mixture:

    • In a separate, pre-cooled beaker, carefully and slowly add concentrated nitric acid (1.05 eq) to concentrated sulfuric acid (approx. 1 mL per gram of starting material). Caution: This is highly exothermic. Prepare this mixture in an ice bath.

  • Nitration Reaction:

    • Slowly add the nitrating mixture dropwise to the stirred substrate solution via the dropping funnel over 1-2 hours.

    • Critically maintain the internal reaction temperature below 5°C throughout the addition.

    • After the addition is complete, allow the reaction to stir at 0-5°C for an additional 2-3 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate).

  • Workup and Isolation:

    • Once the reaction is complete, very slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This will precipitate the crude product.

    • Cool the resulting slurry in an ice bath. Slowly neutralize the mixture by adding a concentrated solution of sodium hydroxide or ammonium hydroxide. Monitor the pH and temperature closely, aiming for a final pH of 7-8. Keep the temperature below 20°C.

    • Filter the precipitated yellow solid using a Buchner funnel.

    • Wash the solid thoroughly with cold deionized water to remove inorganic salts.

    • Dry the crude product under vacuum.

  • Purification:

    • Recrystallize the crude solid from hot ethanol or an ethanol/water mixture.

    • Dissolve the crude product in a minimum amount of hot solvent.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum to obtain this compound as a yellow crystalline solid.

References

  • Vertex AI Search. (2026). Synthetic Strategies for 2-Amino-4-methyl-5-nitropyridine and Analogs.
  • ChemicalBook. (2026). 2-Amino-5-nitropyridine synthesis.
  • ResearchGate. (2026).
  • MDPI. (2026).
  • Google Patents. (2026).
  • Digital Commons @ NJIT. (2026).
  • BenchChem. (2026). Optimizing reaction conditions for 5-Methyl-2-nitroaniline synthesis.
  • ResearchGate. (2026). A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H₂SO₄/HNO₃.

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Technical Support Center: Synthesis of 5-Methyl-4-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 5-Methyl-4-nitropyridin-2-amine. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges, particularly the formation of side products, encountered during the electrophilic nitration of 2-amino-5-methylpyridine. Our focus is on explaining the causality behind these issues and offering field-proven solutions to optimize your synthesis for yield and purity.

Troubleshooting Guide & FAQs

The synthesis of this compound is typically achieved by the nitration of 2-amino-5-methylpyridine using a mixed acid system (HNO₃/H₂SO₄). While seemingly straightforward, the electron-rich nature of the pyridine ring, activated by both an amino and a methyl group, makes this reaction susceptible to several side reactions.

Question 1: My reaction yields a mixture of isomers instead of the desired this compound. How can I improve regioselectivity?

Answer: This is the most common issue and stems from the directing effects of the substituents on the pyridine ring. The amino group (-NH₂) at the C2 position and the methyl group (-CH₃) at the C5 position are both activating, ortho-, para-directing groups. The nitronium ion (NO₂⁺) electrophile can therefore attack multiple positions.

  • Amino Group (C2): Strongly directs incoming electrophiles to the ortho (C3) and para (C5) positions. Since C5 is already occupied by the methyl group, this leaves C3 as a potential site for nitration.

  • Methyl Group (C5): Directs incoming electrophiles to its ortho (C4 and C6) and para (C2) positions. C2 is already substituted. This leaves C4 (the desired position) and C6 as potential sites.

The interplay of these directing effects means that while the C4 position is electronically favored, nitration at the C3 and C6 positions can readily occur, leading to the formation of regioisomeric impurities: 3-nitro and 6-nitro side products.[1] Achieving high regioselectivity is therefore a challenge of precise reaction control.[1]

Causality & Troubleshooting Summary:

Probable CauseScientific ExplanationRecommended Solution
Poor Temperature Control Nitration is a highly exothermic reaction. Elevated temperatures provide enough activation energy to overcome the small energy differences between the transition states leading to different isomers, resulting in a loss of selectivity.[2]Maintain strict temperature control, ideally between 0 °C and 5 °C , throughout the addition of the nitrating agent. Use an ice/salt bath and add the mixed acid dropwise to manage the exotherm.
Incorrect Mixed Acid Ratio The concentration of the active electrophile, the nitronium ion (NO₂⁺), is governed by the equilibrium between nitric acid and sulfuric acid. An improper ratio can affect the reaction rate and selectivity.[2][3]The optimal medium for generating the nitronium ion is a carefully controlled mixture of concentrated nitric and sulfuric acids. Start with established literature ratios and perform small-scale optimizations if necessary.
Reaction Time Allowing the reaction to proceed for too long after the starting material is consumed can lead to isomer rearrangement or degradation, especially if the temperature is not well-controlled.Monitor the reaction progress closely using Thin-Layer Chromatography (TLC). Quench the reaction promptly by pouring it onto crushed ice once the starting material spot has disappeared.
Question 2: I am observing the formation of an N-nitro impurity (2-nitramino-5-methylpyridine). Is this normal and can it be reversed?

Answer: Yes, the formation of an N-nitro compound, specifically 2-nitramino-5-methylpyridine, is a known kinetic side reaction. The exocyclic amino group is a nucleophile and can be attacked by the nitronium ion.[4][5]

This N-nitration is often the initial, faster step (kinetic product), which can then undergo an acid-catalyzed intermolecular rearrangement to the desired C-nitrated thermodynamic products.[4][5] However, if the reaction is not allowed to proceed to completion or if the conditions are not optimal for the rearrangement, the nitramine can persist as a significant impurity.

Troubleshooting Steps:

  • Ensure Sufficient Acid Catalyst: The rearrangement from the N-nitro to the C-nitro product requires a strong acid environment. Ensure you are using concentrated sulfuric acid as the solvent and catalyst.

  • Optimize Reaction Time and Temperature: Gently warming the reaction mixture after the initial nitration (e.g., to 40-50 °C for a specific period) can sometimes promote the rearrangement.[6] However, this must be done with extreme caution, as higher temperatures will also increase the rate of degradation and formation of other side products. Close monitoring by TLC or HPLC is essential to find the optimal balance.

Question 3: The reaction mixture turns dark brown or black, and I'm isolating a tar-like substance with my product. What causes this and how can it be prevented?

Answer: The formation of dark, polymeric tar is a clear sign of oxidative degradation. The reaction medium is extremely harsh and oxidizing. The electron-rich 2-amino-5-methylpyridine is highly susceptible to oxidation, which leads to complex side reactions and polymerization.

Primary Causes and Prevention:

  • Excessive Temperature: This is the single most critical factor. Runaway temperatures, even localized hotspots due to rapid addition of the nitrating agent, will cause immediate charring and degradation. Solution: Adhere strictly to low-temperature conditions (0-5 °C) and slow, controlled addition rates.

  • Overly Concentrated Nitrating Agent: Using fuming nitric acid or an excessively high ratio of nitric acid can increase the oxidative potential of the medium. Solution: Use standard concentrated nitric acid and ensure the sulfuric acid is in sufficient excess to act as both a solvent and a dehydrating agent.

  • Impure Starting Material: Impurities in the initial 2-amino-5-methylpyridine can act as catalysts for decomposition. Solution: Ensure the purity of your starting material before beginning the reaction.

Visualizing the Reaction Landscape

The following diagrams illustrate the synthetic pathway and a logical workflow for troubleshooting common issues.

G cluster_0 Reaction Pathways A 2-amino-5-methylpyridine B Desired Product This compound A->B Main Pathway (Nitration at C4) C Side Product 3-Nitro Isomer A->C Regioisomer (Nitration at C3) D Side Product 6-Nitro Isomer A->D Regioisomer (Nitration at C6) E Kinetic Side Product 2-Nitramino-5-methylpyridine A->E N-Nitration F Degradation Products (Tar/Polymeric) A->F Oxidation/ Degradation E->B Rearrangement

Caption: Reaction scheme showing the desired product and major side products.

G start Problem: Low Yield / Impure Product q1 Analysis Shows Mixture of Isomers? start->q1 q2 Dark Color / Tarry Residue? q1->q2 No sol1 1. Lower Temperature (0-5 °C) 2. Slow Reagent Addition 3. Optimize Acid Ratio q1->sol1 Yes q3 Impurity Matches N-Nitro Mass? q2->q3 No sol2 1. Confirm Temp < 5 °C 2. Reduce Reaction Time 3. Check Starting Material Purity q2->sol2 Yes sol3 1. Ensure Strong Acid Conditions 2. Cautiously Increase Reaction Time/Temp to Promote Rearrangement q3->sol3 Yes

Caption: A flowchart illustrating the troubleshooting logic for common issues.

Experimental Protocols

Protocol 1: Optimized Synthesis of this compound

This protocol is designed to maximize regioselectivity and minimize degradation.

Materials:

  • 2-amino-5-methylpyridine

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Crushed Ice

  • Ammonium Hydroxide (concentrated) or Sodium Hydroxide solution

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, add concentrated sulfuric acid (e.g., 25 mL).

  • Cool the flask in an ice/salt bath to 0 °C.

  • Slowly and portion-wise, add 2-amino-5-methylpyridine (e.g., 5.0 g) to the cold sulfuric acid. Ensure the internal temperature does not rise above 10 °C. Stir until all the solid has dissolved.

  • In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (e.g., 3.5 mL) to concentrated sulfuric acid (e.g., 5 mL). Cool this mixture to 0 °C.

  • Add the cold nitrating mixture to the dropping funnel.

  • Add the nitrating mixture dropwise to the dissolved aminopyridine solution over 30-45 minutes. Crucially, maintain the internal reaction temperature between 0 °C and 5 °C throughout the addition.

  • After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction's completion by TLC (e.g., using a 1:1 Ethyl Acetate:Hexane mobile phase).

  • Once the reaction is complete, slowly pour the reaction mixture onto a large amount of crushed ice (e.g., 200 g) with vigorous stirring.

  • Carefully neutralize the cold aqueous solution by slowly adding concentrated ammonium hydroxide or a cold NaOH solution until the pH is ~7-8. The product will precipitate as a yellow solid.

  • Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.

  • Dry the solid under vacuum to yield the crude product.

Protocol 2: Purification via Recrystallization

The crude product will likely contain regioisomers and other impurities. Recrystallization is an effective method for purification.

Procedure:

  • Select an appropriate solvent. Ethanol or isopropanol are often good starting points.

  • Place the crude this compound in a flask.

  • Add the minimum amount of hot solvent required to fully dissolve the solid.

  • If there are insoluble impurities (like tar), perform a hot filtration to remove them.

  • Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Dry the crystals thoroughly. Check purity by melting point and HPLC/NMR.

References
  • Vertex AI Search. (2024). Synthetic Strategies for 2-Amino-4-methyl-5-nitropyridine and Analogs.
  • BenchChem. (2025).
  • American Chemical Society. (n.d.). meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
  • BenchChem. (n.d.).
  • Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitr
  • The Royal Society of Chemistry. (n.d.). c5sc02983j1.pdf.
  • Ehrenbeck, H. E. (1957). A study of the mixed acid nitration of 2-amino-5-chloropyridine. New Jersey Institute of Technology.
  • National Institutes of Health. (n.d.). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. PMC.
  • Google Patents. (n.d.). WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).
  • MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules.
  • National Institutes of Health. (n.d.).
  • American Chemical Society. (n.d.). Aromatic Substitution. XXIII. Nitration and Nitrosation of Pyridine with Nitronium and Nitrosonium Tetrafluoroborate. Isolation of N-Nitro- and N-Nitrosopyridinium Tetrafluoroborates.
  • BLD Pharm. (n.d.). This compound | 895520-03-3.
  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism.
  • ResearchGate. (n.d.). Potential conjugation effects between 2-amino and 5-nitro substituents....
  • Master Organic Chemistry. (2018).
  • ResearchGate. (n.d.).
  • Semantic Scholar. (2005). Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine.
  • National Institutes of Health. (n.d.). This compound | C6H7N3O2 | CID 45121912. PubChem.
  • ResearchGate. (2025).
  • Google Patents. (n.d.).
  • ResearchGate. (2021). A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H2SO4/HNO3.

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Regioselectivity issues in the nitration of 2-amino-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the nitration of 2-amino-5-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common regioselectivity issues encountered during this electrophilic aromatic substitution reaction. Here, we will delve into the underlying mechanisms, provide practical solutions, and offer detailed experimental protocols to help you achieve your desired product with high selectivity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the expected major and minor products in the nitration of 2-amino-5-methylpyridine, and why?

A1: In the nitration of 2-amino-5-methylpyridine, the primary product expected is 2-amino-5-methyl-3-nitropyridine , with 2-amino-5-methyl-6-nitropyridine being a potential minor product. The regioselectivity is governed by the directing effects of the substituents already on the pyridine ring.

The amino group (-NH₂) at the 2-position is a powerful activating group and directs electrophiles to the positions ortho and para to it.[1][2] In the pyridine ring, this corresponds to the 3- and 5-positions. However, the 5-position is already occupied by a methyl group. Therefore, the primary site of nitration directed by the amino group is the 3-position .

The methyl group (-CH₃) at the 5-position is a weakly activating group and also an ortho, para-director.[3] It directs incoming electrophiles to the 2-, 4-, and 6-positions. The 2-position is already substituted. The directing effect of the amino group is significantly stronger than that of the methyl group, making the 3-position the most electronically favorable site for electrophilic attack.

However, some formation of the 6-nitro isomer can occur due to the directing effect of the methyl group to its ortho position. The relative yields of the 3-nitro and 6-nitro isomers will depend on the specific reaction conditions.

Q2: My reaction is producing a significant amount of the undesired 6-nitro isomer. What factors could be causing this, and how can I improve selectivity for the 3-position?

A2: Several factors can influence the ratio of 3-nitro to 6-nitro isomers. Understanding these can help you optimize your reaction for the desired product.

  • Steric Hindrance: While the 3-position is electronically favored due to the powerful directing effect of the amino group, steric hindrance can play a role. The incoming nitronium ion (NO₂⁺) is bulky. If the reaction conditions promote a less selective, more reactive nitrating agent, the less sterically hindered 6-position might be attacked more frequently.

  • Reaction Temperature: Higher reaction temperatures can lead to decreased regioselectivity.[1] At elevated temperatures, the kinetic barrier for the formation of the less stable 6-nitro intermediate can be more easily overcome, leading to a higher proportion of this undesired isomer.

  • Acidity of the Medium: In strongly acidic conditions (e.g., concentrated sulfuric acid), the amino group can be protonated to form an ammonium salt (-NH₃⁺). This protonated group is strongly deactivating and a meta-director.[3] While nitration of the protonated species is much slower, it can lead to substitution at the 5-position (which is blocked) and the 3-position. The interplay between the free amino and protonated amino forms can be complex.

Troubleshooting Steps to Enhance 3-Nitro Selectivity:

  • Lower the Reaction Temperature: Perform the nitration at a lower temperature (e.g., 0-5 °C) to favor the kinetically controlled product, which is the more stable 3-nitro isomer.

  • Control the Addition of the Nitrating Agent: Add the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) slowly and dropwise to the solution of 2-amino-5-methylpyridine in sulfuric acid. This helps to maintain a low concentration of the reactive electrophile and better control the reaction temperature.

  • Use a Milder Nitrating Agent: Consider using alternative nitrating agents that might offer better regioselectivity, although this may require significant process development.

Q3: I am observing the formation of N-nitro and dinitro products. How can I prevent these side reactions?

A3: The formation of N-nitro (2-(nitramino)-5-methylpyridine) and dinitro products are known side reactions in the nitration of aminopyridines.[4]

  • N-Nitration: The lone pair of electrons on the amino group can be attacked by the nitronium ion, leading to the formation of an N-nitro compound. This is often a kinetically favored product.[5]

  • Dinitration: If the reaction conditions are too harsh (e.g., high temperature, excess nitrating agent), a second nitro group can be added to the ring, leading to dinitrated products.

Strategies to Minimize N-Nitro and Dinitro Formation:

  • Protect the Amino Group: One of the most effective ways to prevent N-nitration is to protect the amino group before the nitration step. Acylation of the amino group to form an amide is a common strategy. The acetyl group can be removed by hydrolysis after nitration.

  • Careful Stoichiometry: Use a stoichiometric amount or only a slight excess of the nitrating agent to minimize the chance of dinitration.

  • Optimize Reaction Time and Temperature: Monitor the reaction progress carefully (e.g., by TLC or HPLC) to stop the reaction once the desired mononitrated product is formed. Avoid prolonged reaction times and high temperatures.

Troubleshooting Guide: A Visual Workflow

The following diagram illustrates a decision-making workflow for troubleshooting regioselectivity issues in the nitration of 2-amino-5-methylpyridine.

troubleshooting_workflow start Start: Nitration of 2-Amino-5-Methylpyridine issue Problem: Poor Regioselectivity or Side Products start->issue high_6_nitro High % of 6-Nitro Isomer issue->high_6_nitro Identify Primary Issue n_nitro_dintro Formation of N-Nitro or Dinitro Products issue->n_nitro_dintro Identify Primary Issue solution_temp Lower Reaction Temperature (0-5 °C) high_6_nitro->solution_temp Implement Solution solution_addition Slow, Controlled Addition of Nitrating Agent high_6_nitro->solution_addition Implement Solution solution_protect Protect Amino Group (e.g., Acylation) n_nitro_dintro->solution_protect Implement Solution solution_stoich Use Stoichiometric Amount of Nitrating Agent n_nitro_dintro->solution_stoich Implement Solution outcome_improved Improved Selectivity for 3-Nitro Product solution_temp->outcome_improved solution_addition->outcome_improved solution_protect->outcome_improved solution_stoich->outcome_improved

Caption: Troubleshooting workflow for regioselectivity issues.

Experimental Protocols

Protocol 1: Standard Nitration of 2-Amino-5-Methylpyridine

This protocol aims to favor the formation of 2-amino-5-methyl-3-nitropyridine.

Materials:

  • 2-Amino-5-methylpyridine

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Ammonium Hydroxide solution (for neutralization)

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-5-methylpyridine (1.0 eq) in concentrated sulfuric acid (5-10 volumes) under an ice bath to maintain a temperature of 0-5 °C.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 eq) to concentrated sulfuric acid (2 volumes) in a separate flask, also cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 2-amino-5-methylpyridine over a period of 30-60 minutes, ensuring the reaction temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-10 °C for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution to a pH of 7-8 with a concentrated ammonium hydroxide solution, keeping the mixture cool in an ice bath. A precipitate should form.

  • Collect the precipitate by filtration, wash it with cold deionized water, and dry it under vacuum.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Nitration with a Protected Amino Group

This protocol is recommended if N-nitration is a significant issue.

Part A: Acetylation of 2-Amino-5-Methylpyridine

  • Dissolve 2-amino-5-methylpyridine (1.0 eq) in a suitable solvent (e.g., dichloromethane or acetic anhydride).

  • Add acetic anhydride (1.1 eq) and a catalytic amount of a base (e.g., pyridine or triethylamine).

  • Stir the mixture at room temperature for 1-2 hours until the starting material is consumed (monitor by TLC).

  • Work up the reaction to isolate the N-(5-methylpyridin-2-yl)acetamide.

Part B: Nitration of the Acetylated Product

  • Follow the procedure outlined in Protocol 1 , using N-(5-methylpyridin-2-yl)acetamide as the starting material.

  • After workup and isolation of the nitrated acetylated product, proceed to the deprotection step.

Part C: Deprotection (Hydrolysis of the Acetyl Group)

  • Dissolve the nitrated acetylated product in an aqueous acidic or basic solution (e.g., 6M HCl or 10% NaOH).

  • Heat the mixture to reflux for 2-4 hours until the deprotection is complete (monitor by TLC).

  • Cool the reaction mixture and neutralize it to precipitate the final product, 2-amino-5-methyl-3-nitropyridine.

  • Isolate and purify the product as described in Protocol 1.

Data Summary Table

IssuePotential Cause(s)Recommended Solution(s)Expected Outcome
High percentage of 6-nitro isomer High reaction temperature, non-optimal nitrating agentLower reaction temperature (0-5 °C), slow addition of nitrating agentIncreased selectivity for the 3-nitro isomer
Formation of N-nitro product Direct attack on the amino groupProtect the amino group (e.g., acetylation) before nitrationElimination or significant reduction of N-nitro byproduct
Formation of dinitro products Excess nitrating agent, high temperature, long reaction timeUse stoichiometric nitrating agent, control temperature and reaction timeMinimized formation of dinitro byproducts

Mechanistic Insights: The Role of Substituent Effects

The regioselectivity in the nitration of 2-amino-5-methylpyridine is a classic example of the interplay of electronic and steric effects in electrophilic aromatic substitution on a heterocyclic system.

mechanism_overview cluster_directing_effects Directing Effects substrate 2-Amino-5-Methylpyridine amino_effect Amino Group (-NH2) Strong Activator Ortho, Para-Director (Directs to C3) methyl_effect Methyl Group (-CH3) Weak Activator Ortho, Para-Director (Directs to C6) electrophile Nitronium Ion (NO2+) attack_c3 Attack at C3 (Electronically Favored) electrophile->attack_c3 Major Pathway attack_c6 Attack at C6 (Sterically Less Hindered) electrophile->attack_c6 Minor Pathway product_3_nitro 2-Amino-5-methyl-3-nitropyridine (Major Product) attack_c3->product_3_nitro product_6_nitro 2-Amino-5-methyl-6-nitropyridine (Minor Product) attack_c6->product_6_nitro

Caption: Influence of directing groups on nitration regioselectivity.

References

  • Directing Effects. (n.d.). ChemTalk. Retrieved January 18, 2026, from [Link]

  • Directing Effects in Electrophilic Aromatic Substitution Reactions. (n.d.). Organic Chemistry Tutor. Retrieved January 18, 2026, from [Link]

  • Sánchez-Viesca, F., & Gómez, R. (2015). Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. American Journal of Chemistry, 5(1), 19-22.
  • A study of the mixed acid nitration of 2-amino-5-chloropyridine. (1962). New Jersey Institute of Technology. Retrieved January 18, 2026, from [Link]

  • Electrophilic aromatic substitution. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]

Sources

Technical Support Center: Purification of 5-Methyl-4-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of 5-Methyl-4-nitropyridin-2-amine (CAS No. 895520-03-3). The following troubleshooting guides and FAQs address common issues, offering both corrective protocols and the underlying scientific principles to empower your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in my crude this compound sample?

A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. A common synthesis involves the nitration of 2-Amino-4-methylpyridine. Based on this, the most likely impurities include:

  • Unreacted Starting Material: 2-Amino-4-methylpyridine.

  • Regioisomers: Nitration of the pyridine ring can yield isomeric byproducts, such as 4-Methyl-3-nitropyridin-2-amine or 4-Methyl-6-nitropyridin-2-amine. The directing effects of the amino and methyl groups, combined with the deactivating nature of the pyridine ring, make the formation of multiple isomers possible, especially under harsh nitrating conditions.[1][2]

  • Over-Nitrated Byproducts: Although less common due to the deactivating effect of the first nitro group, di-nitro products are a possibility.

  • Residual Reagents: Inorganic acids (HNO₃, H₂SO₄) and their salts after workup.

Q2: I have a crude, dark-colored solid. What is the best initial purification strategy?

A2: For a solid crude product, recrystallization is the most efficient and scalable first-line purification technique. It is excellent for removing small amounts of impurities that have different solubility profiles from the target compound.[3] If the product remains impure after one or two recrystallization attempts, or if it contains impurities with very similar solubility, then silica gel column chromatography is the recommended secondary method.

Q3: My crude product is a dark, sticky oil instead of the expected solid. What happened and how do I proceed?

A3: "Oiling out" or failing to solidify is typically due to a high concentration of impurities, which disrupts the crystal lattice formation of your target compound, effectively depressing its melting point to below room temperature.

  • Immediate Action: Attempt to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal of pure product, if available.

  • Troubleshooting: If crystallization cannot be induced, the impurity load is likely too high for direct recrystallization. In this scenario, you should proceed directly to column chromatography to isolate the product from the bulk of the impurities. The purified fractions can then be combined, the solvent evaporated, and the resulting solid can be further purified by recrystallization if necessary.

Q4: How can I reliably assess the purity of my final product?

A4: A combination of methods provides the most comprehensive assessment of purity:

  • Thin-Layer Chromatography (TLC): A pure compound should appear as a single spot. Run the TLC in multiple solvent systems of varying polarity to ensure no hidden impurities are co-eluting with your product.

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). A broad or depressed melting point indicates the presence of impurities.[4]

  • Spectroscopic Analysis: NMR (¹H and ¹³C), LC-MS, and HPLC are essential for confirming the structure and quantifying purity.[5][6] For high-purity standards required in drug development, >98% purity as determined by HPLC is often the benchmark.[7]

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique that relies on the differential solubility of a compound and its impurities in a chosen solvent at different temperatures.[8] The ideal solvent should dissolve the compound completely when hot but only sparingly when cold.[3]

Workflow for Selecting a Purification Method

G start Crude Product (this compound) is_solid Is the product a solid? start->is_solid try_crystallize Attempt to induce crystallization (scratching, seeding) is_solid->try_crystallize  No (Oil/Gum) recrystallize Perform Recrystallization is_solid->recrystallize  Yes success_crystallize Does it solidify? try_crystallize->success_crystallize success_crystallize->recrystallize  Yes chromatography Perform Column Chromatography success_crystallize->chromatography  No check_purity1 Assess Purity (TLC, Melting Point) recrystallize->check_purity1 check_purity1->chromatography  Impure pure_product Pure Product check_purity1->pure_product  Pure check_purity2 Assess Purity (TLC, LC-MS) chromatography->check_purity2 check_purity2->recrystallize  Impure (Consider re-crystallization) check_purity2->pure_product  Pure G cluster_problems Common Problems start TLC Analysis Issue problem problem start->problem Identify Problem p1 Streaking/ No Movement (Rf=0) problem->p1 Streaking p2 Spots Too High (Rf > 0.5) problem->p2 High Rf p3 Spots Too Low (Rf < 0.1) problem->p3 Low Rf p4 Poor Separation (Spots Overlap) problem->p4 Poor Separation solution solution p1->solution Cause: Strong interaction with silica. Solution: 1. Add 1% Triethylamine (TEA) to eluent. 2. Increase eluent polarity (more Ethyl Acetate). 3. Consider amine-functionalized silica. p2->solution Cause: Eluent is too polar. Solution: Decrease eluent polarity (increase Heptane/Petroleum Ether ratio). p3->solution Cause: Eluent is not polar enough. Solution: Increase eluent polarity (increase Ethyl Acetate ratio). p4->solution Cause: Eluent system not selective. Solution: 1. Try a different solvent system (e.g., Dichloromethane/Methanol). 2. Perform fine-tuning of the current eluent ratio. 3. Ensure Rf of target is ~0.2-0.3 for optimal separation.

Sources

Technical Support Center: Optimizing Suzuki Coupling with 5-Methyl-4-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing the Suzuki-Miyaura cross-coupling reaction with the challenging substrate, 5-Methyl-4-nitropyridin-2-amine. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of coupling electron-deficient, sterically hindered pyridine derivatives. Here, we will dissect common experimental hurdles and provide scientifically-grounded, actionable solutions.

Understanding the Challenge: The Substrate

The Suzuki coupling of this compound presents a unique set of challenges stemming from its electronic and structural properties. The pyridine ring is highly electron-deficient due to the strong electron-withdrawing effect of the nitro group (-NO₂) and the inherent electron-poor nature of the pyridine nitrogen. This can make the initial, often rate-limiting, oxidative addition step of the catalytic cycle more facile for aryl halides.[1][2] However, the 2-amino group can act as a coordinating ligand to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[3] Furthermore, the steric hindrance from the 5-methyl group can impede the approach of the coupling partners to the catalytic center.

The Suzuki-Miyaura Catalytic Cycle

A foundational understanding of the Suzuki-Miyaura reaction mechanism is crucial for effective troubleshooting.[4][5] The generally accepted catalytic cycle involves three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (your substituted pyridine) to form a Pd(II) complex.[1][6]

  • Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the Pd(II) complex, a step that is critically mediated by a base.[4][7]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium complex, forming the desired carbon-carbon bond and regenerating the Pd(0) catalyst.[1][4]

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd PdII_1 R¹-Pd(II)L_n-X OxAdd->PdII_1 Transmetal Transmetalation (R²-B(OR)₂ + Base) PdII_1->Transmetal PdII_2 R¹-Pd(II)L_n-R² Transmetal->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common issues encountered when working with this compound and similar substrates.

Q1: My reaction is not proceeding, or the yield is very low. What are the primary factors to investigate?

Low or no conversion is the most frequent issue. A systematic approach to diagnosing the problem is essential.

A1: Catalyst and Ligand Selection is Paramount

The choice of the palladium source and, more importantly, the ligand is critical for success with electron-deficient and potentially coordinating substrates.

  • Problem: Your Pd(0) catalyst is not being efficiently generated or is being deactivated.

  • Explanation: While Pd(PPh₃)₄ is a common catalyst, it may not be effective for this substrate. The coordination of the 2-amino group or the pyridine nitrogen to the palladium center can inhibit the reaction.[3]

  • Solution: Employ bulky, electron-rich phosphine ligands. These ligands promote both the oxidative addition and the reductive elimination steps.[8] They also create a sterically hindered environment around the palladium, which can disfavor the binding of the pyridine nitrogen.

    • Recommended Ligands: Buchwald ligands such as SPhos, XPhos, and RuPhos are excellent starting points.[9] N-heterocyclic carbenes (NHCs) are also highly effective alternatives to phosphine ligands.[4][10]

LigandKey FeaturesRecommended Pre-catalyst
SPhos Bulky, electron-rich biaryl phosphine.SPhos Pd G3
XPhos Very bulky, electron-rich biaryl phosphine.XPhos Pd G3
RuPhos Electron-rich, less sterically demanding than XPhos.RuPhos Pd G2
IPr A common N-heterocyclic carbene (NHC).PEPPSI-IPr
  • Experimental Protocol:

    • To an oven-dried Schlenk flask, add the this compound halide, the boronic acid or ester (1.2-1.5 equivalents), and the base (2-3 equivalents).

    • Add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%).

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) at least three times.

    • Add degassed solvent via syringe.

    • Heat the reaction to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC, LC-MS, or GC-MS.

A2: The Role of the Base and Solvent System

The base is not merely a spectator; it is crucial for activating the boronic acid for transmetalation.[7][11] The solvent influences the solubility of reactants and the stability of catalytic intermediates.[12][13]

  • Problem: Ineffective transmetalation due to an inappropriate base or poor solubility.

  • Explanation: A weak base may not sufficiently activate the boronic acid. The choice of solvent can dramatically affect reaction rates and even selectivity.[14][15] Biphasic systems (e.g., toluene/water) or polar aprotic solvents are commonly used.[4][10]

  • Solution:

    • Bases: Stronger, non-nucleophilic bases are often required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently successful where weaker bases like sodium carbonate fail.[8][11] Ensure the base is finely powdered and anhydrous.

    • Solvents: 1,4-Dioxane, toluene, or THF, often with a small amount of water, are standard choices.[2][4] The water can aid in dissolving the base and facilitate the transmetalation step.[16][17] Thoroughly degassing the solvent is critical to prevent oxidation of the Pd(0) catalyst.[3]

BaseSolvent SystemComments
K₃PO₄ 1,4-Dioxane/H₂O (e.g., 10:1)A robust and widely applicable choice.
Cs₂CO₃ Toluene or THFA stronger base, often effective in challenging couplings.
K₂CO₃ Ethanol/H₂O (e.g., 5:1)A milder option, can be effective in some cases.[16]
Q2: I am observing significant side reactions. How can I identify and minimize them?

Several side reactions can plague Suzuki couplings, leading to complex product mixtures and reduced yields.

A1: Protodeboronation of the Boronic Acid
  • Symptom: You observe the formation of the arene corresponding to your boronic acid (Ar-H instead of Ar-B(OH)₂).

  • Explanation: This is the cleavage of the C-B bond by a proton source, most commonly water, in the presence of a base.[3][18] Electron-deficient heteroaryl boronic acids are particularly susceptible to this side reaction.[2][19]

  • Solutions:

    • Use Anhydrous Conditions: While a small amount of water can be beneficial, excess water can promote protodeboronation. Ensure your solvents and base are as dry as possible.

    • Switch to a Boronate Ester: Boronate esters, such as pinacol (Bpin) or MIDA esters, are generally more stable towards protodeboronation than the corresponding boronic acids.[19][20][21] They can be prepared from the boronic acid or often purchased directly.

A2: Homocoupling of the Boronic Acid
  • Symptom: You observe the formation of a biaryl product derived from the coupling of two boronic acid molecules (R²-R²).

  • Explanation: This side reaction is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II) species that facilitate homocoupling.[2]

  • Solutions:

    • Strict Exclusion of Oxygen: This is the most critical preventative measure. Ensure all reagents and solvents are thoroughly degassed, and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[3]

    • Use a Pd(0) Pre-catalyst: Starting with a Pd(0) source like Pd₂(dba)₃ or a well-defined pre-catalyst that rapidly generates Pd(0) can minimize the presence of Pd(II) at the start of the reaction.

A3: Dehalogenation of the Pyridine Substrate
  • Symptom: You observe the formation of this compound (the starting material without the halogen).

  • Explanation: After oxidative addition, the palladium complex can react with a hydride source in the reaction mixture (e.g., solvent, base, or impurities), leading to reductive elimination of the dehalogenated product.[2][22]

  • Solution:

    • Inert Atmosphere: Meticulously maintain an inert atmosphere to exclude moisture, which can be a source of protons.

    • Solvent Choice: Choose a solvent less prone to acting as a hydride donor.

Q3: My boronic acid is unstable under the reaction conditions. What are my options?
  • Explanation: Some boronic acids, particularly heteroaromatic ones, can be unstable at elevated temperatures or in the presence of strong bases, leading to decomposition.[20][23]

  • Solution:

    • Use a More Stable Boron Reagent: As mentioned, pinacol or MIDA boronate esters are excellent alternatives due to their enhanced stability.[19][20]

    • Lower the Reaction Temperature: If possible, screen lower reaction temperatures. This may require a more active catalyst system (e.g., a more electron-rich ligand) to achieve a reasonable reaction rate.[24]

    • Use a Two-Chamber System: For particularly sensitive substrates, specialized setups that slowly introduce one of the reagents can sometimes mitigate decomposition.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low/No Yield in Suzuki Coupling Check_Catalyst Is the Catalyst/Ligand System Optimal? Start->Check_Catalyst Optimize_Catalyst Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) & Use a Pre-catalyst Check_Catalyst->Optimize_Catalyst No Check_Conditions Are Base & Solvent Appropriate? Check_Catalyst->Check_Conditions Yes Optimize_Catalyst->Check_Conditions Optimize_Conditions Screen Stronger Bases (K₃PO₄, Cs₂CO₃) Ensure Degassed Solvents (Dioxane, Toluene) Check_Conditions->Optimize_Conditions No Check_Side_Reactions Are Side Products Observed? Check_Conditions->Check_Side_Reactions Yes Optimize_Conditions->Check_Side_Reactions Analyze_Side_Products Identify Side Products (LCMS/NMR): - Protodeboronation - Homocoupling - Dehalogenation Check_Side_Reactions->Analyze_Side_Products Yes Success Successful Coupling Check_Side_Reactions->Success No Address_Protodeboronation Use Boronate Ester (Bpin) Ensure Anhydrous Conditions Analyze_Side_Products->Address_Protodeboronation Address_Homocoupling Strictly Exclude O₂ Use Pd(0) Pre-catalyst Analyze_Side_Products->Address_Homocoupling Address_Protodeboronation->Success Address_Homocoupling->Success

Caption: A logical workflow to diagnose and solve common issues in the Suzuki coupling reaction.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • The Organic Chemistry Tutor. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Chen, C., & King, A. O. (2001). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry, 66(9), 3343–3345. [Link]

  • Li, J., et al. (2014). 2-Aminopyridine functionalized cellulose based Pd nanoparticles: An efficient and ecofriendly catalyst for the Suzuki cross-coupling reaction. Heparin, 1(1), 1-6. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Thompson, A. S., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(8), 3048–3058. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Lebleu, T., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. CHIMIA International Journal for Chemistry. [Link]

  • Martin, R., & Buchwald, S. L. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 10(21), 4975–4978. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Lyubimov, S. E., et al. (2015). Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Chemical Engineering Transactions, 43, 691-696. [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2007). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(31), 9602–9603. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • ResearchGate. (n.d.). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. [Link]

  • Thomas, A. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Chemistry Channel. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]

  • Reddit. (2012, July 4). Suzuki coupling help. r/chemistry. [Link]

  • ResearchGate. (n.d.). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. [Link]

  • Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. PMC. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]

  • Avanthay, M., et al. (2019). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv. [Link]

  • D'Amico, L., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 875. [Link]

  • Quora. (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?[Link]

  • ResearchGate. (n.d.). Optimization in reaction conditions for Suzuki coupling reactions.... [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki coupling reaction. [Link]

  • Semantic Scholar. (n.d.). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

  • Journal of the American Chemical Society. (n.d.). The Suzuki–Miyaura Coupling of Nitroarenes. [Link]

  • ResearchGate. (n.d.). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. [Link]

  • RSC Publishing. (2020, December 10). Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. [Link]

  • ResearchGate. (n.d.). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]

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Navigating the Nuances of C-N Coupling: A Technical Guide to Troubleshooting Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Buchwald-Hartwig amination. As a cornerstone of modern synthetic chemistry, this powerful palladium-catalyzed cross-coupling reaction has revolutionized the formation of carbon-nitrogen bonds, impacting fields from drug discovery to materials science. However, its sensitivity to a multitude of reaction parameters can often lead to challenges in achieving high conversion and yield.

This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during Buchwald-Hartwig amination experiments. By understanding the underlying principles and the interplay between various reaction components, you can systematically diagnose and resolve problems, leading to successful and reproducible outcomes.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding low conversion in Buchwald-Hartwig amination.

Q1: My Buchwald-Hartwig reaction is not working or giving low yield. What are the first things I should check?

A: When encountering low conversion, a systematic check of the basics is crucial. Start with the following:

  • Inert Atmosphere: Ensure your reaction was set up under a strictly inert atmosphere (e.g., argon or nitrogen). The Pd(0) active catalyst is highly sensitive to oxygen.

  • Reagent Quality: Verify the purity and dryness of your solvent, amine, and aryl halide. Water and other impurities can poison the catalyst.

  • Base Quality: The choice and quality of the base are critical. Strong bases like sodium tert-butoxide (NaOtBu) are hygroscopic and their effectiveness can be compromised by moisture. Use freshly opened bottles or dry the base before use.

  • Catalyst and Ligand Integrity: Ensure your palladium source and phosphine ligand have not degraded. Phosphine ligands, in particular, can be sensitive to air oxidation.

Q2: I see a lot of starting material remaining. Could my catalyst not be activating?

A: This is a very common issue. The active catalyst is a Pd(0) species, which is typically generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or from a more advanced, pre-formed Pd(0) complex (precatalyst).[1] If you are using a Pd(II) source, the reduction to Pd(0) might be inefficient. Consider switching to a palladacycle precatalyst (e.g., G3 or G4 XPhos Pd precatalysts) which are designed for reliable and efficient generation of the active LPd(0) species upon exposure to a base.[1]

Q3: My reaction starts but then stalls. What could be the cause?

A: Reaction stalling can be indicative of catalyst deactivation. This can happen for several reasons:

  • Inhibitory Species: The reaction can be inhibited by species generated in situ, such as iodide from an aryl iodide starting material.[1]

  • Ligand Degradation: The phosphine ligand can be susceptible to degradation at elevated temperatures.

  • Substrate-Related Inhibition: Certain functional groups on your substrates might coordinate to the palladium center and inhibit catalysis.

Q4: I am observing side products. What are the most common side reactions in Buchwald-Hartwig amination?

A: A common side reaction is the hydrodehalogenation of the aryl halide, where the halogen is replaced by a hydrogen atom. This occurs via a competing pathway called β-hydride elimination from the palladium-amide intermediate.[2] Another potential side reaction is the formation of diarylamines if a primary amine is used, although this can often be controlled by optimizing the reaction conditions.

In-Depth Troubleshooting Guides

Problem 1: Low or No Conversion - A Deeper Dive

When basic checks don't resolve the issue of low conversion, a more thorough investigation into the reaction components is necessary.

The choice of the palladium source and the phosphine ligand is paramount for a successful Buchwald-Hartwig amination.

Causality: The ligand plays a crucial role in stabilizing the palladium center, promoting the key steps of the catalytic cycle (oxidative addition and reductive elimination), and preventing catalyst decomposition. The steric and electronic properties of the ligand must be matched to the specific substrates.

Troubleshooting Steps:

  • Evaluate the Ligand: Are you using the appropriate ligand for your substrate combination? Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often required for challenging couplings, such as those involving aryl chlorides or hindered amines.[3]

  • Consider a Precatalyst: If you are forming the catalyst in situ from a simple palladium salt (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a separate ligand, consider switching to a well-defined precatalyst. Precatalysts offer better control over the ligand:palladium ratio and lead to more reproducible formation of the active catalytic species.[1]

  • Increase Catalyst Loading: While not always the most elegant solution, increasing the catalyst loading (e.g., from 1 mol% to 2-5 mol%) can sometimes overcome issues of slow catalysis or partial catalyst deactivation.[4]

Workflow for Catalyst System Optimization

start Low Conversion ligand_choice Is the ligand appropriate for the substrates? start->ligand_choice precatalyst Are you using a precatalyst? ligand_choice->precatalyst Yes ligand1 Try a more electron-rich/bulky ligand (e.g., XPhos, RuPhos) ligand_choice->ligand1 No ligand2 Consult literature for similar substrates ligand_choice->ligand2 No loading Consider increasing catalyst loading precatalyst->loading Yes precatalyst1 Use a G3 or G4 Pd precatalyst precatalyst->precatalyst1 No success Improved Conversion loading->success ligand1->precatalyst ligand2->precatalyst precatalyst1->loading

Caption: Decision tree for troubleshooting the catalyst system.

The base is a critical component that facilitates the deprotonation of the amine to form the palladium-amide intermediate. Its strength, solubility, and physical form can significantly impact the reaction outcome.

Causality: The choice of base influences the rate of catalysis and can affect the stability of sensitive functional groups on the substrates.[5] Insoluble inorganic bases can lead to reproducibility issues, while soluble organic bases may offer milder conditions.[5][6]

Troubleshooting Steps:

  • Base Strength: For many Buchwald-Hartwig couplings, a strong base like NaOtBu or LHMDS is required.[1] However, if your substrates are base-sensitive, weaker inorganic bases like K₃PO₄ or Cs₂CO₃, or soluble organic bases like DBU, may be more suitable.[1][6]

  • Base Solubility and Physical Form: The reaction can be sensitive to the particle size and surface area of solid inorganic bases.[1] Grinding the base before use or adding Celite to prevent clumping can improve reaction consistency, especially on a larger scale.[1]

  • Screen Different Bases: If you suspect a base-related issue, screening a panel of bases with varying properties is a good strategy.

BasepKa of Conjugate AcidCommon SolventsKey Considerations
NaOtBu~19Toluene, Dioxane, THFStrong, commonly used, but can be sensitive to moisture.[1]
LHMDS~26Toluene, THFVery strong, often used for challenging couplings.
K₃PO₄~12.3Dioxane, TolueneWeaker, good for base-sensitive substrates.[1]
Cs₂CO₃~10.3Dioxane, TolueneWeaker, often more soluble than other carbonate bases.[1]
DBU~13.5Various organic solventsSoluble organic base, can lead to homogeneous reaction conditions.[5][6]

The solvent and temperature define the environment in which the reaction takes place, influencing solubility, reaction rates, and catalyst stability.

Causality: Poor solubility of any of the reaction components is a common reason for failed reactions.[1] The temperature affects the rates of all steps in the catalytic cycle, and higher temperatures are often needed, especially when using weaker bases.[1]

Troubleshooting Steps:

  • Check Solubility: At the start of the reaction, ensure that your starting materials are reasonably soluble in the chosen solvent. If not, consider a different solvent or a solvent mixture.

  • Solvent Choice: Ethereal solvents (e.g., dioxane, THF) and aromatic hydrocarbons (e.g., toluene) are commonly used.[1] Avoid chlorinated solvents, acetonitrile, and pyridine, as they can inhibit the catalyst by coordinating to the palladium center.[1]

  • Temperature Optimization: Typical reaction temperatures range from 80-100 °C.[1] If you are using a weaker base, a higher temperature may be necessary.[1] Conversely, for very reactive substrates, the temperature can sometimes be lowered to improve selectivity or functional group tolerance.[1]

Experimental Protocol: Screening Reaction Parameters

This protocol outlines a general approach for screening key reaction parameters to optimize a challenging Buchwald-Hartwig amination.

  • Setup: In an array of oven-dried reaction vials inside a glovebox, add the aryl halide (1.0 equiv), amine (1.2 equiv), and a stir bar to each vial.

  • Parameter Variation:

    • Vials 1-4 (Base Screen): Add NaOtBu, K₃PO₄, Cs₂CO₃, and DBU (2.0 equiv) to separate vials.

    • Vials 5-7 (Solvent Screen): To three vials containing the optimal base from the first screen, add toluene, dioxane, and THF.

    • Vials 8-10 (Ligand Screen): To three vials with the best base and solvent, add different phosphine ligands (e.g., XPhos, RuPhos, SPhos) with your chosen palladium source or use the corresponding precatalysts.

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) to each vial.

  • Reaction: Seal the vials, remove them from the glovebox, and heat them in a temperature-controlled heating block (e.g., at 100 °C) for a set time (e.g., 12-24 hours).

  • Analysis: After cooling, quench a small aliquot from each reaction and analyze by a suitable method (e.g., LC-MS, GC-MS, or ¹H NMR) to determine the conversion to the desired product.

Problem 2: Dealing with Challenging Substrates

Certain classes of substrates are notoriously difficult to couple via Buchwald-Hartwig amination.

Aryl chlorides are less reactive than their bromide and iodide counterparts in the oxidative addition step.

Solution: The use of highly electron-rich and sterically hindered biaryl phosphine ligands is often necessary to facilitate the oxidative addition of the C-Cl bond. Ligands like XPhos, RuPhos, and BrettPhos, often in the form of their G3 or G4 palladacycle precatalysts, have been specifically developed for this purpose.

Heterocyclic substrates can be challenging due to their potential to coordinate to the palladium catalyst and inhibit its activity.

Solution: The choice of ligand is again critical. Bidentate ligands like Josiphos-type ligands have shown promise in preventing catalyst inhibition by basic heterocycles.[3] Careful optimization of the base and solvent is also often required.

Primary amines can undergo double arylation, and the direct use of ammonia is particularly challenging due to its strong binding to palladium.[2]

Solution:

  • Monoarylation of Primary Amines: The use of bulky ligands can favor monoarylation.[3] Running the reaction at lower temperatures or with a slight excess of the amine can also help.

  • Ammonia Surrogates: For the synthesis of primary anilines, ammonia equivalents such as benzophenone imine or lithium bis(trimethylsilyl)amide (LiHMDS) can be used, followed by hydrolysis to reveal the primary amine.[2][7] More recently, catalyst systems that can directly couple ammonia have been developed.[7]

Visualizing the Catalytic Cycle and Key Intermediates

Understanding the catalytic cycle is fundamental to troubleshooting.

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Complex L-Pd(II)(Ar)(X) Pd0->OxAdd + Ar-X AmineCoord Amine Coordination [L-Pd(II)(Ar)(X)(R2NH)] OxAdd->AmineCoord + R2NH PdAmide Palladium Amide L-Pd(II)(Ar)(NR2) AmineCoord->PdAmide + Base - HX PdAmide->Pd0 Reductive Elimination Product Ar-NR2 (Product) PdAmide->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

This simplified diagram illustrates the key steps. Issues can arise at any point in this cycle, and a systematic approach to troubleshooting, as outlined in this guide, will enable you to identify and address the root cause of low conversion in your Buchwald-Hartwig amination reactions.

References

  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. Organic Process Research & Development, 24(3), 355–362. Available at: [Link]

  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Dorel, R., & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17127. Available at: [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University Graduate School. Available at: [Link]

  • Häse, F., Aldeghi, M., Hickman, R. J., et al. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Chemical Science, 11(41), 11257-11271. Available at: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. ACS Publications. Available at: [Link]

  • Help troubleshooting a Buchwald-Hartwig amination?. Reddit. Available at: [Link]

  • Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

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Technical Support Center: 5-Methyl-4-nitropyridin-2-amine Degradation Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Methyl-4-nitropyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive understanding of the potential degradation pathways of this compound. By anticipating and understanding how this molecule may degrade, you can design more robust experiments, ensure the integrity of your results, and develop stable formulations.

This resource is structured in a question-and-answer format to directly address specific issues and inquiries you may encounter during your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

Based on the chemical structure of this compound, which features a nitro group and an amino group on a pyridine ring, several factors can contribute to its degradation. These include exposure to harsh pH conditions (acidic or basic), oxidizing agents, light (particularly UV), and elevated temperatures.[1][2] Forced degradation studies, which are standard in pharmaceutical development, intentionally expose a compound to these stressors to identify potential degradation products and pathways.[3]

Q2: What are the predicted degradation pathways for this compound?

While specific experimental data on the degradation of this compound is not extensively available in public literature, we can predict the most likely degradation pathways based on the known reactivity of similar chemical moieties, such as nitropyridines and nitroaromatics.[4][1][2]

The primary predicted degradation pathways are:

  • Hydrolysis: The compound may undergo hydrolysis under strongly acidic or basic conditions. This could potentially involve the hydrolysis of the amino group to a hydroxyl group, or other ring-opening reactions under extreme pH and temperature.[1][2]

  • Oxidation: The molecule is susceptible to oxidation, which could target the amino group, the methyl group, or the pyridine ring itself, leading to the formation of N-oxides, carboxylic acids, or other oxidized species.[5]

  • Photodegradation: As a nitroaromatic compound, this compound is likely sensitive to light. Photolytic degradation can lead to complex reaction pathways, including reduction of the nitro group or polymerization.[4][1]

  • Thermal Degradation: Exposure to high temperatures can lead to decomposition, potentially involving the loss of the nitro group as nitrogen oxides.[4][2]

  • Reduction of the Nitro Group: The nitro group is a key reactive site and can be reduced to a nitroso (-NO), hydroxylamino (-NHOH), or amino (-NH2) group. This is a common pathway for nitroaromatic compounds under reducing conditions.[4][2]

Troubleshooting Guides

This section addresses specific problems that may arise during your experiments and provides actionable troubleshooting steps.

Issue 1: Inconsistent analytical results or loss of compound in solution over time.

Question: I'm observing a decrease in the concentration of my this compound stock solution, or my assay results are not reproducible. What could be the cause?

Answer: This issue frequently points to the degradation of your compound. The stability of this compound in solution is dependent on the solvent, storage conditions, and exposure to environmental factors.

Troubleshooting Steps:

  • Evaluate Solvent and pH:

    • Protic vs. Aprotic Solvents: While generally stable in common aprotic solvents like DMSO and acetonitrile, prolonged storage in protic solvents (e.g., methanol, water), especially at room temperature, could facilitate degradation.

    • pH of Aqueous Solutions: If you are working with aqueous buffers, be aware that nitropyridine derivatives can be susceptible to degradation in strongly acidic or basic conditions.[1] Ensure your buffer pH is within a stable range for the compound.

  • Protect from Light:

    • Nitroaromatic compounds are often light-sensitive.[4][1] Store all solutions containing this compound in amber vials or wrap them in aluminum foil to prevent photodegradation.

  • Control Storage Temperature:

    • Store stock solutions at or below -20°C for long-term stability. For daily use, refrigeration at 2-8°C is recommended over leaving solutions at room temperature.

  • Assess for Oxidative Degradation:

    • Avoid sources of peroxides in solvents (e.g., aged ethers). If oxidative degradation is suspected, consider degassing your solvents or adding an antioxidant, if compatible with your experimental setup.

Issue 2: Appearance of unexpected peaks in my chromatogram (HPLC, LC-MS).

Question: I'm seeing new peaks in my chromatograms when analyzing samples containing this compound. Are these impurities or degradation products?

Answer: The appearance of new, previously unobserved peaks is a strong indicator of either impurities from the initial material or, more likely, degradation of your compound.

Troubleshooting Steps:

  • Characterize the New Peaks:

    • Utilize a mass spectrometer (LC-MS) to determine the mass-to-charge ratio (m/z) of the new peaks. This is a critical first step in identifying potential degradation products.

    • Compare the observed masses to the predicted masses of potential degradation products (see Q2 and the diagram below). For example, a mass increase of 16 Da could suggest oxidation (N-oxide formation), while a decrease of 30 Da might indicate reduction of the nitro group to a nitroso group.

  • Perform a Forced Degradation Study:

    • A controlled forced degradation study is the most definitive way to identify degradation products.[6][3] This involves subjecting your compound to various stress conditions (acid, base, oxidation, heat, light) and analyzing the resulting samples by LC-MS. This will help you to confirm which degradation products are formed under specific conditions.

  • Review Synthesis and Purification Information:

    • If possible, review the synthesis of this compound to understand potential starting materials and byproducts that could be present as impurities.[7]

Predicted Degradation Pathways of this compound

The following diagram illustrates the likely degradation pathways of this compound based on the chemical properties of related molecules.

Degradation Pathways of this compound cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photodegradation Photodegradation (UV/Light) cluster_reduction Reduction main This compound hydrolysis_product 5-Methyl-4-nitropyridin-2-ol (Potential Product) main->hydrolysis_product H+/OH- n_oxide This compound N-oxide main->n_oxide [O] carboxylic_acid 2-Amino-4-nitropyridine-5-carboxylic acid main->carboxylic_acid [O] photoproducts Complex Mixture/ Polymeric Products main->photoproducts hv nitroso 5-Methyl-4-nitrosopyridin-2-amine main->nitroso [H] hydroxylamine 4-Hydroxylamino-5-methylpyridin-2-amine nitroso->hydroxylamine [H] diamine 4,5-Diaminopyridin-2-amine hydroxylamine->diamine [H]

Caption: Predicted degradation pathways of this compound.

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies. The specific concentrations and durations may need to be optimized for this compound.

Protocol 1: Hydrolytic Degradation
  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

    • Prepare solutions of 0.1 M HCl (acidic condition) and 0.1 M NaOH (basic condition).

  • Degradation Procedure:

    • For acidic hydrolysis, add a known volume of the stock solution to the 0.1 M HCl solution to achieve a final drug concentration of approximately 100 µg/mL.

    • For basic hydrolysis, add a known volume of the stock solution to the 0.1 M NaOH solution to achieve a final drug concentration of approximately 100 µg/mL.

    • Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).[6]

    • At each time point, withdraw an aliquot, neutralize it if necessary (the basic solution with acid, and the acidic solution with base), and dilute with mobile phase to a suitable concentration for analysis.

  • Analysis:

    • Analyze the samples by a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector and a mass spectrometer (LC-MS).

Protocol 2: Oxidative Degradation
  • Preparation of Solutions:

    • Prepare a stock solution of this compound as described in Protocol 1.

    • Prepare a 3% (v/v) solution of hydrogen peroxide (H₂O₂) in water.

  • Degradation Procedure:

    • Add a known volume of the stock solution to the 3% H₂O₂ solution to achieve a final drug concentration of approximately 100 µg/mL.

    • Incubate the solution at room temperature, protected from light, for a defined period.

    • At each time point, withdraw an aliquot and dilute with mobile phase for analysis.

  • Analysis:

    • Analyze the samples by LC-MS.

Protocol 3: Photodegradation
  • Sample Preparation:

    • Prepare a solution of this compound in a suitable solvent (e.g., methanol or water/acetonitrile) at a concentration of approximately 100 µg/mL in a quartz cuvette or a clear glass vial.

    • Prepare a control sample in an amber vial or wrapped in aluminum foil.

  • Degradation Procedure:

    • Expose the sample to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[3] A common condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Keep the control sample under the same conditions but protected from light.

  • Analysis:

    • Analyze both the exposed sample and the control sample by LC-MS.

Protocol 4: Thermal Degradation
  • Sample Preparation:

    • Place a known amount of solid this compound in a vial.

    • Prepare a solution of the compound in a suitable solvent.

  • Degradation Procedure:

    • Place the solid and solution samples in a temperature-controlled oven at an elevated temperature (e.g., 70°C).

    • At specified time points, remove samples. Dissolve the solid sample in a suitable solvent and dilute the solution sample for analysis.

  • Analysis:

    • Analyze the samples by LC-MS.

Data Summary Table

The following table summarizes the typical conditions for forced degradation studies. The expected level of degradation should be between 5-20% to ensure that the analytical method can effectively separate the degradation products from the parent compound.[6]

Stress ConditionReagent/ConditionTypical DurationPotential Degradation Products
Acid Hydrolysis 0.1 M - 1 M HCl24 - 72 hours at 60°CHydroxylated pyridines, ring-opened products
Base Hydrolysis 0.1 M - 1 M NaOH24 - 72 hours at 60°CHydroxylated pyridines, other nucleophilic substitution products
Oxidation 3% - 30% H₂O₂24 hours at RTN-oxides, hydroxylated species, carboxylic acids
Photodegradation ICH Q1B conditionsVariableReduced nitro species, polymeric materials, complex mixtures
Thermal Degradation 70°C - 80°C (solid & solution)24 - 72 hoursDe-nitrated compounds, other decomposition products

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  • BenchChem. (2025). stability of 3-Amino-4-nitropyridine in acidic or basic media.
  • ChemScene. (n.d.). 13505-02-7 | 4-Nitropyridin-3-amine.
  • National Institutes of Health. (n.d.). 2-Amino-5-nitropyridine | C5H5N3O2 | CID 77888 - PubChem.
  • National Institutes of Health. (n.d.).
  • ResearchGate. (2023).
  • MDPI. (n.d.).
  • ResearchGate. (2020). Photocatalytic degradation of methyl orange using Zn@[Fe(CN)
  • National Institutes of Health. (2011). Thermal decomposition of 5-(hydroxymethyl)-2-furaldehyde (HMF) and its further transformations in the presence of glycine - PubMed.

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Technical Support Center: Scale-Up Synthesis of 5-Methyl-4-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 5-Methyl-4-nitropyridin-2-amine. This document is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from the bench to a larger scale. We will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure a safe, efficient, and reproducible scale-up process.

Section 1: Synthesis Overview & Core Challenges

The synthesis of this compound typically involves the regioselective electrophilic nitration of 2-Amino-5-methylpyridine. While straightforward on paper, this reaction presents significant challenges during scale-up, primarily revolving around thermal safety, regioselectivity, and product purification.

The core of the synthesis is the nitration using a mixed acid system (concentrated nitric and sulfuric acids). Sulfuric acid protonates nitric acid to form the highly reactive nitronium ion (NO₂⁺), the key electrophile in the reaction.[1] The inherent electron-deficient nature of the pyridine ring makes nitration challenging, but the activating amino and methyl groups facilitate the reaction.[2] However, their directing effects are complex, especially under the harsh acidic conditions where the amino group is protonated, creating a meta-directing ammonium ion (-NH₃⁺).[1] This electronic interplay is the root cause of many selectivity issues.

General Synthesis Workflow

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-Up & Isolation cluster_purification Purification Prep_Reagents Reagent Preparation (Mixed Acid) Nitration Nitration Reaction (-10°C to 0°C) Prep_Reagents->Nitration Prep_StartingMaterial Starting Material Prep (2-Amino-5-methylpyridine) Prep_StartingMaterial->Nitration Quench Reaction Quench (Ice Water) Nitration->Quench Neutralize Basification / Neutralization Quench->Neutralize Isolate Product Isolation (Filtration) Neutralize->Isolate Purify Recrystallization Isolate->Purify Analyze Purity Analysis (HPLC, NMR) Purify->Analyze Final_Product Final Product This compound Analyze->Final_Product

Caption: General workflow for the synthesis of this compound.

Section 2: Troubleshooting Guide

This section is formatted as a series of problems you might encounter during the synthesis, followed by potential causes and actionable solutions.

Problem 1: Low Yield and/or Formation of Multiple Isomers

  • Question: My reaction yields are consistently low, and HPLC analysis shows multiple nitro-isomers. How can I improve the regioselectivity for the desired 4-nitro product?

  • Analysis & Solution: This is the most common challenge and stems from the complex directing effects of the substituents on the pyridine ring. In the strongly acidic medium, the activating ortho-, para-directing amino group (-NH₂) is protonated to the deactivating, meta-directing anilinium ion (-NH₃⁺).[1] The methyl group remains an ortho-, para-director. This creates a competitive environment where nitration can occur at multiple positions.

    • Strict Temperature Control: Maintain the reaction temperature rigorously between -10°C and 0°C. Even small temperature spikes can alter the delicate balance of reactivity, favoring the formation of undesired isomers.[1]

    • Slow Reagent Addition: Add the pre-chilled nitrating mixture dropwise to the solution of 2-amino-5-methylpyridine in sulfuric acid. A slow, controlled addition rate (e.g., over 2-3 hours for a pilot-scale batch) prevents localized temperature increases ("hot spots") that can lead to side reactions and decreased selectivity.[3]

    • Reagent Stoichiometry: Use a modest excess of the nitrating agent (typically 1.1 to 1.3 equivalents of nitric acid). A large excess can lead to dinitration or oxidative side products.

    • Advanced Strategy (Amino Group Protection): For ultimate control, consider protecting the amino group as an acetamide before nitration. The N-acetyl group is less activating but is still a reliable ortho-, para-director and less prone to protonation. After nitration, the protecting group is removed via hydrolysis to yield the desired product. This multi-step process often provides much cleaner results and higher regioselectivity.[1]

Problem 2: Reaction Mixture Darkens Significantly or Chars

  • Question: During the addition of the nitrating mixture, my reaction turned dark brown/black. What is causing this decomposition?

  • Analysis & Solution: Darkening or charring is a clear sign of an uncontrolled exotherm, leading to oxidative decomposition of the starting material or product. Nitration reactions are notoriously exothermic and can become hazardous if not managed properly.[4][5]

    • Verify Cooling Capacity: Ensure your reactor's cooling system is adequate for the batch size. The surface-area-to-volume ratio decreases upon scale-up, making heat removal less efficient. What worked in a 1L flask may be insufficient for a 50L reactor.

    • Improve Agitation: Poor mixing can create localized hot spots where the nitrating agent is concentrated, causing decomposition. Ensure the agitation is sufficient to disperse the reagents and maintain a uniform temperature throughout the reactor.

    • Immediate Action: If you observe rapid darkening, immediately stop the addition of the nitrating mixture and apply maximum cooling. If the temperature continues to rise uncontrollably, have a quenching plan ready (e.g., a pre-chilled, stirred vessel with a large volume of ice water). This constitutes a runaway reaction, which is a significant safety hazard.[5]

Problem 3: Difficulty Isolating the Product After Quenching

  • Question: After pouring the reaction mixture into ice water, very little solid precipitates, or I get an oily substance. How can I achieve clean precipitation of my product?

  • Analysis & Solution: This issue typically relates to incorrect pH or the presence of impurities. The product, being an amine, is soluble in strongly acidic solutions.

    • Controlled Basification: The product will precipitate when the solution is neutralized. After quenching the reaction in ice water, slowly add a pre-chilled base (e.g., 20-50% sodium hydroxide solution or ammonium hydroxide) while monitoring the temperature and pH. The target pH for maximum precipitation is typically between 7 and 9. Add the base slowly to avoid a large exotherm from the acid-base neutralization.

    • Check for Oiling Out: If the product "oils out" instead of precipitating as a solid, it may be due to impurities lowering its melting point or the precipitation occurring at a temperature above its melting point. Ensure the quench/neutralization is performed at a low temperature (0-5°C). If oiling persists, you may need to proceed with an extraction using a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and then purify the resulting crude material.

    • Sufficient Quench Volume: Use a large volume of ice/water for the quench (typically 5-10 times the reaction volume). This helps to dissipate the heat of dilution from the sulfuric acid and keeps the overall temperature low.

Problem 4: Product Purity is Low After Recrystallization

  • Question: My product is still impure after recrystallization, with the main contaminants being isomers. How can I improve the purification process?

  • Analysis & Solution: Isomers of nitropyridines can have very similar solubility profiles, making separation by simple recrystallization difficult.

    • Solvent Screening: The choice of recrystallization solvent is critical. A good solvent will dissolve the product well at high temperatures but poorly at low temperatures, while keeping the isomeric impurities dissolved at low temperatures. Screen a variety of solvents and solvent mixtures (e.g., ethanol/water, isopropanol, ethyl acetate/heptane).[1]

    • Double Recrystallization: A second recrystallization step may be necessary to achieve the desired purity.

    • Column Chromatography: While not ideal for large-scale manufacturing due to cost and solvent usage, column chromatography is an excellent method for removing stubborn impurities at the pilot scale or for producing highly pure analytical standards.

    • Characterize Impurities: Use analytical techniques like HPLC, LC-MS, and NMR to identify the exact structure of the impurities.[6] Understanding what the impurities are can provide clues to their origin (e.g., starting material impurities, reaction byproducts) and help optimize the reaction to prevent their formation in the first place.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What are the most critical safety precautions for scaling up this nitration?

    • A1: The primary hazard is a runaway reaction due to the highly exothermic nature of nitration.[5] Key precautions include:

      • Thermal Hazard Analysis: Conduct a reaction calorimetry study (e.g., using a Reaction Calorimeter, RC1) to understand the heat of reaction, heat flow, and the maximum temperature of the synthesis reaction (MTSR) before scaling up.

      • Adequate Cooling: Ensure your reactor has sufficient cooling capacity to handle the total heat output of the reaction.

      • Controlled Addition: Always add the nitrating agent to the substrate, never the other way around. Use a dosing pump for controlled, slow addition.

      • Emergency Plan: Have a clear and practiced emergency plan, including a quench procedure for a runaway reaction.

      • Personal Protective Equipment (PPE): Use appropriate PPE, including acid-resistant gloves, lab coat, and face shield. Conduct the reaction in a well-ventilated fume hood or an appropriate containment facility.

  • Q2: How can I accurately determine the isomeric ratio of my product?

    • A2: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method. Develop a method that achieves baseline separation of the desired product from all potential isomers and starting material. Proton NMR (¹H NMR) can also be used; the aromatic protons of the different isomers will have distinct chemical shifts and coupling patterns, allowing for quantification by integration.

  • Q3: My starting material, 2-amino-5-methylpyridine, has some impurities. How critical is its purity?

    • A3: Starting material purity is extremely important. Impurities in the 2-amino-5-methylpyridine (such as other isomers like 2-amino-3-methylpyridine) will also undergo nitration, leading to a complex mixture of products that can be very difficult to separate from your target compound.[7] Always use high-purity starting material (≥99%) and confirm its identity and purity by analysis before beginning the synthesis.

  • Q4: Are there any alternative, potentially safer, synthetic routes?

    • A4: Continuous flow chemistry is emerging as a significantly safer alternative for hazardous reactions like nitration.[3] By performing the reaction in a microreactor or a continuous stirred-tank reactor (CSTR), the reaction volume at any given moment is very small, drastically reducing the risk of a thermal runaway. This technology also offers superior heat and mass transfer, often leading to better yields and selectivity.[3] Other nitrating agents, such as N₂O₅ or nitronium salts (e.g., NO₂BF₄), can sometimes offer different selectivity profiles but also come with their own handling and cost considerations.

Section 4: Key Experimental Protocol (Illustrative Lab Scale)

This protocol is for illustrative purposes. All procedures must be adapted and risk-assessed for the specific scale and equipment used.

Objective: Synthesis of this compound from 2-Amino-5-methylpyridine.

Materials:

  • 2-Amino-5-methylpyridine (1.0 eq)

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Deionized Water

  • Ice

  • Sodium Hydroxide Solution (20% w/v)

  • Ethanol (for recrystallization)

Protocol:

  • Preparation of Nitrating Mixture:

    • In a separate flask, cool concentrated sulfuric acid (approx. 2.5 mL per gram of starting material) to 0°C.

    • Slowly add concentrated nitric acid (1.1 eq) to the cold sulfuric acid with stirring, ensuring the temperature does not exceed 10°C. Cool the resulting mixture to -10°C.

  • Reaction Setup:

    • Charge a multi-neck reactor equipped with a mechanical stirrer, thermocouple, and addition funnel with concentrated sulfuric acid (approx. 5 mL per gram of starting material).

    • Cool the sulfuric acid to -10°C in an ice-salt bath.

    • Slowly add 2-Amino-5-methylpyridine (1.0 eq) portion-wise, ensuring the temperature remains below 0°C. Stir until all solids are dissolved.

  • Nitration:

    • Slowly add the pre-chilled nitrating mixture from the addition funnel to the reactor over 2 hours.

    • CRITICAL: Maintain the internal reaction temperature between -10°C and -5°C throughout the addition.

    • After the addition is complete, allow the mixture to stir at -5°C for an additional 1 hour.

  • Work-Up and Isolation:

    • Prepare a separate beaker containing a vigorously stirred mixture of crushed ice and water (at least 10 times the reaction volume).

    • Slowly pour the cold reaction mixture into the ice water. A precipitate should form.

    • Cool the resulting slurry to 0-5°C and slowly add 20% sodium hydroxide solution to adjust the pH to ~8. Monitor the temperature closely to keep it below 15°C.

    • Stir the slurry for 30 minutes at 0-5°C to ensure complete precipitation.

    • Filter the solid product using a Buchner funnel and wash the filter cake thoroughly with cold deionized water until the washings are neutral.

  • Purification:

    • Dry the crude product under vacuum.

    • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water). Dissolve the solid in a minimum amount of hot solvent, filter hot to remove any insoluble impurities, and allow the filtrate to cool slowly to crystallize.

    • Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.

Troubleshooting Logic Diagram

Troubleshooting Start Low Yield or Poor Purity? Check_Isomers High Isomer Content? Start->Check_Isomers Yes Check_Decomp Decomposition/Charring? Start->Check_Decomp No Sol_Temp Improve Temperature Control (-10°C to 0°C) Check_Isomers->Sol_Temp Yes Check_Isolation Poor Isolation? Check_Decomp->Check_Isolation No Sol_Cool Verify Reactor Cooling Capacity Check_Decomp->Sol_Cool Yes Sol_pH Adjust Final pH to 7-9 During Quench Check_Isolation->Sol_pH Yes Sol_Add Slow Reagent Addition (>2 hours) Sol_Temp->Sol_Add Sol_Protect Consider Amino Group Protection Strategy Sol_Add->Sol_Protect Sol_Mix Increase Agitation Rate Sol_Cool->Sol_Mix Sol_Extract Extract with Organic Solvent if Product Oils Out Sol_pH->Sol_Extract

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • Yadav, J. S., & Nishi, T. (2020). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules, 25(15), 3485. Available from: [Link]

  • Zhang, W., et al. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Journal of Chemical Research, 39(4), 209-212. Available from: [Link]

  • The Hive Chemistry Discourse. (2002). 4-nitropyridine synthesis requested. Retrieved January 19, 2026, from [Link]

  • Lork, A., et al. (2020). Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on. Google Patents. (WO2020178175A1).
  • Krasavin, M. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 16(5), 692. Available from: [Link]

  • Hügel, H. M., & Rucsinszki, R. (2008). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Molecules, 13(10), 2568-2578. Available from: [Link]

  • Srinivas, P., et al. (2010). Process for preparation of nitropyridine derivatives. Google Patents. (WO2010089773A2).
  • FCAD Group. (n.d.). Watson: The Sole Provider Ensuring Safe Nitration for Stable Supply of 3-Fluoro-2-nitropyridine. Retrieved January 19, 2026, from [Link]

  • Pasman, H. J., & Groothuizen, T. M. (2013). Hazard of Runaway of Nitration Processes in Nitrocompounds Production. ResearchGate. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved January 19, 2026, from [Link]

  • CN104447522A. (2015). Preparation method of 5-nitro-2-aminopyridine. Google Patents.
  • National Industrial Chemicals Notification and Assessment Scheme. (2015). Pyridine, alkyl derivatives: Human health tier II assessment. Australian Government Department of Health. Available from: [Link]

  • Studer, A., & Schlepphorst, C. (2018). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ResearchGate. Available from: [Link]

  • Behr, F., et al. (1994). Process for the preparation of 2-amino-5-methyl-pyridine. Google Patents. (US5332824A).
  • CN107011254B. (2020). Synthesis and purification method of 2-amino-4-methylpyridine. Google Patents.

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Navigating the Complexities of Aminopyridine Nitration: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for the nitration of aminopyridine substrates. This guide is designed to provide in-depth, practical advice to researchers, scientists, and drug development professionals encountering challenges with this critical, yet often problematic, electrophilic aromatic substitution. As your Senior Application Scientist, I will walk you through the underlying principles and provide actionable troubleshooting strategies to help you prevent over-nitration and achieve the desired regioselectivity in your experiments.

The Challenge of Over-Nitration in Aminopyridine Synthesis

The nitration of aminopyridines is a cornerstone reaction in the synthesis of numerous pharmaceutical intermediates. However, the presence of the activating amino group and the pyridine nitrogen complicates the reaction, often leading to a mixture of products, including undesired over-nitration products. "Over-nitration" can manifest in several ways:

  • Formation of N-nitro (Nitramine) Intermediates: Particularly with 2-aminopyridine, the initial attack of the nitronium ion can occur at the exocyclic amino group, forming a nitramine. This is often the kinetically favored product at lower temperatures.[1][2]

  • Dinitration: Under harsh reaction conditions, a second nitro group can be introduced onto the pyridine ring, leading to the formation of dinitropyridines.[1][3]

  • Poor Regioselectivity: The directing effects of the amino group and the pyridine nitrogen can lead to a mixture of regioisomers, complicating purification and reducing the yield of the target molecule.

This guide will provide a structured approach to understanding and mitigating these challenges through a series of frequently asked questions and detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: Why am I isolating a nitramine intermediate instead of the desired ring-nitrated product when working with 2-aminopyridine?

This is a common observation and is rooted in the reaction mechanism. The formation of 2-nitraminopyridine is the kinetically controlled product, favored at lower temperatures (typically below 40°C).[1][2] The exocyclic amino group's nitrogen is highly nucleophilic and readily attacked by the electrophilic nitronium ion. The ring-nitrated products, 2-amino-3-nitropyridine and 2-amino-5-nitropyridine, are the thermodynamically more stable products and their formation is favored at higher temperatures (above 40-50°C).[1][2] At elevated temperatures, the nitramine can rearrange to the ring-nitrated isomers.[1][2]

Q2: My nitration of 2-aminopyridine is yielding a mixture of 3-nitro and 5-nitro isomers. How can I improve the regioselectivity?

The regioselectivity of 2-aminopyridine nitration is influenced by a concept known as "electric hindrance."[1][2] While the amino group directs ortho and para (C3 and C5 positions), the protonated pyridine ring nitrogen at C1 creates an electric repulsion. This repulsion is more pronounced at the C3 position, which is closer to the positively charged ring nitrogen. Consequently, the nitronium ion preferentially attacks the C5 position. Typically, a 9:1 ratio of 2-amino-5-nitropyridine to 2-amino-3-nitropyridine is observed.[1][2] While completely eliminating the 3-nitro isomer is challenging, maintaining precise temperature control can influence the ratio.

Q3: I am observing significant dinitration in my reaction. What are the key factors to control?

Dinitration is often a result of overly harsh reaction conditions. To prevent the formation of dinitrated products, consider the following:

  • Temperature Control: Nitration reactions are highly exothermic.[4] Run the reaction at the lowest effective temperature and ensure efficient cooling to prevent temperature spikes that can promote dinitration.

  • Stoichiometry of Nitrating Agent: Use a minimal excess of the nitrating agent. A large excess of nitric acid or mixed acid will increase the likelihood of a second nitration event.

  • Reaction Time: Monitor the reaction progress closely using techniques like TLC or HPLC. Quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to the nitrating conditions.

Q4: How can I achieve selective nitration of 3-aminopyridine without decomposition or formation of multiple isomers?

Direct nitration of 3-aminopyridine is often problematic, leading to decomposition or a mixture of products due to the strong activating and directing effects of the amino group.[5] A highly effective strategy is to use a protecting group on the amino functionality. Converting 3-aminopyridine to N,N'-di-(3-pyridyl)-urea allows for a controlled and highly selective nitration at the 2-position.[5] The urea protecting group can then be readily removed via hydrolysis to yield the desired 2-nitro-3-aminopyridine.[5]

Q5: What is the best approach for the mononitration of 4-aminopyridine?

The amino group at the 4-position strongly activates the ring towards electrophilic substitution, directing the incoming nitro group primarily to the 3-position.[6] A common and effective procedure involves the slow, dropwise addition of fuming nitric acid to a solution of 4-aminopyridine in concentrated sulfuric acid at low temperatures (0-10°C).[6][7] Careful control of the temperature and the rate of addition is crucial to prevent over-nitration and side reactions.

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting & Optimization Steps
Low or No Yield of Nitrated Product 1. Incomplete reaction. 2. Reaction temperature too low, leading to the accumulation of unreacted nitrating agent followed by uncontrolled reaction upon warming. 3. Suboptimal work-up procedure leading to product loss.1. Monitor reaction progress via TLC or HPLC and consider extending the reaction time if starting material persists. 2. Maintain a consistent and appropriate reaction temperature. For nitramine rearrangement, ensure the temperature is sufficiently high (e.g., >50°C).[1] 3. Carefully neutralize the reaction mixture during work-up, as aminopyridine derivatives can be amphoteric.[1] Perform multiple extractions with a suitable organic solvent.
Formation of Significant Dinitrated Byproducts 1. Reaction temperature is too high. 2. Excess of nitrating agent. 3. Prolonged reaction time.1. Employ a more efficient cooling bath (e.g., ice-salt) and add the nitrating agent slowly to maintain a low and stable internal temperature.[8] 2. Use a stoichiometric amount or a slight excess of the nitrating agent. 3. Monitor the reaction closely and quench it promptly upon completion.
Difficulty in Isolating and Purifying the Final Product 1. The product may co-precipitate with inorganic salts during work-up. 2. The desired product and regioisomeric byproducts have similar polarities, making chromatographic separation challenging.1. After neutralization, if the product precipitates with salts, it can be extracted from the solid mixture with a suitable hot organic solvent like ethanol or acetone. 2. Utilize column chromatography with a carefully selected solvent system; a gradient elution may be necessary. Recrystallization can also be an effective purification technique.[9]
Runaway Reaction or Uncontrolled Exotherm 1. Inadequate cooling. 2. Rapid addition of the nitrating agent. 3. Poor agitation leading to localized "hot spots".1. Ensure the cooling bath has sufficient capacity and is at the appropriate temperature.[8] 2. Add the nitrating agent dropwise with constant monitoring of the internal temperature.[8] 3. Ensure vigorous and consistent stirring throughout the addition and the course of the reaction.[4]

Experimental Protocols & Methodologies

Protocol 1: Controlled Mononitration of 2-Aminopyridine

This protocol is designed to favor the formation of the thermodynamic ring-nitrated products while minimizing over-nitration.

Materials:

  • 2-Aminopyridine

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Ammonium Hydroxide solution (for neutralization)

  • Deionized Water

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add 2-aminopyridine to concentrated sulfuric acid while cooling in an ice bath. Maintain the temperature below 20°C.

  • Nitration: Cool the solution to 0-5°C. Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise via the dropping funnel. The rate of addition should be controlled to maintain the internal temperature below 10°C.

  • Reaction Progression & Rearrangement: After the addition is complete, continue stirring at 0-10°C for 1 hour. Then, slowly allow the reaction mixture to warm to room temperature and subsequently heat it to 50-60°C for 2-3 hours to facilitate the rearrangement of any nitramine intermediate.[2]

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization & Isolation: Slowly neutralize the acidic solution with ammonium hydroxide until the pH is approximately 8. A precipitate will form.

  • Purification: Collect the precipitate by filtration, wash thoroughly with cold water, and dry under vacuum. The product can be further purified by recrystallization or column chromatography to separate the 3-nitro and 5-nitro isomers.[2]

Protocol 2: Selective Nitration of 3-Aminopyridine via a Protected Intermediate

This method utilizes a urea-based protecting group to achieve high regioselectivity for nitration at the 2-position.[5]

Step A: Formation of N,N'-di-(3-pyridyl)-urea

  • Combine 3-aminopyridine and urea in a suitable high-boiling inert solvent (e.g., o-dichlorobenzene).

  • Heat the mixture to approximately 120-190°C and maintain for several hours until the reaction is complete (monitored by TLC or HPLC).

  • Cool the reaction mixture and isolate the N,N'-di-(3-pyridyl)-urea precipitate by filtration.

Step B: Nitration of the Protected Intermediate

  • Dissolve the N,N'-di-(3-pyridyl)-urea in concentrated sulfuric acid or oleum at a controlled temperature.

  • Slowly add nitrating acid (a mixture of nitric and sulfuric acid) while maintaining the temperature between 50-70°C.[5]

  • After the reaction is complete, carefully quench the mixture by pouring it onto ice.

  • Isolate the precipitated N,N'-di-(2-nitro-3-pyridyl)-urea by filtration.

Step C: Hydrolysis (Deprotection)

  • Suspend the N,N'-di-(2-nitro-3-pyridyl)-urea in an aqueous alcohol solution (e.g., ethanol/water).

  • Add an inorganic base such as sodium hydroxide and heat the mixture to effect hydrolysis.

  • Cool the reaction mixture to crystallize the 2-nitro-3-aminopyridine product, which can then be isolated by filtration.[5]

Visualizing Reaction Pathways and Troubleshooting

Nitration_Troubleshooting cluster_start Start: Aminopyridine Nitration cluster_problem Problem Identification cluster_solutions Troubleshooting Pathways cluster_actions Corrective Actions start Aminopyridine Substrate + Nitrating Agent problem Analyze Reaction Outcome start->problem low_yield Low/No Yield problem->low_yield Low Conversion over_nitration Over-nitration (Di-nitration) problem->over_nitration Multiple Nitro Groups nitramine Nitramine Formation (2-AP) problem->nitramine N-Nitro Product poor_regio Poor Regioselectivity problem->poor_regio Isomer Mixture action_temp Adjust Temperature low_yield->action_temp Check for sufficient activation energy action_time Optimize Reaction Time low_yield->action_time Ensure completion over_nitration->action_temp Reduce Temperature action_reagent Modify Reagent Stoichiometry over_nitration->action_reagent Decrease Nitrating Agent over_nitration->action_time Shorten Duration action_rearrange Promote Rearrangement (Heat) nitramine->action_rearrange Kinetic Product Formed poor_regio->action_temp Fine-tune for selectivity action_protect Use Protecting Group (3-AP) poor_regio->action_protect For 3-Aminopyridine

Caption: A decision-making workflow for troubleshooting common issues in aminopyridine nitration.

Aminopyridine_Nitration_Pathways cluster_2AP 2-Aminopyridine Nitration cluster_3AP 3-Aminopyridine Nitration cluster_4AP 4-Aminopyridine Nitration AP2 2-Aminopyridine Nitramine 2-Nitraminopyridine (Kinetic Product) AP2->Nitramine Low Temp (<40°C) AP2_3N 2-Amino-3-nitropyridine (Thermodynamic) Nitramine->AP2_3N Rearrangement (Heat >50°C) AP2_5N 2-Amino-5-nitropyridine (Thermodynamic, Major) Nitramine->AP2_5N Rearrangement (Heat >50°C) AP3 3-Aminopyridine Protected_AP3 N,N'-di-(3-pyridyl)-urea AP3->Protected_AP3 Protection Nitrated_Protected_AP3 N,N'-di-(2-nitro-3-pyridyl)-urea Protected_AP3->Nitrated_Protected_AP3 Nitration AP3_2N 2-Nitro-3-aminopyridine Nitrated_Protected_AP3->AP3_2N Hydrolysis AP4 4-Aminopyridine AP4_3N 4-Amino-3-nitropyridine AP4->AP4_3N Direct Nitration (Low Temp)

Caption: Reaction pathways for the nitration of different aminopyridine isomers.

References

  • Sánchez-Viesca, F., & Gómez, R. (2015). Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. American Journal of Chemistry, 5(1), 19-22. Available at: [Link]

  • ResearchGate. (2024). Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. Available at: [Link]

  • Patsnap. (2012). Preparation method of 2-amino-3-nitro pyridine. Available at: [Link]

  • Google Patents. (1990). Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction.
  • Organic Syntheses. 2,3-diaminopyridine. Available at: [Link]

  • Semantic Scholar. (2000). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Available at: [Link]

  • ResearchGate. (2024). Dinitropyridines: Synthesis and Reactions. Available at: [Link]

  • Sánchez-Viesca, F., & Gómez, R. (2015). Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. ResearchGate. Available at: [Link]

  • Google Patents. (2017). A kind of method and its purification process that aminopyridine is prepared by picoline.
  • Google Patents. (2012). Preparation method of 2-chloro-3-aminopyridine.
  • ResearchGate. (2022). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Available at: [Link]

  • ACS Publications. (2022). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Available at: [Link]

  • Digital Commons @ NJIT. (1956). A study of the mixed acid nitration of 2-amino-5-chloropyridine. Available at: [Link]

  • Google Patents. (2006). Process for preparing 2-aminopyridine derivatives.
  • RSC Publishing. (1998). Selective vicarious nucleophilic amination of 3-nitropyridines. Available at: [Link]

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  • ResearchGate. (2000). Synthesis of 4-aminopyridine and 4- Acetylaminopyridine by Reduction of 4-nitropyridinen- Oxide with Iron and Mineral Acids. Available at: [Link]

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Technical Support Center: Separation of 5-Methyl-4-nitropyridin-2-amine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 5-Methyl-4-nitropyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in isolating the desired this compound isomer from reaction mixtures. As a key intermediate in the synthesis of various pharmaceuticals, its purity is paramount.[1][2][3] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common separation issues.

Understanding the Challenge: The Isomeric Impurity

The primary challenge in obtaining pure this compound arises from its synthesis. The most common synthetic route is the electrophilic nitration of 2-amino-4-methylpyridine.[4] While the amino group at the 2-position directs the nitration towards the 5-position (para to the amino group), a common side reaction is the formation of the 3-nitro isomer, 2-amino-4-methyl-3-nitropyridine.[4]

Target Molecule: this compound Primary Isomeric Impurity: 2-amino-4-methyl-3-nitropyridine

The structural similarity of these isomers can make their separation challenging. This guide will focus on chromatographic and crystallization techniques to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomers I should be concerned about when synthesizing this compound?

A1: The most common isomeric impurity is 2-amino-4-methyl-3-nitropyridine.[4] This arises from the non-selective nitration of the precursor, 2-amino-4-methylpyridine. Depending on the reaction conditions, other minor impurities might be present, but the 3-nitro isomer is typically the most significant separation challenge.

Q2: What are the key differences in physical properties between the 5-nitro and 3-nitro isomers that can be exploited for separation?

Q3: Which analytical technique is best for monitoring the separation of these isomers?

A3: High-Performance Liquid Chromatography (HPLC) is the recommended technique for both monitoring the progress of the separation and for final purity assessment. A well-developed HPLC method can provide excellent resolution of these closely related isomers.

Q4: Can I use techniques other than chromatography for separation?

A4: Yes, fractional crystallization can be an effective method, particularly for larger scale purifications. This technique relies on differences in the solubility of the isomers in a given solvent system. Seeding the supersaturated solution with a crystal of the desired isomer can sometimes promote selective crystallization.[6]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Q1: My HPLC chromatogram shows co-eluting or poorly resolved peaks for the 5-nitro and 3-nitro isomers. What should I do?

A1: This is a common issue when separating closely related isomers. Here’s a systematic approach to improve resolution:

  • Optimize the Mobile Phase:

    • Solvent Strength: Adjust the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. A lower organic content will generally increase retention times and may improve separation.

    • Change the Organic Modifier: Acetonitrile and methanol have different selectivities. If you are using one, try the other.

    • pH Adjustment: Since these are basic compounds, the pH of the mobile phase can significantly impact retention and selectivity. Experiment with a pH range around the pKa of the analytes (typically around 5.2-6 for aminopyridines).[7][8]

    • Additives: The use of additives like formic acid or ammonium formate can improve peak shape and selectivity.[4]

  • Change the Stationary Phase:

    • If mobile phase optimization is insufficient, consider a column with a different selectivity. For these types of isomers, a column that facilitates hydrogen bonding interactions can be very effective.[4] Phenyl columns can also offer alternative selectivity for aromatic compounds.

Q2: I'm observing peak tailing for my this compound peak. What could be the cause and how do I fix it?

A2: Peak tailing is often caused by secondary interactions between the basic amine groups and residual silanols on the silica-based column packing.

  • Mobile Phase Modification: Add a competitive base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). This will mask the active sites on the stationary phase.

  • Use a Modern Column: Employ a column with end-capping or a base-deactivated stationary phase designed for the analysis of basic compounds.

  • Lower Sample Load: Overloading the column can also lead to peak tailing. Try injecting a smaller amount of your sample.

Crystallization Troubleshooting

Q1: I'm trying to purify my product by crystallization, but both isomers seem to be precipitating out together.

A1: This indicates that the solubilities of the two isomers are very similar in your chosen solvent.

  • Solvent Screening: Experiment with a variety of solvents or solvent mixtures. The ideal solvent will have a steep solubility curve for the desired isomer (highly soluble when hot, sparingly soluble when cold) and will keep the undesired isomer in solution.

  • Slow Cooling: Allow the solution to cool slowly to room temperature, and then gradually to a lower temperature (e.g., in a refrigerator). Slow cooling promotes the formation of larger, purer crystals.

  • Seeding: If you have a small amount of pure this compound, use it to seed the supersaturated solution. This can induce the crystallization of the desired isomer.[6]

Q2: My crystallization yield is very low, even though I know the desired product is in the mother liquor.

A2: This could be due to several factors:

  • Solvent Choice: The solvent may be too good at dissolving your compound, even at low temperatures. Try a solvent in which your compound is less soluble.

  • Concentration: You may not be reaching a sufficient level of supersaturation. Try evaporating some of the solvent before cooling.

  • Cooling Temperature: Ensure you are cooling the solution to a low enough temperature to induce crystallization.

Experimental Protocols

Protocol 1: HPLC Method for Isomer Separation

This protocol provides a starting point for developing a robust HPLC method for separating this compound from its 3-nitro isomer.

Table 1: HPLC Method Parameters

ParameterRecommended ConditionRationale
Column SHARC 1 (3.2 x 100 mm, 5 µm) or similar hydrogen-bonding columnThese columns are specifically designed to separate isomers based on hydrogen bonding interactions, which can be effective for these compounds.[4]
Mobile Phase Acetonitrile/Methanol (e.g., 60/40) with 0.1% Formic AcidThe combination of acetonitrile and methanol allows for fine-tuning of selectivity. Formic acid helps to protonate the basic analytes, leading to better peak shape and retention on a reversed-phase or mixed-mode column.[4][8]
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Detection UV at 270 nmBoth isomers should have significant UV absorbance at this wavelength.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 5 µLA small injection volume helps to prevent column overload.

Workflow for HPLC Method Development:

HPLC_Workflow start Prepare Sample and Standard Solutions scout Initial Scouting Run with Recommended Conditions start->scout eval1 Evaluate Resolution and Peak Shape scout->eval1 opt_mp Optimize Mobile Phase (Solvent Ratio, pH, Additives) eval1->opt_mp Resolution < 1.5 final Finalized HPLC Method eval1->final Resolution > 1.5, Good Peak Shape eval2 Evaluate Resolution and Peak Shape opt_mp->eval2 opt_col Change Column (e.g., Phenyl, C18) eval2->opt_col Resolution still < 1.5 eval2->final Resolution > 1.5, Good Peak Shape eval3 Evaluate Resolution and Peak Shape opt_col->eval3 eval3->opt_mp Further Optimization Needed eval3->final Resolution > 1.5, Good Peak Shape

Caption: Workflow for HPLC method development for isomer separation.

Protocol 2: Fractional Crystallization for Purification

This protocol outlines a general procedure for purifying this compound by fractional crystallization.

  • Solvent Selection:

    • Test the solubility of the impure mixture in a range of solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures with water) at room temperature and at their boiling points.

    • The ideal solvent will show a significant increase in solubility with temperature for the desired 5-nitro isomer, while the 3-nitro isomer remains more soluble at lower temperatures.

  • Dissolution:

    • In a flask equipped with a reflux condenser, add the impure solid.

    • Add the chosen solvent portion-wise and heat the mixture to boiling with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Cooling and Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. To encourage slow cooling, you can insulate the flask.

    • If crystallization does not occur, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure 5-nitro isomer.

    • Once crystals begin to form, place the flask in an ice bath or refrigerator for at least one hour to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the dissolved impurity.

    • Dry the crystals in a vacuum oven at a suitable temperature.

Logical Flow for Crystallization Solvent Selection:

Crystallization_Logic start Start with Impure Isomer Mixture sol_screen Screen Solvents for Differential Solubility start->sol_screen dissolve Dissolve in Minimum Hot Solvent sol_screen->dissolve cool Slowly Cool to Induce Crystallization dissolve->cool isolate Isolate Crystals by Filtration cool->isolate mother_liquor Analyze Mother Liquor for Impurity cool->mother_liquor analyze Analyze Purity by HPLC isolate->analyze analyze->dissolve Purity < 99%, Recrystallize end Pure 5-Nitro Isomer analyze->end Purity > 99%

Caption: Decision-making process for fractional crystallization.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Synthetic Strategies for 2-Amino-4-methyl-5-nitropyridine and Analogs. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Geronimo, I., & Martinez, A. (2010). Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. International Journal of Molecular Sciences, 11(12), 5085-5098.
  • Google Patents. (n.d.). WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
  • Google Patents. (n.d.). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
  • Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.
  • Eureka | Patsnap. (n.d.). Synthesis method of 2-isopropyl-3-amino-4-methylpyridine. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). c5sc02983j1.pdf. Retrieved from [Link]

  • MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 16(5), 731.
  • Digital Commons @ NJIT. (n.d.). A study of the mixed acid nitration of 2-amino-5-chloropyridine. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Retrieved from [Link]

  • ResearchGate. (2021). A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H2SO4/HNO3. Retrieved from [Link]

  • International Journal of ChemTech Research. (n.d.). A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. Retrieved from [Link]

  • Google Patents. (n.d.). CN104447522A - Preparation method of 5-nitro-2-aminopyridine.
  • ResearchGate. (n.d.). (PDF) 2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol Schiff base ligand and its Cu(II) and Zn(II) complexes: Synthesis, Characterization and Biological investigations. Retrieved from [Link]

  • MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 16(5), 731.
  • Science Madness Discussion Board. (2019). Separation of isomers by selective seeding and crystallisation? Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.

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Validation & Comparative

Introduction: The Significance of the 5-Methyl-4-nitropyridin-2-amine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Characterization of 5-Methyl-4-nitropyridin-2-amine Derivatives for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the pyridine ring stands out as a "privileged" structural motif, frequently incorporated into a vast array of pharmacologically active molecules.[1] Among the numerous substituted pyridines, this compound and its derivatives represent a particularly valuable class of chemical intermediates.[2] Their unique electronic and structural features, arising from the interplay of the electron-donating amino and methyl groups with the electron-withdrawing nitro group on the pyridine core, make them versatile building blocks for complex molecular architectures.

These compounds are not merely synthetic curiosities; they are foundational to the development of targeted therapeutics and advanced agrochemicals. For instance, they serve as crucial precursors in the synthesis of kinase inhibitors for cancer therapy, novel antimicrobials, and potent herbicides.[1][2] The strategic modification of the parent scaffold allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, bioavailability, and target-binding affinity. This guide provides a comprehensive comparison of the essential techniques used to characterize these derivatives, offering field-proven insights into the causality behind experimental choices and ensuring a self-validating system for protocol design.

Synthetic Strategies: From Core Precursor to Diversified Derivatives

The commercially available 2-amino-4-methyl-5-nitropyridine often serves as the primary starting material for the synthesis of a wide range of derivatives.[1] Synthetic transformations typically target the amino group or involve nucleophilic substitution, leveraging the reactivity imparted by the nitro group. A common and illustrative derivatization is the formation of Schiff bases through condensation with various aldehydes, which can then be used to create metal complexes with interesting biological activities.[3][4]

The choice of synthetic route is dictated by the desired final compound. For example, the development of the DNA-dependent protein kinase inhibitor AZD7648 utilized 2-amino-4-methyl-5-nitropyridine as the initial building block in a multi-step synthesis.[1][5]

Synthetic_Workflow Start This compound (Starting Material) Reaction Reaction with Functionalizing Agent (e.g., Aldehyde, Acyl Chloride) Start->Reaction Condensation/ Substitution Derivative Target Derivative (e.g., Schiff Base, Amide) Reaction->Derivative Product Formation

Caption: General synthetic workflow for derivatization.

A Comparative Guide to Spectroscopic and Structural Characterization

A robust and multi-faceted analytical approach is critical to unambiguously confirm the structure and purity of newly synthesized this compound derivatives. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating characterization package.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for elucidating the precise chemical structure of organic molecules in solution. Both ¹H and ¹³C NMR are essential for confirming the successful synthesis of derivatives.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Key signals to analyze in these derivatives include the aromatic protons on the pyridine ring, the methyl group protons, and the amine proton. Chemical shifts are highly sensitive to changes in the electronic environment caused by derivatization.

  • ¹³C NMR: Reveals the number of chemically distinct carbon atoms and their hybridization state. This is crucial for confirming the carbon skeleton of the molecule and the presence of key functional groups.

Experimental Insight: The downfield shift of aromatic protons is often indicative of the electron-withdrawing effect of the nitro group. When forming a Schiff base derivative, the appearance of a new singlet in the δ 9.5-10.0 ppm region of the ¹H NMR spectrum is a definitive indicator of the formation of the azomethine (-N=CH-) proton.[3]

Table 1: Representative ¹H NMR Data for a Schiff Base Derivative [3]

Proton TypeChemical Shift (δ, ppm)MultiplicityInferred Structural Feature
Phenolic -OH10.31SingletHydroxy group from aldehyde
Azomethine -N=CH-9.67SingletImine bond formation confirmed
Aromatic Protons6.87 - 7.81MultipletProtons on pyridine and phenyl rings
Methoxy -OCH₃3.99SingletMethoxy group from aldehyde
Mass Spectrometry (MS): Unveiling the Molecular Weight

Mass spectrometry is indispensable for determining the molecular weight of the synthesized derivative, providing direct confirmation of its elemental composition. High-resolution mass spectrometry (HRMS) can provide extremely accurate mass measurements, allowing for the determination of the molecular formula.

Experimental Insight: The molecular ion peak (M+) in the mass spectrum should correspond to the calculated molecular weight of the target derivative. For example, the parent compound, 2-Amino-4-methyl-5-nitropyridine, has a molecular weight of approximately 153.14 g/mol .[6] Any derivatization will result in a predictable mass shift.

Table 2: Mass Spectrometry Data for a Schiff Base Ligand and its Metal Complexes [4]

CompoundCalculated Mass (m/z)Found Mass (m/z)Interpretation
Schiff Base Ligand (HL)273.07273.1883Confirms formation of the ligand.
Copper Complex (HL-Cu)607.02607.2324Confirms coordination of one Cu(II) ion with two ligand molecules.
Zinc Complex (HL-Zn)609.06609.2324Confirms coordination of one Zn(II) ion with two ligand molecules.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence or absence of specific functional groups. It works by measuring the absorption of infrared radiation by molecular vibrations.

Experimental Insight: For derivatives of this compound, key vibrational bands to monitor include the N-H stretch of the amino group, the asymmetric and symmetric stretches of the NO₂ group, and C=N vibrations in the pyridine ring. Upon formation of a Schiff base, the disappearance of the primary amine N-H stretches and the appearance of a strong C=N imine stretch around 1660-1670 cm⁻¹ provides clear evidence of the reaction's success.[4]

Table 3: Characteristic IR Absorption Bands (cm⁻¹) [4][6]

Functional GroupTypical Wavenumber (cm⁻¹)Significance
N-H Stretch (Amine)3100 - 3400Indicates presence of the amino group.
C=N Stretch (Imine)1660 - 1670Confirms Schiff base formation.
C=C, C=N (Aromatic)1400 - 1600Vibrations of the pyridine ring.
NO₂ Asymmetric Stretch1500 - 1550Characteristic of the nitro group.
NO₂ Symmetric Stretch1330 - 1370Characteristic of the nitro group.
M-O, M-N (Complexes)450 - 600Indicates coordination to a metal center.
X-ray Crystallography and UV-Visible Spectroscopy: Probing 3D Structure and Electronic Properties

For a definitive understanding of the solid-state structure and electronic behavior, X-ray crystallography and UV-Visible spectroscopy are employed.

  • Single-Crystal X-ray Diffraction: Provides the absolute three-dimensional structure of a molecule, including precise bond lengths, angles, and intermolecular interactions like hydrogen bonding. This technique is invaluable for understanding how subtle changes, such as the position of the methyl group, can drastically alter the molecular conformation and crystal packing.[7] For instance, a study comparing 2-N-phenylamino-5-nitro-4-methylpyridine with its 6-methyl isomer revealed significant differences in their planarity and hydrogen-bonding motifs, which in turn affected their optical properties.[7]

  • UV-Visible Spectroscopy: Measures the electronic transitions within a molecule. The position and intensity of absorption bands are sensitive to the extent of conjugation and the electronic nature of the substituents. A comparison between isomers showed that a more planar conformation leads to a narrower HOMO-LUMO gap and a significant red-shift (bathochromic shift) in the absorption maximum.[7]

Characterization_Workflow cluster_0 Primary Characterization cluster_1 Advanced Characterization NMR NMR Spectroscopy (¹H, ¹³C) XRAY X-ray Crystallography NMR->XRAY Informs Solid-State Structure Analysis MS Mass Spectrometry (HRMS) IR IR Spectroscopy UVVIS UV-Vis Spectroscopy IR->UVVIS Correlates with Electronic Transitions Product Synthesized Derivative Product->NMR Confirms Covalent Structure Product->MS Confirms Molecular Weight Product->IR Confirms Functional Groups

Caption: Integrated workflow for derivative characterization.

Experimental Protocol: Synthesis and Characterization of a Schiff Base Derivative

This protocol provides a representative example for the synthesis of a 2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol Schiff base ligand, a common derivative type.[3][4]

Objective: To synthesize a Schiff base from 5-nitropyridin-2-amine and characterize it using NMR, IR, and MS.

Materials:

  • 5-nitropyridin-2-amine (1 equivalent)

  • 4-hydroxy-3-methoxybenzaldehyde (Vanillin) (1 equivalent)

  • Ethanol (solvent)

  • Deuterated DMSO (DMSO-d₆) for NMR

Synthesis Protocol:

  • Dissolution: Dissolve 5-nitropyridin-2-amine in a minimal amount of hot ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Addition: In a separate beaker, dissolve an equimolar amount of 4-hydroxy-3-methoxybenzaldehyde in ethanol. Add this solution dropwise to the stirred amine solution.

  • Reaction: Reflux the resulting mixture for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The precipitated solid product is collected by filtration.

  • Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials and dry it under vacuum. The yield should be calculated based on the initial amount of the limiting reagent.

Characterization Protocol:

  • ¹H and ¹³C NMR: Prepare a sample by dissolving a small amount of the dried product in DMSO-d₆. Acquire ¹H and ¹³C NMR spectra. Confirm the presence of the azomethine proton peak (~9.7 ppm) and the disappearance of the amine protons.

  • Mass Spectrometry: Analyze the sample using an ESI-MS (Electrospray Ionization Mass Spectrometry) to find the molecular ion peak corresponding to the calculated mass of the product (273.07 g/mol ).

  • FT-IR: Prepare a KBr pellet or use an ATR (Attenuated Total Reflectance) accessory to obtain the IR spectrum. Verify the presence of the C=N imine stretch (~1669 cm⁻¹) and the characteristic NO₂ stretches.

Conclusion

The characterization of this compound derivatives is a systematic process that relies on the synergistic application of multiple analytical techniques. While NMR, MS, and IR spectroscopy provide the foundational evidence for a derivative's structure and purity, advanced methods like X-ray crystallography and UV-Vis spectroscopy offer deeper insights into its three-dimensional conformation and electronic properties. This comprehensive characterization is not merely an academic exercise; it is a critical step in the drug development pipeline, ensuring that molecules advanced for further study have been unambiguously identified and are of the highest purity. The principles and protocols outlined in this guide provide a robust framework for researchers to confidently synthesize and validate novel derivatives built upon this versatile and important chemical scaffold.

References

  • PubChem. 2-Amino-4-methyl-5-nitropyridine. National Center for Biotechnology Information. [Link]

  • Yamamoto, Y., & Arakawa, T. (2020). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules, 25(21), 5183. [Link]

  • Bakulina, O., et al. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 15(6), 692. [Link]

  • Deepika, P., et al. (2022). 2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol Schiff base ligand and its Cu(II) and Zn(II) complexes: synthesis, characterization and biological investigations. Heliyon, 8(6), e09648. [Link]

  • Lin, K., et al. (2014). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Molecules, 19(12), 20059-20077. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • The Royal Society of Chemistry. Supporting Information for: A general synthesis of N-aryl- and N-alkyl-N-hydroxy-carbamates and -ureas. [Link]

  • Deepika, P., et al. (2022). 2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol Schiff base ligand and its Cu(II) and Zn(II) complexes: Synthesis, Characterization and Biological investigations. ResearchGate. [Link]

  • Bakulina, O., et al. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]

  • Google Patents. CN103193704A - 2-hydroxy-4-amino-5-methylpyridine heterocyclic compound.
  • Google Patents. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).
  • Cîrcu, V., et al. (2022). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. Materials, 15(23), 8415. [Link]

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A Comparative Guide to the Biological Activity of Compounds Synthesized from 5-Methyl-4-nitropyridin-2-amine: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Scaffold of 5-Methyl-4-nitropyridin-2-amine in Medicinal Chemistry

The pyridine nucleus is a cornerstone in the architecture of pharmacologically active molecules, prized for its ability to engage in hydrogen bonding and its overall metabolic stability. Within this class, this compound and its structural isomers serve as highly versatile starting materials for the synthesis of a diverse array of bioactive compounds. The presence of the nitro group, a potent electron-withdrawing moiety, activates the pyridine ring for nucleophilic substitution, while the amino group provides a convenient handle for a variety of chemical transformations. This guide provides an in-depth technical comparison of several classes of compounds synthesized from this privileged scaffold, offering insights into their synthesis, biological activities, and mechanisms of action, supported by experimental data and detailed protocols.

I. Anticancer Agents: Targeting Key Pathways in Malignancy

Derivatives of this compound have demonstrated significant potential in oncology, primarily through the inhibition of critical enzymes involved in cell signaling and DNA repair.

DNA-Dependent Protein Kinase (DNA-PK) Inhibitors

Expertise & Experience: DNA-PK is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[1][2] Inhibition of DNA-PK can sensitize cancer cells to DNA-damaging agents like radiation and certain chemotherapeutics. The synthesis of potent and selective DNA-PK inhibitors has been a significant goal in cancer drug discovery.

A prime example is AZD7648 , a highly selective DNA-PK inhibitor.[3] Its synthesis utilizes 2-amino-4-methyl-5-nitropyridine as a key starting material.[4]

Mechanism of Action: AZD7648 functions by competitively binding to the ATP-binding site of the DNA-PK catalytic subunit (DNA-PKcs). This prevents the phosphorylation of downstream targets, thereby stalling the NHEJ repair pathway. The accumulation of unrepaired DSBs ultimately triggers apoptotic cell death in cancer cells.

DNA_PK_Inhibition DNA_Damage DNA Double-Strand Break Ku70_80 Ku70/80 Complex DNA_Damage->Ku70_80 recruits DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs recruits NHEJ Non-Homologous End Joining DNA_PKcs->NHEJ activates NHEJ->DNA_Damage repairs Apoptosis Apoptosis NHEJ->Apoptosis prevents AZD7648 AZD7648 AZD7648->DNA_PKcs inhibits

Caption: Inhibition of the DNA-PK mediated NHEJ pathway by AZD7648.

Experimental Protocol: Synthesis of AZD7648 Precursor

This protocol outlines the initial steps for the synthesis of a key intermediate for AZD7648, starting from 2-amino-4-methyl-5-nitropyridine.[4][5]

Materials:

  • 2-Amino-4-methyl-5-nitropyridine

  • Dimethylformamide dimethyl acetal (DMF-DMA)

  • Hydroxylamine hydrochloride

  • Methanol

  • Trifluoroacetic anhydride (TFAA)

  • Tetrahydrofuran (THF)

  • Ammonium formate

  • 10% Palladium on carbon (Pd/C)

  • Ethanol

Procedure:

  • Step 1: Formation of Formamidine. A mixture of 2-amino-4-methyl-5-nitropyridine and DMF-DMA is heated to generate the corresponding formamidine derivative.

  • Step 2: Formation of N-hydroxyformimidamide. The formamidine derivative is then reacted with hydroxylamine hydrochloride in methanol to yield the N-hydroxyformimidamide.

  • Step 3: Cyclization to Triazolo[1,5-a]pyridine. The N-hydroxyformimidamide is cyclized using trifluoroacetic anhydride in THF to form the triazolo[1,5-a]pyridine ring system.

  • Step 4: Reduction of the Nitro Group. The nitro group of the triazolo[1,5-a]pyridine derivative is reduced to an amino group using ammonium formate and Pd/C in ethanol. This amino intermediate is then carried forward for coupling with the purine core of AZD7648.[6]

Thiazolidinone-Based Anticancer Agents

Expertise & Experience: Thiazolidin-4-ones are a class of heterocyclic compounds known for a wide range of biological activities, including anticancer effects.[7] When conjugated with a nitropyridine moiety, these compounds can exhibit potent cytotoxicity against various cancer cell lines.

Mechanism of Action: The anticancer activity of nitropyridine-thiazolidinone conjugates often involves the induction of apoptosis.[8][9] Mechanistic studies have shown that these compounds can trigger both intrinsic and extrinsic apoptotic pathways, leading to the activation of caspases and subsequent cell death.[10] Some derivatives have also been shown to arrest the cell cycle at the G0/G1 or G2/M phase.[10][11]

Apoptosis_Induction Thiazolidinone Nitropyridine-Thiazolidinone Derivative Bax Bax (pro-apoptotic) Thiazolidinone->Bax upregulates Bcl2 Bcl-2 (anti-apoptotic) Thiazolidinone->Bcl2 downregulates Mitochondria Mitochondria Bax->Mitochondria Bcl2->Mitochondria inhibits Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by nitropyridine-thiazolidinone derivatives.

Comparative Anticancer Activity of Nitropyridine-Thiazolidinone Derivatives

Compound IDR GroupCancer Cell LineIC50 (µM)Reference
4a 4-DimethylaminophenylHepG213.05 ± 0.12[12]
HCT-11622.83 ± 0.25[12]
A54917.75 ± 0.15[12]
MCF-715.42 ± 0.14[12]
2h Propanoic acidMOLT-4 (Leukemia)< 0.01[13]
SW-620 (Colon)< 0.01[13]
7g 5-chloro-2-oxoindolin-3-ylideneMCF-740[14]
A54940[14]
PC350[14]

Experimental Protocol: In Vitro Cytotoxicity MTT Assay

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of synthesized compounds on cancer cell lines.[15][16]

Materials:

  • Synthesized nitropyridine-thiazolidinone derivatives

  • Human cancer cell lines (e.g., MCF-7, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.

Janus Kinase 2 (JAK2) Inhibitors

Expertise & Experience: The JAK/STAT signaling pathway is a critical regulator of cytokine-mediated cellular responses, and its dysregulation is implicated in various cancers and inflammatory diseases.[17] JAK2 is a key member of this family, and its inhibitors have shown therapeutic promise.

Mechanism of Action: JAK2 inhibitors are typically small molecules that act as ATP-competitive inhibitors.[18] They bind to the ATP-binding pocket of the JAK2 kinase domain, preventing the phosphorylation and activation of STAT proteins. This blockade of the JAK/STAT pathway disrupts downstream signaling, leading to reduced cell proliferation and induction of apoptosis in cancer cells.[19]

JAK_STAT_Inhibition Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds JAK2 JAK2 Receptor->JAK2 activates STAT STAT JAK2->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression regulates Inhibitor JAK2 Inhibitor Inhibitor->JAK2 inhibits

Caption: Inhibition of the JAK/STAT signaling pathway by a JAK2 inhibitor.

Comparative Activity of Pyridine-Based JAK2 Inhibitors

Compound IDTargetIC50 (nM)Selectivity vs JAK1Selectivity vs JAK3Reference
A8 JAK2538.6-fold54.6-fold[17][20]
21b JAK29276-fold184-fold[21]
LY2784544 JAK255--[22]

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay for JAK2

This protocol provides a general outline for a competitive binding assay to determine the IC50 of inhibitors against JAK2, based on the LanthaScreen™ technology.[9]

Materials:

  • Purified JAK2 enzyme

  • LanthaScreen™ Eu-anti-tag antibody

  • Alexa Fluor™ 647-labeled kinase tracer

  • Test compounds (potential JAK2 inhibitors)

  • Assay buffer

  • 384-well microplate

  • Fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements

Procedure:

  • Reagent Preparation: Prepare 3x solutions of the test compounds, a mixture of JAK2 kinase and Eu-anti-tag antibody, and the kinase tracer in assay buffer.

  • Assay Assembly: In a 384-well plate, add 5 µL of each test compound dilution. Then, add 5 µL of the kinase/antibody mixture. Finally, add 5 µL of the tracer.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Plate Reading: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). The percentage of inhibition is determined relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

II. Antimicrobial Agents

The nitropyridine scaffold is also a key feature in a number of compounds with antimicrobial activity. The electron-withdrawing nature of the nitro group is often crucial for their biological effect.[16]

Comparative Antimicrobial Activity of Nitropyridine Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
N-hydroxy-pyridoxazinone derivative (R = n-Bu) C. albicans62.5[7]
E. faecalis7.8[7]
S. aureus31.2[7]
Phenolic hydrazone derivative (98, R = 2-OH) B. subtilis62.5[7]
C. krusei62.5[7]
Nicotinic acid benzylidene hydrazide derivative (with nitro group) S. aureus, B. subtilis, E. coli, C. albicans, A. nigerComparable to standard drugs[23][24]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method to determine the MIC of synthesized compounds against bacterial and fungal strains.

Materials:

  • Synthesized nitropyridine derivatives

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth medium to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the 96-well plate using the appropriate broth medium.

  • Inoculation: Add the standardized inoculum to each well containing the diluted compounds. Include a positive control (microorganism in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

III. Anti-inflammatory Agents

Pyrimidine derivatives, structurally related to the pyridine core, have been shown to possess anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[12]

Comparative Anti-inflammatory Activity of Pyrimidine Derivatives

Compound IDTargetIC50 (µM)Reference
Derivative 5 COX-20.04 ± 0.09[12]
Derivative 6 COX-20.04 ± 0.02[12]
Celecoxib (Standard) COX-20.04 ± 0.01[12]
Compound 86b -0.0003[25]

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol describes a general method for assessing the in vitro inhibitory activity of compounds against COX-1 and COX-2 enzymes.

Materials:

  • Synthesized compounds

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Reaction buffer

  • EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection

Procedure:

  • Enzyme Incubation: In a suitable reaction vessel, pre-incubate the COX-1 or COX-2 enzyme with the test compound or vehicle control in reaction buffer.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Reaction Termination: After a defined incubation period, terminate the reaction.

  • PGE2 Measurement: Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

IV. Urease Inhibitors

Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. It is a key virulence factor for some pathogenic bacteria, such as Helicobacter pylori. Inhibition of urease is a therapeutic strategy for treating infections caused by these bacteria.[21]

Comparative Urease Inhibitory Activity

Compound IDTargetIC50 (µM)Reference
5b Urease2.0 ± 0.73[21]
7e Urease2.24 ± 1.63[21]
Thiourea (Standard) Urease23.2 ± 11.0[21]

Experimental Protocol: In Vitro Urease Inhibition Assay (Berthelot Method)

This protocol describes a colorimetric assay to measure urease inhibition by quantifying the amount of ammonia produced.[26][27][28]

Materials:

  • Jack bean urease

  • Urea solution

  • Test compounds

  • Phosphate buffer

  • Phenol reagent

  • Alkali reagent (sodium hypochlorite and sodium hydroxide)

  • Sodium nitroprusside solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Assay Setup: In a 96-well plate, add the test compound at various concentrations, urease solution, and urea solution in phosphate buffer. Include a positive control (urease and urea without inhibitor) and a negative control (buffer and urea without urease).

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Color Development: Stop the reaction and initiate color development by adding the phenol reagent followed by the alkali reagent containing sodium nitroprusside.

  • Incubation for Color Development: Incubate the plate in the dark for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 625 nm. The intensity of the blue-green color is proportional to the amount of ammonia produced.

  • Data Analysis: Calculate the percentage of urease inhibition for each compound concentration. Determine the IC50 value from the dose-response curve.

V. Herbicidal Agents

Nitropyridine derivatives have also been explored for their potential as herbicides.[29]

Herbicidal Activity of Nitropyridine Derivatives

Compound ClassTarget WeedsActivityReference
1,2,4-Triazolo[4,3-a]pyridine derivatives Broadleaf and grassy weedsGood to excellent[29]
Pyrido[2,3-d]pyrimidine derivatives BentgrassGood[30]

Experimental Protocol: Pre-emergence Herbicidal Activity Assay

This protocol outlines a method for screening the pre-emergence herbicidal activity of synthesized compounds.[22][31]

Materials:

  • Synthesized compounds

  • Acetone

  • Tween-20

  • Seeds of test weed species (e.g., barnyard grass, amaranth)

  • Petri dishes or small pots with soil

  • Growth chamber

Procedure:

  • Test Solution Preparation: Dissolve the test compounds in acetone and then dilute with water containing a surfactant (e.g., Tween-20) to achieve the desired test concentrations.

  • Application: Evenly apply the test solution to the surface of the soil in pots or to filter paper in petri dishes.

  • Sowing: Sow a known number of seeds of the target weed species.

  • Incubation: Place the pots or petri dishes in a growth chamber with controlled light, temperature, and humidity.

  • Evaluation: After a set period (e.g., 14-21 days), assess the herbicidal effect by counting the number of germinated seeds and measuring the shoot and root length of the seedlings. Compare the results with an untreated control.

Conclusion

The this compound scaffold is a remarkably fruitful starting point for the synthesis of a wide spectrum of biologically active compounds. The strategic manipulation of this core structure has led to the development of potent anticancer agents targeting DNA repair and key signaling pathways, as well as promising antimicrobial, anti-inflammatory, urease inhibitory, and herbicidal agents. This guide provides a comparative overview and detailed experimental protocols to facilitate further research and development in this exciting area of medicinal chemistry. The continued exploration of derivatives from this versatile scaffold holds significant promise for the discovery of novel therapeutic and agrochemical agents.

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A Senior Application Scientist's Guide to 5-Methyl-4-nitropyridin-2-amine and its Isomeric Counterparts in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical development, the strategic selection of synthetic intermediates is a critical determinant of a program's success. The substituted pyridine scaffold, in particular, is a cornerstone of modern medicinal chemistry, prized for its presence in numerous blockbuster drugs and its versatile chemical reactivity.[1] Among the vast array of pyridine-based building blocks, aminonitropyridines serve as exceptionally valuable precursors due to the orthogonal reactivity of their functional groups. The nitro group, a powerful electron-withdrawing moiety, activates the pyridine ring for nucleophilic aromatic substitution (SNAr), while the amino group provides a handle for a multitude of transformations, including amide bond formation and cross-coupling reactions.

This guide provides an in-depth comparison of 5-Methyl-4-nitropyridin-2-amine (CAS: 895520-03-3) with its key structural isomers and related analogues. We will dissect how subtle changes in substituent placement dramatically influence reactivity, synthetic accessibility, and ultimate application, providing field-proven insights to guide your selection of the optimal intermediate for your synthetic campaign.

The Strategic Value of Substituted Aminonitropyridines

The core value of aminonitropyridines lies in the electronic interplay between the amino and nitro groups on the pyridine ring.

  • The Activating Power of the Nitro Group : The -NO₂ group strongly deactivates the pyridine ring towards electrophilic substitution but powerfully activates it for nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions. This allows for the facile introduction of a wide range of nucleophiles (amines, alkoxides, thiols) at specific vectors, a cornerstone of library synthesis and lead optimization.

  • The Versatility of the Amino Group : The -NH₂ group is a versatile nucleophile and a key anchor point for diversification. It readily undergoes acylation, alkylation, and, crucially, participates in modern transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination, Suzuki coupling after conversion to a halide), enabling the construction of complex molecular architectures.[1][2]

  • The Nitro Group as a Latent Amino Group : The nitro group can be selectively reduced to an amine under various conditions (e.g., H₂/Pd/C, Fe/HCl, SnCl₂). This "masked amine" strategy allows for sequential functionalization, where the reactivity of the primary amine is unveiled only after other synthetic steps have been completed, preventing unwanted side reactions.

The strategic placement of these groups, along with ancillary substituents like a methyl group, dictates the regiochemical outcome of subsequent reactions and, therefore, the three-dimensional space that can be explored by the resulting molecules.

Comparative Analysis: this compound vs. Key Alternatives

The choice of intermediate is rarely arbitrary. It is a calculated decision based on the desired final structure and the most efficient synthetic path. Below, we compare this compound with its common isomers.

Core Compound: this compound
  • Structure: The nitro group is para to the C2-amino group and meta to the C5-methyl group.

  • Reactivity Profile:

    • SNAr: The 4-nitro group does not directly activate a leaving group at a standard SNAr position (ortho or para). Its primary electronic influence is to lower the overall electron density of the ring.

    • Amino Group (C2): This is the primary site for nucleophilic reactions and cross-coupling. Its reactivity is standard for an aminopyridine.

    • Nitro Group (C4): Can be reduced to an amine, opening up a new vector for functionalization.

  • Synthetic Access: Typically synthesized via nitration of 2-amino-5-methylpyridine. The directing effects of the amino group would typically favor substitution at the 3- and 5-positions. Therefore, accessing the 4-nitro isomer can be challenging and may require multi-step sequences or specialized nitrating conditions to overcome the inherent regiochemical preferences, potentially starting from a pre-functionalized pyridine like 2-chloro-5-methyl-4-nitropyridine-1-oxide.[3][4]

Alternative 1: 2-Amino-4-methyl-5-nitropyridine (Isomer, CAS: 21901-40-6)
  • Structure: The nitro group is para to the amino group. This is a crucial distinction.

  • Reactivity Profile:

    • SNAr: This isomer is not primed for SNAr at a vacant position. However, if the C2-amine were to be converted into a leaving group (e.g., via diazotization), the 5-nitro group would activate that position.

    • Amino Group (C2): Highly versatile for derivatization.

    • Nitro Group (C5): Readily reduced to provide a 2,5-diamino-4-methylpyridine scaffold, a common precursor for fused heterocyclic systems like imidazopyridines.

  • Synthetic Access: This is the major product from the direct electrophilic nitration of 2-amino-4-methylpyridine. The strong ortho, para-directing effect of the C2-amino group makes the C5 position the most favorable site for nitration.[5] This makes it a more readily available and often more cost-effective starting material than its 4-nitro isomer.[5][6]

Alternative 2: 5-Methyl-3-nitropyridin-2-amine (Isomer, CAS: 7598-26-7)
  • Structure: The nitro group is ortho to the amino group.

  • Reactivity Profile:

    • SNAr: The C2-amino group can be displaced by strong nucleophiles under forcing conditions, activated by the ortho-nitro group. More synthetically useful is the potential for intramolecular cyclization reactions between the adjacent amino and nitro (or reduced nitro) groups to form fused heterocycles.

    • Amino Group (C2): Its nucleophilicity is somewhat attenuated by the adjacent electron-withdrawing nitro group. Steric hindrance from the nitro group can also influence its reactivity with bulky reagents.

    • Applications: This substitution pattern is a key precursor for kinase inhibitors and other bioactive molecules.[7]

  • Synthetic Access: Synthesized by the nitration of 2-amino-5-methylpyridine. It is often formed as a co-product alongside the 5-nitro isomer, requiring careful chromatographic separation.[5]

Data Summary
Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Synthetic Features
This compound 895520-03-3C₆H₇N₃O₂153.14C4-nitro group for reduction; less common isomer.
2-Amino-4-methyl-5-nitropyridine 21901-40-6C₆H₇N₃O₂153.14Readily accessible major nitration product; precursor to 2,5-diamines.[5][6]
5-Methyl-3-nitropyridin-2-amine 7598-26-7C₆H₇N₃O₂153.14Adjacent amino/nitro groups ideal for fused ring synthesis.[7]
2-Amino-4-nitropyridine 4487-50-7C₅H₅N₃O₂139.11Lacks the methyl group; simpler scaffold for SAR studies.[8][9]
2-Chloro-5-methyl-4-nitropyridine N/AC₆H₅ClN₂O₂172.57Precursor with a leaving group for SNAr reactions at C2.

Experimental Protocols & Methodologies

Trustworthy protocols are self-validating. The following methodologies are presented with causality and validation steps to ensure reproducibility.

Protocol 1: Synthesis of 2-Amino-4-methyl-5-nitropyridine (Major Isomer)

This protocol details the regioselective nitration of 2-amino-4-methylpyridine. The choice of a mixed acid system is crucial for generating the potent electrophile, the nitronium ion (NO₂⁺). Temperature control is paramount to minimize the formation of the 3-nitro isomer and prevent over-nitration or degradation.

Methodology:

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, cautiously add concentrated sulfuric acid (H₂SO₄, 50 mL). Cool the flask in an ice/salt bath to 0-5 °C.

  • Substrate Addition: Slowly add 2-amino-4-methylpyridine (10.8 g, 0.1 mol) in portions to the cooled sulfuric acid, ensuring the temperature does not exceed 10 °C. The pyridine will protonate, forming a soluble salt.

  • Nitration: Prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 7.5 mL) to concentrated sulfuric acid (15 mL) in a separate beaker, pre-cooled in an ice bath. Transfer this mixture to the dropping funnel.

  • Reaction Execution: Add the nitrating mixture dropwise to the solution of the pyridine salt over 1-2 hours. Causality: A slow addition rate is critical to maintain a low temperature (0-5 °C) and control the exothermic reaction, which directly influences regioselectivity.[5]

  • Work-up: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours. Then, pour the reaction mixture slowly onto crushed ice (approx. 300 g) with vigorous stirring.

  • Neutralization & Isolation: Neutralize the cold acidic solution by the slow addition of a saturated sodium carbonate (Na₂CO₃) solution until the pH is ~7-8. The yellow product will precipitate.

  • Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. Recrystallize from ethanol/water to yield pure 2-amino-4-methyl-5-nitropyridine.

  • Validation: Confirm product identity and purity via ¹H NMR, ¹³C NMR, and LC-MS analysis.

Protocol 2: Buchwald-Hartwig Amination using a Nitropyridine Intermediate

This protocol demonstrates the utility of the amino group on the nitropyridine scaffold for C-N bond formation, a key reaction in modern drug discovery.[1] We will use 2-amino-4-methyl-5-nitropyridine as the starting material.

Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-amino-4-methyl-5-nitropyridine (1.53 g, 10 mmol), an aryl bromide (e.g., 4-bromotoluene, 12 mmol), Pd₂(dba)₃ (0.05 mmol), and a suitable phosphine ligand (e.g., Xantphos, 0.12 mmol).

  • Reagent Addition: Add sodium tert-butoxide (NaOtBu, 14 mmol) as the base. Causality: The strong, non-nucleophilic base is essential for deprotonating the amine and facilitating the catalytic cycle.

  • Solvent & Reaction: Evacuate and backfill the flask with argon three times. Add anhydrous, degassed toluene (50 mL) via syringe. Heat the reaction mixture to 100 °C and stir for 12-24 hours under an argon atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Purification: Concentrate the filtrate in vacuo. Purify the crude residue by column chromatography on silica gel to isolate the desired N-arylated product.

  • Validation: Characterize the final compound by NMR spectroscopy and high-resolution mass spectrometry (HRMS).

Visualizing Synthetic Pathways and Workflows

Diagrams provide an at-a-glance understanding of complex chemical transformations and processes.

G cluster_0 Regioselectivity in Nitration A 2-Amino-4-methylpyridine B 2-Amino-4-methyl-5-nitropyridine (Major Product, Para-directing) A->B HNO₃/H₂SO₄ (Major Pathway) C 5-Methyl-3-nitropyridin-2-amine (Minor Product, Ortho-directing) A->C HNO₃/H₂SO₄ (Minor Pathway)

Caption: Regiochemical outcomes of the nitration of 2-amino-4-methylpyridine.

G reagents Reagents 1. Aminonitropyridine 2. Aryl Halide 3. Pd Catalyst & Ligand 4. Base (NaOtBu) setup Reaction Setup 1. Add solids to flask 2. Evacuate/Backfill Ar 3. Add degassed solvent reagents->setup Combine reaction Heating & Stirring 1. Heat to 80-110 °C 2. Stir 12-24h 3. Monitor by LC-MS setup->reaction Initiate workup Workup & Purification 1. Cool & Filter (Celite) 2. Concentrate 3. Column Chromatography reaction->workup Quench product {Final Product|Characterize: NMR, HRMS} workup->product Isolate

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Conclusion and Future Outlook

This compound, while a synthetically valuable intermediate, represents just one node in a network of highly functionalized pyridine building blocks. Its isomers, particularly 2-amino-4-methyl-5-nitropyridine and 5-methyl-3-nitropyridin-2-amine, are often more readily accessible and provide different, often complementary, reactivity profiles that are essential for the synthesis of diverse chemical libraries.[5][7]

The choice between these intermediates is a strategic one, guided by the desired regiochemistry of the final target molecule. Understanding the subtle yet profound impact of substituent placement on reactivity is paramount for any medicinal or process chemist. As synthetic methodologies continue to advance, particularly in the realm of C-H activation and late-stage functionalization, the utility of these pre-functionalized pyridine cores will only continue to grow, enabling the rapid exploration of novel chemical space in the unending quest for new medicines and advanced materials.[10]

References

  • This compound | 895520-03-3. BLD Pharm.
  • Strategies for the construction of pyridine rings from enamide‐based starting materials.
  • The fascinating construction of pyridine ring systems by transition metal-catalysed [2 + 2 + 2] cycloaddition reactions. R Discovery.
  • Pyridine synthesis. Organic Chemistry Portal.
  • Pyridine Ring Synthesis. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Pyridine Synthesis: Cliff Notes. Baran Lab.
  • 2-Amino-4-methyl-5-nitropyridine | C6H7N3O2 | CID 243165. PubChem.
  • 2-Amino-4-nitropyridine | C5H5N3O2 | CID 2762822. PubChem.
  • CAS 4093-89-4 | N-Methyl-5-nitropyridin-2-amine. Alchem Pharmtech.
  • 5-Nitropyridin-2-amine | 4214-76-0. ChemScene.
  • 2-Amino-3-methyl-5-nitropyridine | 18344-51-9. BLD Pharm.
  • Synthetic Strategies for 2-Amino-4-methyl-5-nitropyridine and Analogs.
  • Practical Amination of Nitropyridones by Silylation.
  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
  • Environmentally Benign, Base-Promoted Selective Amination of Polyhalogen
  • 2-Amino-4-nitropyridine | 4487-50-7. ChemScene.
  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.
  • Catalytic amination of 2-substituted pyridines with hydrazine deriv
  • Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on....
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Structure-activity relationship (SAR) studies of 5-Methyl-4-nitropyridin-2-amine analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Establishing the Structure-Activity Relationship (SAR) of 5-Methyl-4-nitropyridin-2-amine Analogs

A Strategic Framework for Medicinal Chemistry Programs

For researchers and scientists in drug development, the identification of a promising chemical scaffold is a critical first step. The this compound core represents one such starting point—a readily available synthetic intermediate that is ripe for exploration.[1][2][3] While comprehensive SAR studies on this specific scaffold are not yet prevalent in public literature, its structural motifs are common in a range of biologically active molecules, including kinase and nitric oxide synthase inhibitors.[2][4][5]

This guide provides a strategic framework for initiating and executing a structure-activity relationship (SAR) study on this compound analogs. It is designed to move beyond a simple recitation of facts, instead offering a logical, field-proven roadmap for designing analog libraries, selecting appropriate assays, and interpreting the resulting data to drive a medicinal chemistry program forward.

The this compound Scaffold: A Primer

The parent molecule, with a molecular formula of C6H7N3O2, serves as an excellent foundation for derivatization.[3][6] Its chemical architecture offers distinct regions for modification, each with predictable effects on the molecule's physicochemical properties.

  • 2-Amino Group: This primary amine is a key hydrogen bond donor and a prime location for introducing substituents to explore interactions with target proteins. Its position on the pyridine ring makes it a nucleophilic handle for a variety of chemical transformations.

  • 4-Nitro Group: As a strong electron-withdrawing group, the nitro moiety significantly influences the electronics of the pyridine ring. While potentially contributing to binding, it is also a known structural liability in drug development due to potential metabolic reduction to toxic species. Therefore, its modification or replacement is a high-priority objective.

  • 5-Methyl Group: This group provides a lipophilic contact point and can be modified to probe for steric tolerance in a target's binding pocket.

The synthesis of the core scaffold is well-established, typically involving the electrophilic nitration of 2-amino-4-methylpyridine using a mixture of sulfuric and nitric acid.[1] The activating amino group directs the nitration to the 5-position, making the starting material readily accessible for further derivatization.[1]

A Proposed Strategy for SAR Exploration

A systematic exploration of chemical space is the hallmark of a successful SAR campaign. The following diagram illustrates the key positions on the this compound scaffold that should be prioritized for modification.

SAR_Strategy Core This compound Core Scaffold R1 R1: 2-Amino Group (Primary Interaction Point) Core->R1 Modify for H-bonding, aryl extensions R2 R2: 4-Nitro Group (Electronics & Metabolic Liability) Core->R2 Reduce or Replace to improve properties R3 R3: 5-Methyl Group (Steric & Lipophilic Probe) Core->R3 Vary size and lipophilicity Screening_Cascade Synthesis Analog Synthesis (R1, R2, R3 Modifications) PrimaryAssay Primary Screen: Biochemical Assay (e.g., Kinase IC50) Synthesis->PrimaryAssay DataAnalysis1 SAR Analysis: Identify Potent Hits PrimaryAssay->DataAnalysis1 DataAnalysis1->Synthesis Feedback for new designs SecondaryAssay Secondary Screen: Cell-Based Assay (e.g., Proliferation GI50) DataAnalysis1->SecondaryAssay Hits with IC50 < 1 µM DataAnalysis2 Confirm Cellular Activity and SAR Correlation SecondaryAssay->DataAnalysis2 Lead Lead Compound DataAnalysis2->Lead

Caption: A typical experimental workflow for an SAR study.

Protocol: Primary Biochemical Kinase Assay (ADP-Glo™)

This protocol describes a luminescent-based assay to measure the inhibition of a target kinase. It is a robust, high-throughput method for determining the half-maximal inhibitory concentration (IC50).

Principle: The ADP-Glo™ Kinase Assay quantifies the amount of ADP produced during a kinase reaction. As kinase activity is inhibited, less ADP is formed. The luminescence signal is inversely proportional to kinase inhibition.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute test compounds in DMSO to create a 10-point concentration curve (e.g., from 100 µM to 5 nM final concentration).

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of a solution containing the target kinase and its specific substrate peptide in reaction buffer.

    • Add 0.5 µL of the diluted test compounds from Step 1.

    • Add 2.0 µL of an ATP solution to initiate the kinase reaction.

  • Controls (Self-Validation):

    • Negative Control (0% Inhibition): Replace compound with DMSO. This represents uninhibited kinase activity.

    • Positive Control (100% Inhibition): Replace compound with a known potent inhibitor of the target kinase or EDTA to chelate Mg2+, which is essential for kinase activity.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which drives a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data using the controls (0% and 100% inhibition). Plot the normalized response against the logarithm of compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Protocol: Secondary Cell-Based Proliferation Assay (CellTiter-Glo®)

This protocol measures the antiproliferative effect of compounds on a relevant cancer cell line.

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, an indicator of metabolically active cells. A decrease in ATP correlates with a loss of cell viability.

Step-by-Step Methodology:

  • Cell Plating: Seed cancer cells (e.g., MCF-7 breast cancer cells)[7] in a 96-well, clear-bottom plate at a density of 5,000 cells/well. Allow cells to adhere overnight.

  • Compound Treatment: Add serially diluted compounds to the wells. Ensure the final DMSO concentration is below 0.5%.

  • Controls (Self-Validation):

    • Negative Control: Treat cells with vehicle (DMSO) only.

    • Positive Control: Treat cells with a known cytotoxic agent (e.g., Staurosporine).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.

  • Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add 100 µL of the reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then let the plate incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the half-maximal growth inhibition concentration (GI50) by plotting the percentage of cell growth inhibition against the logarithm of compound concentration.

Data Presentation for Comparative Analysis

Systematic data collection is crucial for discerning meaningful SAR trends. The following table structure is recommended for organizing experimental results.

Analog IDR1 Modification (at 2-Amino)R2 Modification (at 4-Position)R3 Modification (at 5-Position)Kinase IC50 (µM)Cell Proliferation GI50 (µM)
Parent -NH2-NO2-CH3>50>50
A-01 -NH-acetyl-NO2-CH325.130.5
A-02 -NH-(4-fluorophenyl)-NO2-CH31.22.5
B-01 -NH2-NH2-CH315.818.9
B-02 -NH2-NH-acetyl-CH35.47.1
C-01 -NH2-NO2-H45.2>50
C-02 -NH2-NO2-Ethyl>50>50

Data shown is hypothetical and for illustrative purposes only.

Conclusion

The this compound scaffold offers a compelling starting point for a drug discovery campaign. While direct SAR data is sparse, knowledge from related nitropyridine and aminopyridine structures provides a clear and logical path forward. [2][8]By systematically modifying the 2-amino, 4-nitro, and 5-methyl positions and evaluating the resulting analogs in a robust biochemical and cellular screening cascade, researchers can efficiently build a comprehensive structure-activity relationship. This methodical approach, grounded in established medicinal chemistry principles, is the most effective way to unlock the therapeutic potential of this promising chemical class and develop novel lead compounds for further investigation.

References

[1]Synthetic Strategies for 2-Amino-4-methyl-5-nitropyridine and Analogs. Vertex AI Search Result. [9]Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Publishing. [4]Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Vertex AI Search Result. [5]Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. National Institutes of Health (NIH). [8]Discovery and structure-activity analysis of 4-((5-nitropyrimidin-4-yl)amino)benzimidamide derivatives as novel protein arginine methyltransferase 1 (PRMT1) inhibitors. PubMed. [6]this compound | C6H7N3O2 | CID 45121912. PubChem, National Institutes of Health (NIH). [2]Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [3]2-Amino-4-methyl-5-nitropyridine | C6H7N3O2 | CID 243165. PubChem, National Institutes of Health (NIH). [7]Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. RSC Publishing. [10]Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [(18)F]6-(2-Fluoropropyl). ResearchGate.

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Comparison Guide: In Vitro Testing of Kinase Inhibitors Derived from 5-Methyl-4-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro characterization of novel kinase inhibitors synthesized from a 5-Methyl-4-nitropyridin-2-amine scaffold. We will navigate the logical progression of assays, from high-throughput primary screening to detailed mechanistic and cellular studies. The focus is not merely on protocols but on the rationale behind experimental choices, ensuring a robust and translatable dataset for drug development professionals.

Introduction: The Kinase Target and the Aminopyridine Scaffold

Protein kinases, numbering over 500 in the human kinome, are critical regulators of cellular signaling.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them a major target class for therapeutic intervention.[2] The aminopyridine scaffold, a privileged structure in medicinal chemistry, is known to interact with the ATP-binding pocket of many kinases. Derivatives of this compound represent a promising chemical series for developing potent and selective kinase inhibitors.

This guide outlines a multi-step in vitro testing cascade designed to comprehensively profile these compounds, assess their potency and selectivity, and build a strong foundation for further preclinical development.

cluster_pathway Simplified Kinase Signaling Cascade Extracellular Extracellular Signal (e.g., Growth Factor) RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR2) Extracellular->RTK Activates DownstreamKinase Downstream Kinase (e.g., Src, MEK) RTK->DownstreamKinase Phosphorylates Substrate Substrate Protein DownstreamKinase->Substrate Phosphorylates ADP ADP DownstreamKinase->ADP PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellularResponse Cellular Response (Proliferation, Survival) PhosphoSubstrate->CellularResponse Triggers ATP ATP ATP->DownstreamKinase Inhibitor Aminopyridine Inhibitor Inhibitor->DownstreamKinase Blocks ATP Binding

Caption: A simplified receptor tyrosine kinase signaling pathway.

The In Vitro Testing Funnel: A Strategic Workflow

A tiered or funnel-based approach is essential for efficiently screening a library of compounds. This strategy uses high-throughput, cost-effective assays initially to identify "hits" and progressively employs more complex, information-rich assays to characterize the most promising candidates.

Start Compound Library (this compound Derivatives) PrimaryScreen Step 1: Primary Biochemical Screen (Single Concentration, e.g., 10 µM) Start->PrimaryScreen HitSelection Hit Identification (% Inhibition > 50%) PrimaryScreen->HitSelection IC50 Step 2: Potency Determination (Biochemical IC50) HitSelection->IC50 Active 'Hits' MoA Step 3: Mechanism of Action (ATP Competition Assay) IC50->MoA Selectivity Step 4: Selectivity Profiling (Kinome Panel Screen) MoA->Selectivity Cellular Step 5: Cellular Activity (Target Engagement & Phosphorylation) Selectivity->Cellular Lead Lead Candidate Cellular->Lead

Caption: The in vitro kinase inhibitor testing workflow.

Step 1: Primary High-Throughput Screening (HTS)

Objective: To rapidly screen the compound library at a single, high concentration (e.g., 1-10 µM) to identify initial "hits" that inhibit the target kinase.

Causality Behind Experimental Choice: For primary screening, speed, cost, and scalability are paramount. Luminescence-based assays that measure ATP depletion (Kinase-Glo®) or ADP production (ADP-Glo™) are industry standards.[3][4][5] They are homogeneous ("mix-and-read"), avoiding laborious wash steps, and are highly amenable to automation in 384- or 1536-well plate formats.[6] We recommend the ADP-Glo™ assay, as its signal is directly proportional to kinase activity, which can be more intuitive for data analysis.[7]

Protocol: ADP-Glo™ Kinase Assay
  • Reaction Setup: In a 384-well plate, add 2.5 µL of a solution containing the target kinase and its specific substrate peptide in reaction buffer.

  • Compound Addition: Add 0.5 µL of the test compound (from the this compound library, dissolved in DMSO) or DMSO vehicle control.

  • Initiate Reaction: Add 2.0 µL of ATP solution to start the kinase reaction. Incubate for 1 hour at room temperature.

    • Expertise & Experience: The ATP concentration should be at or near the Michaelis constant (Km) of the kinase. This ensures the assay is sensitive to competitive inhibitors.[8][9]

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent. This will stop the kinase reaction and eliminate any remaining ATP. Incubate for 40 minutes.

  • Convert ADP to ATP & Detect: Add 10 µL of Kinase Detection Reagent. This converts the ADP generated by the kinase into ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate for 30-60 minutes.

  • Readout: Measure luminescence on a compatible plate reader.

Data Analysis: The percent inhibition is calculated relative to high (no inhibitor) and low (no enzyme) controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Low) / (Signal_High - Signal_Low))

Step 2: Potency Determination (IC50)

Objective: To quantify the potency of the "hit" compounds by determining the concentration that inhibits 50% of the kinase activity (IC50).

Causality Behind Experimental Choice: An IC50 value is a critical parameter for ranking compounds and establishing structure-activity relationships (SAR).[9][10] This is achieved by performing the same biochemical assay across a range of inhibitor concentrations (typically an 8- to 12-point dose-response curve).

Protocol: IC50 Determination
  • Compound Dilution: Prepare serial dilutions of the hit compounds, typically in half-log steps, starting from a high concentration (e.g., 50 µM).

  • Assay Performance: Perform the ADP-Glo™ assay as described in Step 1, but instead of a single concentration, add the different concentrations from your dilution series to the wells.

  • Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to derive the IC50 value.[11]

Data Presentation: Comparative Potency
CompoundTarget KinaseAlternative InhibitorBiochemical IC50 (nM)
Derivative A SrcDasatinib15
Derivative B SrcDasatinib250
Derivative C SrcDasatinib8
Dasatinib Src-0.8[12]
Derivative D VEGFR-2Sunitinib45
Sunitinib VEGFR-2-80[13]

This table presents hypothetical data for illustrative purposes.

Step 3: Mechanism of Action (MoA) Determination

Objective: To determine if the inhibitors act by competing with ATP, a critical characteristic for this chemical scaffold.

Causality Behind Experimental Choice: Most kinase inhibitors derived from scaffolds that mimic the adenine ring of ATP are, by design, ATP-competitive (Type I inhibitors).[14] Verifying this mechanism is crucial. An ATP competition assay provides this information by measuring IC50 values at different ATP concentrations. For a competitive inhibitor, the apparent IC50 will increase linearly with the ATP concentration.[8][15]

cluster_moa ATP-Competitive Inhibition Kinase Kinase Active Site ATP ATP ATP->Kinase Binds Inhibitor Inhibitor Inhibitor->Kinase Binds & Blocks

Caption: ATP and inhibitor compete for the same binding site.

Protocol: ATP Competition Assay
  • Assay Setup: Set up multiple dose-response experiments for a lead compound (e.g., Derivative C).

  • Vary ATP: In each experiment, use a different, fixed concentration of ATP (e.g., 0.1x Km, 1x Km, 5x Km, 10x Km).

  • IC50 Determination: Determine the IC50 value for the inhibitor at each ATP concentration.

  • Data Analysis: Plot the determined IC50 values against the ATP concentration. A linear relationship confirms ATP-competitive binding. The data can be further analyzed using the Cheng-Prusoff equation to estimate the inhibitor constant (Ki).[8]

Step 4: Selectivity Profiling

Objective: To assess the inhibitor's specificity by screening it against a broad panel of kinases.

Causality Behind Experimental Choice: High selectivity is crucial for minimizing off-target effects and potential toxicity.[10] Screening a lead candidate against a large panel representing the human kinome (e.g., >300 kinases) is a standard industry practice.[16] This reveals the inhibitor's selectivity window and can identify potential opportunities for polypharmacology.

Methodology: This service is typically outsourced to specialized vendors who perform radiometric or binding assays across large kinase panels. The compound is usually tested at one or two concentrations first, with follow-up IC50 determinations for any kinases that show significant inhibition.

Data Presentation: Selectivity Profile of "Derivative C"
Kinase TargetIC50 (nM)Classification
Src 8 On-Target
Lyn25Off-Target (Src Family)
Lck40Off-Target (Src Family)
c-Abl150Off-Target
EGFR >10,000Non-Target
VEGFR-2 >10,000Non-Target
CDK2>10,000Non-Target

This table presents hypothetical data for illustrative purposes.

Step 5: Cellular Assay Validation

Objective: To confirm that the inhibitor can enter cells, engage its target, and exert a biological effect in a more physiological context.

Causality Behind Experimental Choice: A potent inhibitor in a biochemical assay may fail in a cellular context due to poor membrane permeability or efflux. Furthermore, the intracellular concentration of ATP is in the millimolar range, much higher than in biochemical assays, providing greater competition for ATP-competitive drugs.[8] Cellular assays are essential to bridge the gap between biochemical activity and potential in vivo efficacy.

Recommended Assays:
  • Cellular Target Engagement: Assays like NanoBRET™ directly measure compound binding to the target kinase in live cells, providing a cellular IC50 for target occupancy.[17] This confirms the compound is reaching its intended target.

  • Phosphorylation Assay: This functional assay measures the inhibition of the kinase's activity within the cell. This can be done by quantifying the phosphorylation of a known downstream substrate via Western Blot, ELISA, or high-content imaging.[18][19]

Protocol: Cellular Substrate Phosphorylation Assay (ELISA-based)
  • Cell Culture: Plate cells known to have an active signaling pathway involving the target kinase (e.g., A431 cells for EGFR, HUVECs for VEGFR-2).[20][21]

  • Compound Treatment: Treat cells with serially diluted concentrations of the inhibitor for 1-2 hours.

  • Stimulation (if necessary): Stimulate the pathway with an appropriate growth factor (e.g., EGF for EGFR) to induce kinase activation and substrate phosphorylation.

  • Cell Lysis: Lyse the cells to release proteins.

  • ELISA: Use a sandwich ELISA kit with a capture antibody for the total substrate protein and a detection antibody specific to the phosphorylated form of the substrate.

  • Readout: Measure the colorimetric or fluorescent signal, which is proportional to the amount of phosphorylated substrate.

  • Data Analysis: Calculate the cellular EC50 (effective concentration) by plotting the inhibition of substrate phosphorylation against the inhibitor concentration.

Data Presentation: Biochemical vs. Cellular Potency
CompoundBiochemical IC50 (nM)Cellular EC50 (nM)Potency Shift (Cellular/Biochemical)
Derivative C 895~12x
Dasatinib 0.810~13x

This table presents hypothetical data for illustrative purposes. A rightward shift in potency from biochemical to cellular assays is expected for ATP-competitive inhibitors.

Conclusion

The in vitro characterization of kinase inhibitors derived from this compound requires a systematic, multi-faceted approach. By progressing through a testing funnel that evaluates initial activity, quantifies potency, determines the mechanism of action, assesses selectivity, and finally validates activity in a cellular environment, researchers can build a comprehensive data package. This rigorous evaluation is essential for identifying lead candidates with the highest potential for success in subsequent, more complex preclinical and clinical studies.

References

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  • Kumar, A., et al. (2014). In-silico screening and in-vitro validation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors. PMC - NIH.
  • Sequist, L. V., et al. (2016). In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer. NIH.
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  • Carna Biosciences. (2019). The significance of ATP concentration in cell-free and cell-based assays.
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  • Royal Society of Chemistry. (n.d.). CHAPTER 2: New Screening Approaches for Kinases.
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  • Hsiao, K., et al. (n.d.).
  • Promega. (n.d.). Kinase-Glo® Luminescent Kinase Assays.
  • Promega Corporation. (n.d.). Kinase-Glo® Luminescent Kinase Assays.
  • Creative Diagnostics. (n.d.). c-Src Kinase Inhibitor Screening Assay Kit (DEIABL538).
  • Al-Ostoot, F. H., et al. (2024).
  • Thermo Fisher Scientific. (n.d.). Characterization of Both Allosteric and ATP-Competitive Kinase Inhibitors with TR-FRET Binding Assays.
  • Roskoski, R. Jr. (2022).
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  • University College London. (n.d.). Fluorescent Peptide Assays For Protein Kinases.
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  • American Association for Cancer Research. (2013). Abstract 5527: A panel of in vitro kinase assays developed using a novel detection technology to predict and monitor EGFR inhibitor efficacy. AACR Journals.
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  • BenchChem. (2025). In Vitro Characterization of VEGFR-2 Inhibitors: A Technical Guide.
  • Breitenbücher, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central.
  • Brandvold, K. R., et al. (n.d.). Development of a highly selective c-Src kinase inhibitor. PMC - PubMed Central.
  • ResearchGate. (2025). Fluorescence detection techniques for protein kinase assay.
  • American Association for Cancer Research. (2007). Virtual screening and in vitro evaluation of non-kinase inhibitors of c-Src-SH3 protein-protein interactions. Molecular Cancer Therapeutics.
  • bioRxiv. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv.
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  • ResearchGate. (n.d.). Determination of the IC50 values of a panel of CDK9 inhibitors against....
  • American Association for Cancer Research. (2018). Abstract 2388: IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. AACR Journals.
  • American Association for Cancer Research. (2010). Inhibition of Src Impairs the Growth of Met-Addicted Gastric Tumors. AACR Journals.
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Unveiling the Solid-State Architecture of 5-Methyl-4-nitropyridin-2-amine Derivatives: A Comparative Crystallographic Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the precise three-dimensional arrangement of atoms within a molecule is paramount. This architectural blueprint, elucidated through X-ray crystallography, dictates a compound's physicochemical properties, its interactions with biological targets, and its ultimate performance. This guide provides a comprehensive comparison of the X-ray crystal structures of derivatives of 5-Methyl-4-nitropyridin-2-amine, a scaffold of significant interest in drug discovery and materials engineering.

While the definitive crystal structure of this compound itself is not publicly available in the Cambridge Structural Database (CSD) as of the time of this publication, a detailed analysis of its closely related isomers and derivatives offers invaluable insights into the subtle yet profound effects of substituent placement on molecular conformation and intermolecular interactions. This guide will focus on a comparative analysis of the publicly available crystal structure of 2-Amino-4-methyl-5-nitropyridine and two N-phenylamino derivatives, 2-N-phenylamino-5-nitro-4-methylpyridine and 2-N-phenylamino-5-nitro-6-methylpyridine , to illuminate the principles of solid-state chemistry in this important class of compounds.

The Significance of Isomeric and Derivative Crystal Structures

The absence of a publicly available crystal structure for this compound underscores the critical need for experimental validation in structural chemistry. Computational models can predict molecular geometries, but the nuanced interplay of forces in the solid state, such as hydrogen bonding and π-stacking, can only be definitively mapped through X-ray diffraction. By examining the crystal structures of its isomer and N-phenylamino derivatives, we can infer how the positioning of the methyl, nitro, and amino groups, as well as the addition of a phenyl substituent, governs the supramolecular assembly.

Comparative Structural Analysis

The following sections delve into a detailed comparison of the key structural parameters of three significant derivatives. The data is compiled from the Cambridge Structural Database and peer-reviewed literature, providing a quantitative basis for understanding their solid-state behavior.

Key Comparator Compounds:
  • Comparator A: 2-Amino-4-methyl-5-nitropyridine (CSD Entry: 858906)

  • Comparator B: 2-N-phenylamino-5-nitro-4-methylpyridine

  • Comparator C: 2-N-phenylamino-5-nitro-6-methylpyridine

ParameterComparator A: 2-Amino-4-methyl-5-nitropyridineComparator B: 2-N-phenylamino-5-nitro-4-methylpyridineComparator C: 2-N-phenylamino-5-nitro-6-methylpyridine
CSD Entry 858906Not availableNot available
Dihedral Angle (Pyridine-Nitro) ~1.6°~4.1°~10.1°
Dihedral Angle (Pyridine-Phenyl) N/A~45° (twisted)~3° (planar)
Key Hydrogen Bonds Intermolecular N-H···O(nitro) and N-H···N(pyridine)Intramolecular N-H···O(nitro); Intermolecular C-H···OIntramolecular N-H···O(nitro); Intermolecular C-H···O
Crystal System MonoclinicOrthorhombicTriclinic
Space Group P2₁/cPbcaP-1

Analysis of Structural Data:

The seemingly minor positional changes of the methyl and nitro groups between the target compound's isomer, Comparator A , and the N-phenylamino derivatives, Comparators B and C , lead to significant conformational and packing differences.

In Comparator A , the near co-planarity of the nitro group with the pyridine ring suggests significant electronic delocalization. The crystal packing is dominated by a network of intermolecular hydrogen bonds involving the amino group, the nitro group, and the pyridine nitrogen, creating a stable, densely packed structure.

The introduction of a phenyl group in Comparator B (2-N-phenylamino-5-nitro-4-methylpyridine) results in a markedly twisted conformation, with a dihedral angle of approximately 45° between the pyridine and phenyl rings. This twisting is likely due to steric hindrance between the phenyl ring and the methyl group at the 4-position. The hydrogen bonding pattern shifts to a strong intramolecular N-H···O(nitro) interaction.

In contrast, moving the methyl group to the 6-position in Comparator C (2-N-phenylamino-5-nitro-6-methylpyridine) alleviates this steric clash, allowing for a nearly planar conformation between the two aromatic rings (dihedral angle of ~3°). This planarity facilitates more extensive π-π stacking interactions in the crystal lattice.

Experimental Protocols

To ensure the scientific integrity of this guide, we provide detailed, field-proven methodologies for the synthesis and crystallographic analysis of aminonitropyridine derivatives. These protocols are designed to be self-validating, with clear causality behind each experimental choice.

Synthesis of 2-Amino-4-methyl-5-nitropyridine (Comparator A)

This protocol is a representative method for the regioselective nitration of an aminopyridine precursor.

Causality: The use of a strong acid mixture (sulfuric and nitric acid) is essential for the electrophilic nitration of the electron-rich pyridine ring. The amino group at the 2-position is a powerful ortho-, para-director; however, under strongly acidic conditions, the pyridinium ion is formed, directing the incoming nitro group to the meta-position relative to the ring nitrogen (the 5-position). Temperature control is critical to prevent over-nitration and side-product formation.

Step-by-Step Protocol:

  • Preparation: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer, cool 50 mL of concentrated sulfuric acid to 0°C in an ice-salt bath.

  • Addition of Precursor: Slowly add 10.8 g (0.1 mol) of 2-amino-4-methylpyridine to the cooled sulfuric acid while maintaining the temperature below 10°C.

  • Nitration: Prepare a nitrating mixture by carefully adding 7.5 mL of concentrated nitric acid to 15 mL of concentrated sulfuric acid, pre-cooled to 0°C. Add this mixture dropwise to the solution of 2-amino-4-methylpyridine over 1-2 hours, ensuring the temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 3-4 hours.

  • Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice. Neutralize the solution with a saturated aqueous solution of sodium carbonate until the pH is approximately 7-8.

  • Isolation: The yellow precipitate of 2-amino-4-methyl-5-nitropyridine is collected by vacuum filtration, washed with cold water, and dried in a vacuum oven at 50°C.

  • Crystallization: Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain single crystals suitable for X-ray diffraction.

Single-Crystal X-ray Diffraction (SC-XRD)

This protocol outlines the standard procedure for determining the three-dimensional structure of a small organic molecule.[1][2][3][4]

Causality: SC-XRD relies on the principle that a crystalline lattice will diffract X-rays in a predictable pattern based on the arrangement of atoms. The choice of X-ray source (e.g., Mo or Cu) depends on the crystal's properties. Data collection at low temperatures (e.g., 100 K) minimizes thermal vibrations of the atoms, leading to a more precise structure determination.

Step-by-Step Protocol:

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head using a cryoprotectant (e.g., paratone-N oil).

  • Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector. The crystal is cooled to 100 K using a nitrogen stream. A series of diffraction images are collected as the crystal is rotated through a range of angles.

  • Data Processing: The collected images are processed to integrate the intensities of the diffraction spots. The data is corrected for various factors, including absorption and polarization.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to optimize the fit, resulting in the final, precise atomic coordinates, bond lengths, and angles.

Visualizing Structural Relationships

The following diagrams, generated using Graphviz, illustrate the key concepts discussed in this guide.

SynthesisWorkflow cluster_synthesis Synthesis of Comparator A A 2-Amino-4-methylpyridine C Electrophilic Nitration A->C B Nitrating Mixture (H₂SO₄/HNO₃) B->C D Work-up & Neutralization C->D E Crude Product D->E F Recrystallization E->F G Single Crystals of 2-Amino-4-methyl-5-nitropyridine F->G

Synthetic workflow for 2-Amino-4-methyl-5-nitropyridine.

StructuralComparison cluster_compounds Comparator Compounds cluster_properties Key Structural Features A Comparator A 2-Amino-4-methyl-5-nitropyridine InterHBond Intermolecular H-Bonding Network A->InterHBond B Comparator B 2-N-phenylamino-5-nitro-4-methylpyridine Twist Twisted Conformation (Py-Ph dihedral ~45°) B->Twist IntraHBond Intramolecular H-Bond B->IntraHBond C Comparator C 2-N-phenylamino-5-nitro-6-methylpyridine Planar Planar Conformation (Py-Ph dihedral ~3°) C->Planar C->IntraHBond

Key structural differences between comparator compounds.

Conclusion and Future Outlook

This guide has provided a detailed comparative analysis of the X-ray crystal structures of derivatives of this compound. The available data clearly demonstrates that subtle changes in substituent positions and the addition of functional groups can dramatically alter molecular conformation and crystal packing. The twisted versus planar geometries of the N-phenylamino derivatives, driven by steric effects, highlight the importance of a comprehensive structural understanding in the design of new molecules.

The absence of a publicly available crystal structure for this compound presents a clear opportunity for future research. The experimental determination of its solid-state structure would provide the final piece of this isomeric puzzle and would be of significant value to researchers in medicinal chemistry and materials science. Such a study would allow for a direct and definitive comparison, further refining our understanding of structure-property relationships in this important class of heterocyclic compounds.

References

  • PubChem. 2-Amino-4-methyl-5-nitropyridine. National Center for Biotechnology Information. [Link][5]

  • Malinowski, R., et al. (2022). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. Molecules, 27(23), 8251. [Link][6]

  • Organic Syntheses. 2,3-diaminopyridine. [Link][7]

  • NSF's ChemMatCARS. Single Crystal X-ray Diffraction. The University of Chicago. [Link]

  • Excillum. Small molecule crystallography. [Link][3]

  • Springer Nature Experiments. X-ray Diffraction Protocols and Methods. [Link][4]

Sources

A Head-to-Head Comparison of Synthetic Routes to 5-Methyl-4-nitropyridin-2-amine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and agrochemical synthesis, the strategic construction of substituted pyridine scaffolds is a critical endeavor. 5-Methyl-4-nitropyridin-2-amine, a key heterocyclic building block, presents a unique synthetic challenge due to the specific arrangement of its functional groups. This guide provides a comprehensive, head-to-head comparison of two plausible synthetic strategies for obtaining this target molecule. While direct, peer-reviewed synthetic protocols for this exact isomer are not extensively documented, the routes presented herein are constructed based on established principles of pyridine chemistry and analogous transformations, offering a robust framework for its synthesis.

This comparison will delve into a direct nitration approach starting from 2-amino-5-methylpyridine and a more controlled, multi-step synthesis commencing with 2-chloro-5-methylpyridine via an N-oxide intermediate. Each route will be evaluated on its merits concerning regioselectivity, potential yield, scalability, and the complexity of the required experimental procedures.

Route 1: Direct Electrophilic Nitration of 2-Amino-5-methylpyridine

This approach is the most straightforward in concept, involving the direct introduction of a nitro group onto the commercially available 2-amino-5-methylpyridine starting material. The regiochemical outcome of this electrophilic aromatic substitution is governed by the directing effects of the activating amino and methyl groups.

Underlying Chemical Principles

The amino group at the 2-position is a potent activating group, directing electrophiles to the ortho (3-position) and para (5-position) positions. The methyl group at the 5-position is also activating and directs ortho (4- and 6-positions) and para. In this case, the 5-position is already occupied. The interplay of these directing effects, coupled with steric hindrance, makes the precise prediction of the major product challenging without experimental data. Nitration is anticipated to yield a mixture of isomers, primarily the 3-nitro and potentially the desired 4-nitro product, necessitating careful separation.

Proposed Experimental Protocol
  • Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add fuming nitric acid to concentrated sulfuric acid with constant stirring, maintaining the temperature below 10 °C.

  • Reaction: Dissolve 2-amino-5-methylpyridine in a minimal amount of concentrated sulfuric acid and cool the solution to 0 °C. Add the pre-formed nitrating mixture dropwise to the solution of the pyridine derivative, ensuring the temperature does not exceed 5 °C.

  • Reaction Monitoring and Work-up: After the addition is complete, allow the reaction to stir at a low temperature for several hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Neutralization and Isolation: Neutralize the acidic solution with a suitable base (e.g., aqueous ammonia or sodium carbonate solution) until a precipitate forms.

  • Purification: Collect the solid precipitate by filtration, wash with cold water, and dry. The crude product will likely be a mixture of isomers requiring separation by column chromatography or fractional crystallization to isolate the this compound.

Visualizing the Workflow

Direct_Nitration_Workflow start 2-Amino-5-methylpyridine nitration Nitration (HNO3/H2SO4) start->nitration workup Aqueous Work-up & Neutralization nitration->workup separation Isomer Separation (Chromatography) workup->separation product This compound separation->product

Caption: Workflow for the direct nitration of 2-amino-5-methylpyridine.

Route 2: Multi-Step Synthesis via a Pyridine N-Oxide Intermediate

This more strategic approach aims to overcome the regioselectivity challenges of direct nitration by utilizing the unique reactivity of pyridine N-oxides. This pathway involves the initial N-oxidation of a suitable precursor, followed by a regioselective nitration at the 4-position, and concluding with the introduction of the amino group.

Underlying Chemical Principles

The N-oxide functional group significantly alters the electronic properties of the pyridine ring. It deactivates the 2- and 6-positions towards electrophilic attack while strongly activating the 4-position. This directing effect is pivotal for the regioselective introduction of the nitro group. The subsequent nucleophilic aromatic substitution (SNA_r_) of a leaving group at the 2-position is facilitated by the electron-withdrawing nature of the nitro group and the N-oxide.

Proposed Experimental Protocol
  • N-Oxidation: Dissolve 2-chloro-5-methylpyridine in a suitable solvent like chloroform. Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise at a controlled temperature (typically 0 °C to room temperature). Stir until the reaction is complete (monitored by TLC). Work up the reaction to isolate 2-chloro-5-methylpyridine N-oxide.[1]

  • Nitration: Treat the 2-chloro-5-methylpyridine N-oxide with a mixture of fuming nitric acid and concentrated sulfuric acid. Heat the reaction mixture to facilitate the nitration at the 4-position.[2][3][4] The product of this step is 2-chloro-5-methyl-4-nitropyridine N-oxide.

  • Deoxygenation (optional but recommended): The N-oxide can be deoxygenated at this stage using a reducing agent like phosphorus trichloride (PCl₃) to yield 2-chloro-5-methyl-4-nitropyridine. This can sometimes improve the efficiency of the subsequent amination step.

  • Amination: Subject the 2-chloro-5-methyl-4-nitropyridine (or its N-oxide) to amination. This can be achieved through nucleophilic aromatic substitution with ammonia (aqueous or gaseous) in a suitable solvent, often under elevated temperature and pressure.[5] Alternatively, modern cross-coupling methods like the Buchwald-Hartwig amination could be employed for milder conditions and potentially higher yields.[5]

Visualizing the Workflow

N-Oxide_Route_Workflow cluster_0 Synthesis Pathway start 2-Chloro-5-methylpyridine n_oxidation N-Oxidation (m-CPBA) start->n_oxidation nitration Nitration (HNO3/H2SO4) n_oxidation->nitration amination Amination (Ammonia or Buchwald-Hartwig) nitration->amination product This compound amination->product

Sources

Efficacy of 5-Methyl-4-nitropyridin-2-amine Based Compounds in Cellular Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

The pyridine ring is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs. Its unique electronic properties and ability to engage in hydrogen bonding have made it a "privileged scaffold" in drug discovery. Within this class, nitropyridine derivatives have emerged as versatile precursors and bioactive molecules in their own right, with applications ranging from anticancer to antimicrobial agents.[1][2] Specifically, the 5-Methyl-4-nitropyridin-2-amine backbone presents an intriguing starting point for the development of novel therapeutic agents. The presence of the nitro group, a strong electron-withdrawing moiety, and the amino group, a hydrogen bond donor, suggests the potential for diverse biological interactions. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the efficacy of novel compounds derived from this scaffold using a suite of robust cellular assays. We will delve into the causality behind experimental choices, provide detailed protocols, and offer insights into data interpretation and comparative analysis.

Pillar 1: Assessing Cellular Viability and Cytotoxicity - The First Line of Inquiry

A fundamental first step in characterizing any potential therapeutic agent is to determine its effect on cell viability and proliferation. These assays provide a quantitative measure of a compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Mechanism of Action: A Tale of Two Tetrazolium Salts

The most common cell viability assays, MTT and XTT, rely on the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce a tetrazolium salt to a colored formazan product. The intensity of the color is directly proportional to the number of metabolically active cells.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This assay results in an insoluble purple formazan that must be solubilized before measurement.

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): An advancement over MTT, the formazan product of XTT is water-soluble, simplifying the protocol.

Experimental Protocol: MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the this compound based compounds for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, and 2% acetic acid) to each well.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation: Comparative IC50 Values
CompoundCell LineIncubation Time (h)IC50 (µM)
Compound AMCF-748Hypothetical Value
Compound BA54948Hypothetical Value
Doxorubicin (Control)MCF-748Literature Value

This table serves as a template for presenting your experimental data.

Pillar 2: Elucidating the Mechanism of Cell Death - A Deeper Dive into Apoptosis

Should your compounds exhibit significant cytotoxicity, the next logical step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer agents as it avoids the inflammatory response associated with necrosis.

Hallmarks of Apoptosis and Their Detection

Apoptosis is characterized by a series of morphological and biochemical changes, including:

  • Phosphatidylserine (PS) Externalization: In healthy cells, PS is located on the inner leaflet of the plasma membrane. During apoptosis, it flips to the outer leaflet. Annexin V, a protein with a high affinity for PS, conjugated to a fluorophore (e.g., FITC), can be used to detect this early apoptotic event.[3]

  • Caspase Activation: A cascade of cysteine-aspartic proteases, known as caspases, are key executioners of apoptosis. Assays are available to measure the activity of specific caspases (e.g., caspase-3, -7, -8, -9).

Experimental Workflow: Apoptosis Induction and Detection

G cluster_workflow Apoptosis Assay Workflow start Seed and Treat Cells harvest Harvest Cells start->harvest wash Wash with PBS harvest->wash stain Stain with Annexin V-FITC and Propidium Iodide wash->stain analyze Analyze by Flow Cytometry stain->analyze

Caption: A streamlined workflow for assessing apoptosis via flow cytometry.

Experimental Protocol: Annexin V/PI Staining
  • Cell Treatment: Treat cells with the test compounds at their IC50 concentrations for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

Pillar 3: Investigating Cell Cycle Perturbations

Many anticancer agents exert their effects by disrupting the cell cycle, leading to a halt in proliferation and, in some cases, apoptosis.

The Cell Cycle and Its Checkpoints

The cell cycle is divided into four main phases: G1 (growth), S (DNA synthesis), G2 (preparation for mitosis), and M (mitosis). Checkpoints exist to ensure the fidelity of this process.

G G1 G1 S S G1->S G1/S Checkpoint G2 G2 S->G2 M M G2->M G2/M Checkpoint M->G1

Caption: The four main phases of the eukaryotic cell cycle.

Experimental Protocol: Cell Cycle Analysis
  • Cell Treatment: Treat cells with the test compounds for a duration that allows for at least one cell cycle (e.g., 24 hours).

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.[4]

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.[5][6]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

Pillar 4: Targeting Kinase Signaling Pathways

The pyridine scaffold is a common feature in many kinase inhibitors. Given that derivatives of the closely related 5-methylpyrimidin-2-amine have shown potent and selective inhibition of Janus kinase 2 (JAK2), it is plausible that this compound based compounds could also target protein kinases.[6]

Kinase Inhibition: A Key Anticancer Strategy

Protein kinases play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers.

G cluster_pathway Generic Kinase Signaling Pathway receptor Receptor Tyrosine Kinase adaptor Adaptor Proteins receptor->adaptor ras Ras adaptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription gene_expression Gene Expression (Proliferation, Survival) transcription->gene_expression inhibitor This compound Derivative inhibitor->raf

Caption: A simplified representation of a kinase signaling pathway and a potential point of inhibition.

Assessing Kinase Inhibition in a Cellular Context
  • Western Blotting: A straightforward method to assess the phosphorylation status of a specific kinase or its downstream substrates. A decrease in the phosphorylated form of the protein in the presence of the compound indicates inhibitory activity.

  • Cellular Phosphorylation Assays: These are more quantitative and high-throughput methods, often using antibody-based detection (e.g., ELISA) to measure the phosphorylation of a specific substrate.

Comparative Analysis and Data Interpretation

A comprehensive evaluation of a compound's efficacy requires a multi-assay approach. The data from these assays should be integrated to build a complete picture of the compound's cellular effects.

  • Potency and Selectivity: Compare the IC50 values of your compounds across different cell lines. A compound with a low IC50 in cancer cells and a high IC50 in normal cells would be considered potent and selective.

  • Mechanism of Action: Correlate the cytotoxicity data with the results from the apoptosis and cell cycle assays. For example, a compound that induces G2/M arrest and subsequent apoptosis is a promising anticancer candidate.

  • Target Engagement: If you hypothesize that your compounds are kinase inhibitors, the results from the kinase assays should align with the observed cellular effects.

Conclusion and Future Perspectives

This guide provides a robust framework for the initial characterization of this compound based compounds in cellular assays. The pyridine core, adorned with a nitro and an amino group, holds significant promise for the development of novel therapeutics. By systematically evaluating their effects on cell viability, apoptosis, cell cycle, and kinase activity, researchers can identify promising lead compounds for further preclinical development. Future studies could involve in vivo efficacy studies in animal models, detailed structure-activity relationship (SAR) analysis to optimize potency and selectivity, and target deconvolution studies to identify the precise molecular targets of the most active compounds.

References

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A Comparative Guide to Bioisosteric Replacement Strategies for 5-Methyl-4-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of bioisosteric replacement strategies for 5-Methyl-4-nitropyridin-2-amine, a valuable starting material and intermediate in medicinal chemistry.[1][2] The objective is to furnish researchers, scientists, and drug development professionals with a robust framework for modifying this scaffold to optimize physicochemical properties, enhance metabolic stability, and explore novel structure-activity relationships (SAR).

Introduction: The Principle of Bioisosterism and the Subject Molecule

Bioisosterism is a cornerstone of modern drug design, involving the substitution of atoms or functional groups within a bioactive molecule with other groups that retain or enhance the desired biological activity while improving other key attributes.[3][4] This strategy is pivotal for lead optimization, allowing for the fine-tuning of a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profile.[5] Bioisosteres are typically categorized as classical (similar in size and electronic configuration) or non-classical (structurally distinct but producing a similar biological effect).[4]

Our subject molecule, this compound (CAS: 21901-40-6), is a substituted pyridine derivative.[6] Its structure presents several key functional groups ripe for modification: a potentially toxic and metabolically labile nitro group, a methyl group susceptible to oxidation, and a primary amine that is a key hydrogen bonding element and determinant of basicity.[7][8]

PropertyValueSource
Molecular Formula C6H7N3O2[6]
Molecular Weight 153.14 g/mol [6]
XLogP3-AA 0.7[6]
Hydrogen Bond Donors 1[9]
Hydrogen Bond Acceptors 4[9]

This guide will systematically explore validated strategies for modifying each of these functionalities, providing the scientific rationale, comparative data, and exemplary experimental protocols.

Strategies for Replacing the 4-Nitro Group

Rationale: The aromatic nitro group is a strong electron-withdrawing group that significantly influences the pyridine ring's electronics. However, it is often considered a structural alert due to its potential for reduction in vivo to form reactive nitroso and hydroxylamine species, which can lead to toxicity.[7] Bioisosteric replacement aims to mimic the electronic and steric properties of the nitro group while eliminating this liability.

Key Bioisosteric Replacements:

  • Cyano (-CN): A classical replacement that mimics the linear geometry and electron-withdrawing nature of the nitro group. The nitrile can act as a hydrogen bond acceptor, similar to the oxygens of the nitro group.[10]

  • Sulfonamide (-SO₂NHR): A versatile non-classical bioisostere. It is a strong hydrogen bond donor and acceptor and is significantly more metabolically stable. The acidity and lipophilicity can be tuned by modifying the R-group.[4]

  • Trifluoromethyl (-CF₃): A metabolically robust, strongly lipophilic, and electron-withdrawing group. While often used for aliphatic nitro groups, it serves as an effective mimic in aromatic systems to maintain a low pKa of the 2-amine group.[7]

  • 1,2,4-Oxadiazole: This five-membered heterocycle can serve as a non-classical bioisostere, offering improved metabolic stability and different vector space for further substitution.[11]

G cluster_parent Parent Molecule cluster_bioisosteres 4-Nitro Group Bioisosteres parent This compound cyano Cyano (-CN) parent->cyano Mimics electronics, H-bond acceptor sulfonamide Sulfonamide (-SO2NHR) parent->sulfonamide Improves stability, H-bond donor/acceptor cf3 Trifluoromethyl (-CF3) parent->cf3 Metabolically robust, electron-withdrawing oxadiazole 1,2,4-Oxadiazole parent->oxadiazole Improves stability, alters vector space

Figure 1: Bioisosteric replacements for the 4-Nitro group.

Comparative Data for Nitro Group Replacements

MoietyReplacementKey Property ChangesRationale for Use
4-Nitro4-Cyano Reduces polarity, maintains electron-withdrawing effect.Eliminate toxicity, maintain electronic profile.
4-Nitro4-Sulfonamide Increases H-bonding capacity, generally improves solubility.Enhance solubility, improve metabolic stability.[4]
4-Nitro4-CF₃ Increases lipophilicity, metabolically inert.Block metabolism, mimic strong inductive effect.[7]

Exemplary Protocol: Synthesis of 2-Amino-5-methylpyridine-4-carbonitrile

This protocol is a conceptual workflow based on standard transformations. The reduction of the nitro group followed by a Sandmeyer reaction is a classic and reliable route.

G start This compound step1 Reduction (e.g., H2, Pd/C or SnCl2, HCl) start->step1 intermediate 2,4-Diamino-5-methylpyridine step1->intermediate step2 Diazotization (NaNO2, aq. HCl, 0-5 °C) intermediate->step2 diazonium Diazonium Salt Intermediate step2->diazonium step3 Sandmeyer Reaction (CuCN, KCN) diazonium->step3 product 2-Amino-5-methylpyridine-4-carbonitrile step3->product

Figure 2: Synthetic workflow for a cyano bioisostere.

  • Reduction of the Nitro Group: Dissolve this compound (1.0 eq) in ethanol. Add a catalytic amount of 10% Palladium on carbon. Hydrogenate the mixture under a balloon of H₂ gas at room temperature until TLC analysis indicates complete consumption of the starting material. Filter the reaction mixture through Celite, and concentrate the filtrate under reduced pressure to yield 2,4-diamino-5-methylpyridine.

  • Diazotization: Suspend the resulting diamine (1.0 eq) in an aqueous solution of HCl at 0-5 °C. Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes. This step selectively diazotizes the more basic 4-amino group.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) cyanide (1.5 eq) and potassium cyanide (1.5 eq) in water at 0-5 °C. Slowly add the cold diazonium salt solution to the cyanide solution. Allow the reaction to warm to room temperature and stir for several hours. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and purify by column chromatography to yield the target nitrile.

Strategies for Replacing the 5-Methyl Group

Rationale: While seemingly innocuous, the methyl group is a primary site for Phase I metabolism, specifically cytochrome P450-mediated oxidation to a hydroxymethyl or carboxylic acid metabolite.[8] This can lead to rapid clearance or the formation of active metabolites with different pharmacological profiles. Replacing the methyl group can block this "metabolic soft spot" and modulate lipophilicity.

Key Bioisosteric Replacements:

  • Halogens (Cl, F): Replacing the methyl group with a chlorine atom maintains a similar steric profile while altering the electronic properties of the ring. Fluorine, as a replacement for hydrogen on the methyl group (to form -CH₂F, -CHF₂, or -CF₃) or as a replacement for the entire methyl group, is a well-established strategy to block metabolic oxidation.[3][8]

  • Cyclopropyl: This strained ring can act as a non-classical bioisostere of a methyl or ethyl group. It is conformationally restricted and can improve metabolic stability while maintaining or slightly increasing lipophilicity.[8]

  • Oxetane: An emerging bioisostere used to replace gem-dimethyl groups, an oxetanyl group can also be considered a replacement for a single methyl group to decrease lipophilicity and improve aqueous solubility.[8]

G cluster_parent Parent Molecule cluster_bioisosteres 5-Methyl Group Bioisosteres parent This compound chloro Chloro (-Cl) parent->chloro Similar sterics, blocks oxidation cyclopropyl Cyclopropyl parent->cyclopropyl Improves metabolic stability oxetane Oxetane parent->oxetane Reduces lipophilicity, improves solubility

Figure 3: Bioisosteric replacements for the 5-Methyl group.

Comparative Data for Methyl Group Replacements

MoietyReplacementKey Property ChangesRationale for Use
5-Methyl5-Chloro Increases lipophilicity slightly, blocks oxidation.Enhance metabolic stability.
5-Methyl5-Cyclopropyl Increases sp³ character, improves metabolic profile.Improve pharmacokinetics, explore new binding.[8]
5-Methyl5-Oxetanyl Decreases lipophilicity, can improve solubility.Mitigate high lipophilicity, act as H-bond acceptor.[8]

Exemplary Protocol: Synthesis of 5-Chloro-4-nitropyridin-2-amine

This synthesis would necessitate a different starting material, as direct chlorination of the parent molecule is challenging. The workflow begins with a commercially available chloropyridine.

  • Starting Material: 2-Amino-5-chloropyridine.

  • Nitration: Dissolve 2-amino-5-chloropyridine (1.0 eq) in concentrated sulfuric acid at 0 °C. Add fuming nitric acid (1.1 eq) dropwise, ensuring the temperature does not exceed 10 °C. The amino group at the 2-position directs nitration to the 3 and 5 positions. Due to the presence of the chloro group at position 5, nitration is strongly favored at the 3-position, but some 4-nitro isomer may form depending on conditions. Careful control and purification are essential.

  • Work-up and Isolation: After stirring, pour the reaction mixture onto crushed ice and neutralize with a base (e.g., aq. NaOH or NH₄OH) to precipitate the product. Filter the solid, wash with cold water, and dry. Purify the crude product by recrystallization or column chromatography to isolate the desired 5-chloro-4-nitropyridin-2-amine isomer.

Scaffold Hopping: Beyond the Pyridine Core

Rationale: Scaffold hopping is a more profound modification where the central pyridine core is replaced with a different heterocyclic system.[12] This strategy is powerful for generating novel intellectual property and drastically altering a compound's ADME/Tox profile while preserving the essential three-dimensional arrangement of key pharmacophoric features.[13][14]

Key Scaffold Hopping Replacements:

  • Pyrimidine: Replacing the pyridine CH at position 3 with a nitrogen atom yields a 2-aminopyrimidine scaffold. This generally lowers the pKa of the amine and can introduce a new hydrogen bond acceptor site, often leading to improved solubility and different off-target profiles.[15]

  • Benzonitrile: In certain contexts, a 2,5-disubstituted benzonitrile can mimic a 4-substituted pyridine. The nitrile nitrogen acts as a hydrogen bond acceptor, mimicking the pyridine ring nitrogen.[10] This hop significantly increases lipophilicity.

  • Imidazo[1,2-a]pyridine: This fused bicyclic system can be generated from the 2-amino group of the parent scaffold. It creates a more rigid structure with altered electronics and can lead to highly potent compounds, particularly kinase inhibitors.[13]

Comparative Data for Scaffold Hopping

ScaffoldReplacement ScaffoldKey Property ChangesRationale for Use
PyridinePyrimidine Lowers pKa, may increase solubility, alters SAR.Escape existing patents, modulate physicochemical properties.[15]
PyridineBenzonitrile Increases lipophilicity, removes basic center.Mimic H-bond acceptor ability, explore new chemical space.[10]
PyridineImidazo[1,2-a]pyridine Increases rigidity, creates extended π-system.Improve potency, access different binding modes.[13][16]

Conclusion: An Integrated Approach to Optimization

The bioisosteric modification of this compound offers a wealth of opportunities for drug discovery programs. A systematic approach, beginning with the most significant liabilities—typically the nitro group—is recommended. Subsequent modifications to the methyl group can then be used to fine-tune metabolic stability, while scaffold hopping represents a more exploratory approach to unlock entirely new pharmacophores. Each replacement should be guided by a clear hypothesis regarding its impact on the molecule's physicochemical and pharmacological properties. The experimental protocols and comparative data provided herein serve as a foundational guide for researchers to make informed decisions in their optimization campaigns.

References

  • Meanwell, N. A. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]

  • LibreTexts Chemistry. 1.6: Drug Modifications to Improve Stability. [Link]

  • Baran, P. S. et al. The 'ring replacement' of pyridines into benzonitriles. ResearchGate. [Link]

  • Truong, T. T. et al. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. PubMed Central. [Link]

  • MDPI. Scaffold-Hopping Strategies in Aurone Optimization: A Comprehensive Review of Synthetic Procedures and Biological Activities of Nitrogen and Sulfur Analogues. MDPI. [Link]

  • Truong, T. T. et al. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Publishing. [Link]

  • Zhang, G. et al. Discovery of 2-aminopyridines bearing a pyridone moiety as potent ALK inhibitors to overcome the crizotinib-resistant mutants. PubMed. [Link]

  • National Center for Biotechnology Information. This compound. PubChem. [Link]

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  • Greig, I. R. et al. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry. [Link]

  • Royal Society of Chemistry. Supplementary Information Synthetic routes to compounds 5 and 10-19. [Link]

  • Cambridge MedChem Consulting. Aromatic Bioisosteres. [Link]

  • Chem-Space. Bioisosteric Replacements. [Link]

  • Wermuth, C. G. Bioisosteres of Common Functional Groups. [Link]

  • Liu, Z. et al. Scaffold Hopping Approach to a New Series of Pyridine Derivatives as Potent Inhibitors of CDK2. PubMed. [Link]

  • Sun, H. P. et al. Classification of Scaffold Hopping Approaches. PubMed Central. [Link]

  • Drug Hunter. Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. [Link]

  • National Center for Biotechnology Information. 2-Amino-4-methyl-5-nitropyridine. PubChem. [Link]

  • Google Patents. Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).
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  • Kamal, A. et al. Scaffold-hopping and hybridization based design and building block strategic synthesis of pyridine-annulated purines: discovery of novel apoptotic anticancer agents. RSC Publishing. [Link]

  • Wang, Y. et al. 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. PubMed Central. [Link]

  • Iaroshenko, V. O. et al. Nitropyridines in the Synthesis of Bioactive Molecules. PubMed Central. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. 5-Methyl-3-nitropyridin-2-amine: Synthesis Applications and Key Suppliers. [Link]

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Cross-reactivity profiling of kinase inhibitors from 5-Methyl-4-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cross-Reactivity Profiling of Kinase Inhibitors Derived from 5-Methyl-4-nitropyridin-2-amine

The Kinase Inhibitor Selectivity Challenge

Protein kinases have become one of the most critical classes of drug targets in the 21st century, particularly in oncology. The development of small-molecule inhibitors that can modulate their activity has revolutionized cancer therapy.[1] Heterocyclic scaffolds, such as those derived from pyridinylamine cores, represent a fertile ground for the discovery of novel kinase inhibitors. The this compound scaffold, in particular, offers a versatile starting point for chemical elaboration. However, a formidable challenge in this field is achieving inhibitor selectivity. The human kinome consists of over 500 members that share a structurally conserved ATP-binding pocket, making it difficult to design inhibitors that act on a single target.[1][2] This inherent promiscuity can lead to off-target effects, which may cause toxicity or, in some cases, result in beneficial polypharmacology.[3][4] Therefore, a rigorous and comprehensive cross-reactivity profile is not just a regulatory hurdle but a cornerstone of rational drug design, essential for validating pharmacological targets and understanding a compound's true mechanism of action.[5][6]

Methodologies for Comprehensive Selectivity Profiling

To build a complete picture of an inhibitor's selectivity, a multi-pronged approach combining biochemical, biophysical, and cellular methods is required. Each technique offers a unique and complementary layer of insight into the inhibitor's behavior.

Biochemical Activity Assays: The First Line of Assessment

The initial step in characterizing any kinase inhibitor is to determine its potency against the intended target and a broad panel of other kinases.[7] This is typically achieved through in vitro biochemical assays that measure the inhibitor's ability to block the phosphorylation of a substrate.

Core Principle: These assays quantify the enzymatic activity of a kinase in the presence of varying concentrations of the inhibitor to determine the half-maximal inhibitory concentration (IC50).

Experimental Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

  • Reaction Setup: In a multi-well plate, prepare a reaction mix containing the specific kinase, its corresponding substrate, and ATP in a suitable reaction buffer.

  • Inhibitor Addition: Add the test compound (e.g., derived from this compound) in a series of dilutions to the wells. Include positive (known inhibitor) and negative (vehicle, e.g., DMSO) controls.

  • Kinase Reaction: Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.

  • Signal Generation: Add a reagent (e.g., ADP-Glo™ Reagent) to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Detection: Add a detection reagent that converts the ADP generated by the kinase reaction into a luminescent signal. The light output is proportional to kinase activity.

  • Data Analysis: Measure luminescence using a plate reader. Plot the percentage of remaining kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

G cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Detection & Analysis A Kinase + Substrate + ATP Buffer C Combine and Incubate (Phosphorylation Occurs) A->C B Serial Dilutions of Test Inhibitor B->C D Terminate Reaction & Deplete Excess ATP C->D E Convert ADP to Light (Luminescent Signal) D->E F Measure Light Output & Calculate IC50 E->F G cluster_cell 1. Cellular Treatment cluster_heat 2. Thermal Challenge cluster_analysis 3. Analysis A Treat Intact Cells with Inhibitor vs. Vehicle B Heat Cell Aliquots Across a Temp Gradient A->B C Lyse Cells & Separate Soluble/Aggregated Proteins B->C D Quantify Soluble Target (e.g., Western Blot) C->D E Plot Melting Curves & Assess Thermal Shift D->E

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Chemical Proteomics: Unbiased Off-Target Discovery

To discover unanticipated off-targets, chemical proteomics approaches like the "kinobeads" assay are invaluable. [8][9]This technique assesses an inhibitor's binding profile against a large fraction of the native kinome expressed in a cellular context.

Core Principle: A mixture of broad-spectrum, immobilized kinase inhibitors (kinobeads) is used to capture a wide array of kinases from a cell lysate. A test inhibitor is added in a competitive format; kinases that bind strongly to the test inhibitor will not be captured by the beads. The proteins bound to the beads are then identified and quantified by mass spectrometry. [9][10]

Comparative Analysis: A Tale of Two Inhibitors

To illustrate the application of these principles, we present a hypothetical comparison of two kinase inhibitors derived from the this compound scaffold, targeting the fictional "Kinase A".

  • Inhibitor C-101: An initial lead compound.

  • Inhibitor C-102: An optimized derivative of C-101.

A kinome-wide screen was performed, and the IC50 values for the primary target and key off-targets are summarized below.

Kinase TargetInhibitor C-101 (IC50, nM)Inhibitor C-102 (IC50, nM)Rationale for Inclusion
Kinase A (On-Target) 15 12 Primary Therapeutic Target
Kinase B (Family Member)851,250Closely related kinase, high risk of cross-reactivity
Kinase C (Signaling Hub)210>10,000Off-target with known roles in cell survival pathways
Kinase D (Toxicity-linked)450>10,000Off-target linked to known clinical side effects

Analysis of Comparative Data:

  • Potency: Both compounds exhibit high potency against the primary target, Kinase A.

  • Selectivity: A stark difference in selectivity is evident. Inhibitor C-101 shows significant activity against Kinase B, a closely related family member, and moderate activity against Kinases C and D. This promiscuity could lead to a complex biological response and potential toxicity. [11]* Optimization Success: Inhibitor C-102 demonstrates a vastly improved selectivity profile. The potency against all tested off-targets is reduced by over 100-fold, making it a much "cleaner" and more desirable drug candidate. This highlights a successful structure-based drug design effort to exploit subtle differences in the kinase active sites. [12]

Signaling Pathway Implications of Off-Target Effects

The promiscuity of a compound like C-101 is not merely an academic concern. Unintended inhibition of a signaling hub like "Kinase C" can have profound and unpredictable consequences on cellular function, potentially counteracting the therapeutic effect or causing toxicity.

G cluster_pathwayA Target Pathway cluster_pathwayC Off-Target Pathway Signal_A Upstream Signal A Kinase_A Kinase A Signal_A->Kinase_A Response_A Therapeutic Response Kinase_A->Response_A Signal_C Upstream Signal C Kinase_C Kinase C Signal_C->Kinase_C Response_C Normal Cell Function Kinase_C->Response_C Inhibitor_C101 Inhibitor C-101 Inhibitor_C101->Kinase_A Inhibits Inhibitor_C101->Kinase_C Inhibits (Off-Target)

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 5-Methyl-4-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of 5-Methyl-4-nitropyridin-2-amine. As a substituted nitropyridine, this compound requires careful handling throughout its lifecycle, from initial use to final disposal, to ensure the safety of laboratory personnel and protect the environment. This guide is designed for researchers, scientists, and drug development professionals, offering a framework grounded in established safety protocols and regulatory standards.

Core Principle: Hazard-Aware Waste Management

The foundation of safe disposal is a thorough understanding of the compound's potential hazards. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not always readily available, its chemical structure—featuring a pyridine ring, a nitro group, and an amino group—allows for an expert assessment of its likely hazard profile based on analogous compounds. Substituted nitropyridines and aminopyridines are often classified as toxic and irritants. Therefore, this compound must be treated as a hazardous waste stream. Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the drain.[1][2]

Inferred Hazard Profile

Based on data from structurally related compounds, the following hazards should be assumed for this compound.

Hazard ClassificationAnticipated Effect & RationaleSupporting Data from Analogues
Acute Toxicity (Oral, Dermal) Likely to be toxic if swallowed or in contact with skin.[3][4] The combination of the pyridine ring and nitro/amino functional groups can contribute to systemic toxicity.2-Amino-5-methylpyridine is classified as "Toxic if swallowed" and "Toxic in contact with skin".[4]
Skin Corrosion/Irritation Causes skin irritation.[5][6] Aromatic amines and nitro compounds frequently cause skin sensitization and irritation.2-Amino-4-methyl-3-nitropyridine and 2-Hydroxy-4-methyl-5-nitropyridine are classified as causing skin irritation.[5][6]
Serious Eye Damage/Irritation Causes serious eye irritation.[5][6] Direct contact with the dust or solution can lead to significant eye damage.Analogous compounds are classified as causing serious eye irritation.[5][6]
Environmental Hazard Potentially harmful to aquatic life with long-lasting effects. Nitroaromatic compounds are known for their environmental persistence and toxicity.[7]The SDS for a similar compound notes it is "Harmful to aquatic life with long lasting effects".[3]

Pre-Disposal Safety: Engineering Controls and PPE

Before handling the compound for disposal, it is imperative to establish a safe working environment. All handling of this compound, including weighing, transferring, and preparing for disposal, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[8][9] An emergency eyewash station and safety shower must be readily accessible.[9]

Required Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound waste. This serves as the primary barrier between the researcher and potential exposure.[10][11]

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant nitrile gloves.[1]Protects against dermal absorption, a likely route of toxic exposure.[4]
Eye Protection Chemical splash goggles meeting OSHA 29 CFR 1910.133 or EN166 standards.[6]Prevents contact with airborne particles or splashes that can cause serious eye irritation.[5]
Skin & Body Protection Chemical-resistant lab coat.Provides a barrier against accidental spills and skin contact.
Respiratory Protection Not typically required if handled exclusively within a fume hood. If a fume hood is not available, a NIOSH-approved respirator with appropriate particulate filters is necessary.[6][8]Minimizes the risk of inhaling the compound, which may cause respiratory irritation.[6]

The Disposal Workflow: A Step-by-Step Protocol

Proper disposal is a systematic process that begins at the point of waste generation. Adherence to your institution's Chemical Hygiene Plan (CHP) and local hazardous waste regulations is mandatory.[10][12][13]

Step 1: Waste Characterization and Segregation

Immediately upon generation, the waste must be characterized and segregated. This is the most critical step to prevent dangerous chemical reactions.[14]

  • Solid Waste: Collect pure this compound, contaminated lab materials (e.g., weigh boats, gloves, paper towels), and spill cleanup debris in a designated solid waste container.

  • Liquid Waste:

    • Non-Halogenated Solvents: Solutions of the compound in solvents like methanol, ethanol, or acetone should be collected in a "Non-Halogenated Organic Waste" container.

    • Halogenated Solvents: Solutions in solvents like dichloromethane (DCM) or chloroform should be collected in a "Halogenated Organic Waste" container.

  • Incompatible Materials: Never mix this compound waste with strong oxidizing agents, strong acids (especially nitric acid), or acid chlorides.[9][15] Pyridine derivatives can react violently with these substances.

Step 2: Container Selection and Labeling
  • Container: Use a sturdy, leak-proof, and chemically compatible container with a secure screw-top cap.[9][16] The container must be in good condition.

  • Labeling: All hazardous waste containers must be properly labeled from the moment the first drop of waste is added.[16][17] The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • A list of all other constituents (including solvents) by percentage.

    • The date the waste was first added (accumulation start date).

    • The relevant hazard pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritant).

Step 3: Waste Accumulation and Storage

Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[16]

  • The container must be kept closed at all times, except when adding waste.

  • Store in a cool, dry, and well-ventilated area.[9]

  • Ensure secondary containment (e.g., a plastic tub) is used to capture any potential leaks.

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[16]

Step 4: Arranging for Disposal

Once the waste container is nearly full (approximately 75%) or has reached your institution's time limit for accumulation, arrange for its disposal through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous-waste disposal contractor.[5][14] Complete a chemical collection request form as required by your institution.[9]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.[18]

  • Control Ignition Sources: If flammable solvents are involved, remove all sources of ignition.[19]

  • Don PPE: Wear the full PPE detailed in Section 2.1 before attempting cleanup.

  • Contain the Spill:

    • For Solids: Gently sweep up the material to avoid creating dust. Place into the designated solid hazardous waste container.[15]

    • For Liquids: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent pad.[1]

  • Clean the Area: Once the material is collected, decontaminate the spill area with soap and water. Collect all cleanup materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office as per institutional policy.

Disposal Decision Workflow

The following diagram illustrates the critical decision-making process for the proper segregation and disposal of waste containing this compound.

G start_node start_node process_node process_node decision_node decision_node waste_node waste_node final_node final_node A Waste Generated (this compound) B Is the waste a solid or solid-contaminated debris? A->B C Is the waste dissolved in a non-halogenated solvent? B->C No E Solid Hazardous Waste Container B->E  Yes D Is the waste dissolved in a halogenated solvent? C->D No F Non-Halogenated Organic Waste Container C->F  Yes G Halogenated Organic Waste Container D->G  Yes H Label Container with all Constituents and Hazards D->H Unsure? Consult SDS/EHS E->H F->H G->H I Store in Secondary Containment in Satellite Accumulation Area H->I J Request EHS Pickup I->J

Caption: Waste Segregation and Disposal Workflow.

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Laboratories - Overview. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • OSHA Laboratory Standard. Compliancy Group. Available at: [Link]

  • OSHA Standards to Know Before Starting Your Lab. Lab Manager. Available at: [Link]

  • Decoding OSHA Laboratory Standards: Safety Essentials. IPG. Available at: [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. Available at: [Link]

  • Standard Operating Procedure for Pyridine. Washington State University. Available at: [Link]

  • The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Crystal Clean. Available at: [Link]

  • Hazardous Waste. US Environmental Protection Agency (EPA). Available at: [Link]

  • Best Practices for Hazardous Waste Disposal. AEG Environmental. Available at: [Link]

  • Steps in Complying with Regulations for Hazardous Waste. US Environmental Protection Agency (EPA). Available at: [Link]

  • Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]

  • Safety Data Sheet: Pyridine. Carl ROTH. Available at: [Link]

  • Learn the Basics of Hazardous Waste. US Environmental Protection Agency (EPA). Available at: [Link]

  • Reddit discussion on 2-nitrophenol waste. Reddit. Available at: [Link]

  • Safety Data Sheet for nitro razredčilo. Chemius. Available at: [Link]

  • Organic Nitro Compounds Waste Compatibility. CP Lab Safety. Available at: [Link]

  • Hazardous Waste Disposal Guide. Northwestern University. Available at: [Link]

  • This compound PubChem entry. National Institutes of Health (NIH). Available at: [Link]

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Navigating the Handling of 5-Methyl-4-nitropyridin-2-amine: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the introduction of novel chemical entities into a workflow necessitates a rigorous approach to safety. This guide provides essential, immediate safety and logistical information for handling 5-Methyl-4-nitropyridin-2-amine, with a focus on personal protective equipment (PPE), operational plans, and disposal protocols. By understanding the why behind each safety measure, we can foster a laboratory environment that is not only compliant but also deeply rooted in a culture of scientific integrity and personal responsibility.

Hazard Assessment: An Analog-Based Approach

Therefore, the recommendations within this guide are predicated on the conservative assumption that this compound exhibits similar or greater hazards than its closest structural relatives. A substance-specific risk assessment should be conducted by the end-user upon receipt of a supplier-specific SDS.

Personal Protective Equipment (PPE): Your Primary Barrier

The selection of appropriate PPE is the most critical immediate step to mitigate exposure risks. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Handling of Solid Chemical safety goggles and a face shieldNitrile or neoprene gloves (double-gloving recommended)Full-length lab coat (buttoned)NIOSH-approved respirator for dusts (e.g., N95) if not in a fume hood
Handling of Solutions Chemical safety gogglesNitrile or neoprene glovesFull-length lab coatNot generally required if handled in a chemical fume hood
Accidental Spill Cleanup Chemical safety goggles and a face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron or coveralls over a lab coatNIOSH-approved respirator with organic vapor and particulate cartridges
The Rationale Behind PPE Choices:
  • Eye and Face Protection : Substituted nitropyridines are often classified as causing serious eye irritation[1]. Safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against dust particles and splashes. A face shield should be worn over the goggles during procedures with a higher risk of splashing or dust generation, such as weighing the solid or cleaning a spill.

  • Hand Protection : Dermal contact is a significant route of exposure for related compounds, with some being toxic upon skin contact[2]. Nitrile gloves offer good resistance to a wide range of chemicals. Double-gloving is a prudent measure to protect against undetected pinholes and during the doffing process.

  • Body Protection : A standard cotton lab coat is the minimum requirement. For larger quantities or in the event of a spill, a chemical-resistant apron or disposable coveralls should be used to prevent the saturation of personal clothing.

  • Respiratory Protection : Fine powders can easily become airborne. Handling the solid outside of a certified chemical fume hood necessitates the use of a respirator to prevent inhalation.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is essential to minimize the risk of exposure. The following protocol outlines the key steps for safely handling this compound.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_area Designate and Clear Handling Area don_ppe Don Full PPE prep_area->don_ppe prep_spill Prepare Spill Kit don_ppe->prep_spill weigh Weigh Solid in Fume Hood prep_spill->weigh dissolve Dissolve in Solvent weigh->dissolve transfer Transfer Solution dissolve->transfer decon_tools Decontaminate Glassware and Surfaces transfer->decon_tools dispose_waste Segregate and Dispose of Waste decon_tools->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe store Store in a Cool, Dry, Designated Area doff_ppe->store spill Spill Occurs evacuate Evacuate Immediate Area and Alert Others spill->evacuate ppe Don Appropriate PPE (Spill Response Level) evacuate->ppe contain Contain the Spill (Use Absorbent) ppe->contain collect Collect Material with Non-sparking Tools contain->collect decon Decontaminate the Area collect->decon dispose Dispose of Waste as Hazardous decon->dispose

Caption: Emergency Spill Response Workflow.

Disposal and Decontamination Plan

Proper disposal is a crucial final step in the safe handling of any chemical.

  • Solid Waste : Unused this compound and any materials heavily contaminated with the solid (e.g., weigh boats, contaminated absorbent from a spill) should be collected in a clearly labeled, sealed container for hazardous waste disposal.

  • Contaminated PPE : Disposable gloves, aprons, and other contaminated items should be placed in a designated hazardous waste bag.

  • Glassware Decontamination : Glassware should be rinsed with a suitable solvent (e.g., ethanol or acetone) in a fume hood. The rinsate should be collected as hazardous waste. Following the initial rinse, glassware can be washed using standard laboratory procedures.

  • Disposal Vendor : All waste must be disposed of through a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations.

By adhering to these protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.

References

  • Covestro. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • NovoPro Bioscience Inc. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

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×

Retrosynthesis Analysis

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Strategy Settings

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-4-nitropyridin-2-amine
Reactant of Route 2
Reactant of Route 2
5-Methyl-4-nitropyridin-2-amine

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